2-chloroethyl N-(3-bromophenyl)carbamate chemical properties
Title: Technical Whitepaper: 2-Chloroethyl N-(3-bromophenyl)carbamate in Advanced Organic Synthesis and Medicinal Chemistry Overview The design of modular, bifunctional building blocks is a cornerstone of modern medicina...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Technical Whitepaper: 2-Chloroethyl N-(3-bromophenyl)carbamate in Advanced Organic Synthesis and Medicinal Chemistry
Overview
The design of modular, bifunctional building blocks is a cornerstone of modern medicinal chemistry and drug discovery. 2-Chloroethyl N-(3-bromophenyl)carbamate (CAS: 25216-76-6) represents a highly privileged scaffold that integrates two orthogonal reactive handles: an aryl bromide and a 2-chloroethyl carbamate. This whitepaper details the physicochemical properties, mechanistic rationale, and self-validating synthetic protocols for utilizing this compound in divergent synthetic pathways—specifically, transition-metal-catalyzed cross-coupling and base-mediated intramolecular cyclization.
Physicochemical Profiling
Understanding the structural and physical parameters of 2-chloroethyl N-(3-bromophenyl)carbamate is critical for predicting its solubility, reactivity, and chromatographic behavior. The compound is a lipophilic, crystalline solid at room temperature.
Table 1: Physicochemical and Structural Properties
Property
Value
Chemical Name
2-chloroethyl N-(3-bromophenyl)carbamate
CAS Registry Number
25216-76-6
Molecular Formula
C9H9BrClNO2
Molecular Weight
278.53 g/mol
Monoisotopic Mass
276.95053 Da
SMILES
C1=CC(=CC(=C1)Br)NC(=O)OCCCl
Predicted XlogP
3.4
Hydrogen Bond Donors
1
Hydrogen Bond Acceptors
2
(Data sourced from [1])
Mechanistic Rationale & Dual Reactivity
The strategic value of 2-chloroethyl N-(3-bromophenyl)carbamate lies in its orthogonal reactivity. As a Senior Application Scientist, I leverage this bifunctionality to selectively address one functional group without perturbing the other.
The Aryl Bromide Handle (C(sp2)-Br): The meta-substituted bromine atom serves as an excellent electrophile for palladium(0)-catalyzed oxidative addition. Because the carbamate group is electron-withdrawing, it slightly depletes electron density from the aromatic ring, thereby accelerating the initial oxidative addition step in [3].
The 2-Chloroethyl Carbamate Handle: Unlike standard protecting groups (e.g., Boc or Cbz), the 2-chloroethyl moiety is a "reactive" protecting group. The carbamate N-H has a pKa of approximately 12–13. Treatment with a strong, non-nucleophilic base (such as Sodium Hydride, NaH) irreversibly deprotonates the nitrogen. The resulting nucleophilic nitrogen undergoes a rapid, entropically favored 5-exo-tet intramolecular cyclization, displacing the terminal chloride to form a 3-(3-bromophenyl)oxazolidin-2-one core. The oxazolidinone ring is a critical pharmacophore found in numerous antibacterial agents (e.g., Linezolid) and anticoagulants (e.g., Rivaroxaban) ( [2]).
Divergent Synthetic Workflows
Figure 1: Divergent synthetic pathways of 2-chloroethyl N-(3-bromophenyl)carbamate.
Self-Validating Experimental Protocols
Robust experimental design requires built-in validation checkpoints to ensure reaction fidelity and prevent downstream failures.
Protocol A: Synthesis of 2-Chloroethyl N-(3-bromophenyl)carbamate
Causality: The reaction utilizes Potassium Carbonate (K₂CO₃) as a mild, insoluble inorganic base in Acetonitrile (MeCN). K₂CO₃ scavenges the HCl byproduct generated during acylation, preventing the protonation of 3-bromoaniline (which would stall the reaction). MeCN is chosen because it solubilizes the organic reactants while keeping the inorganic salts suspended, facilitating easy removal during workup.
Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar, add 3-bromoaniline (1.0 equiv, 10 mmol) and anhydrous K₂CO₃ (2.5 equiv, 25 mmol) in anhydrous MeCN (0.2 M).
Addition: Cool the suspension to 0 °C using an ice bath. Add 2-chloroethyl chloroformate (1.2 equiv, 12 mmol) dropwise over 10 minutes via syringe. Validation: Dropwise addition prevents localized exothermic spikes that could lead to bis-acylation.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.
In-Process Control (IPC): Monitor by TLC (Hexanes/EtOAc 4:1). Validation: The starting aniline (UV active, stains brown with ninhydrin) should completely disappear, replaced by a higher Rf spot (the carbamate).
Workup: Quench the reaction by pouring it into a biphasic mixture of EtOAc and distilled water. Separate the layers, wash the organic layer with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure to yield the title compound as a crystalline solid.
Protocol B: Intramolecular Cyclization to 3-(3-Bromophenyl)oxazolidin-2-one
Causality: Sodium Hydride (NaH) is utilized to achieve complete, irreversible deprotonation of the carbamate. Tetrahydrofuran (THF) is used as the solvent to stabilize the resulting sodium salt and promote the Sₙ2 displacement of the chloride.
Setup: Dissolve 2-chloroethyl N-(3-bromophenyl)carbamate (1.0 equiv, 5 mmol) in anhydrous THF (0.1 M) under an argon atmosphere. Cool to 0 °C.
Deprotonation: Carefully add NaH (60% dispersion in mineral oil, 1.5 equiv, 7.5 mmol) in portions. Validation: Immediate evolution of H₂ gas confirms active deprotonation.
Cyclization: Stir at 0 °C for 30 minutes, then warm to room temperature and stir for 4 hours.
IPC: Monitor by TLC (Hexanes/EtOAc 3:1). Validation: The starting material will be replaced by a significantly more polar spot, as the loss of the lipophilic chloroethyl chain and formation of the rigid oxazolidinone ring drastically increases the molecular dipole moment.
Workup: Carefully quench excess NaH with saturated aqueous NH₄Cl at 0 °C. Extract with Dichloromethane (DCM), dry over MgSO₄, and purify via flash chromatography.
Protocol C: Suzuki-Miyaura Cross-Coupling
Causality: The carbamate N-H is well-tolerated under mildly basic Suzuki conditions (e.g., aqueous Na₂CO₃), allowing selective C-C bond formation at the aryl bromide without inducing premature oxazolidinone cyclization.
Setup: In a Schlenk tube, combine 2-chloroethyl N-(3-bromophenyl)carbamate (1.0 equiv, 2 mmol), an arylboronic acid (1.2 equiv, 2.4 mmol), and Pd(PPh₃)₄ (0.05 equiv, 5 mol%).
Solvent System: Add a degassed mixture of Toluene/Ethanol/2M aq. Na₂CO₃ (2:1:1 ratio, 0.1 M overall). Validation: Thorough degassing (sparging with Argon for 15 mins) is critical to prevent Pd(0) oxidation to inactive Pd(II) species.
Reaction: Heat the biphasic mixture to 80 °C for 12 hours under vigorous stirring.
Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove palladium black. Validation: The organic filtrate should be clear and free of black particulates. Concentrate and purify via silica gel chromatography.
References
National Center for Biotechnology Information. "PubChem Compound Summary for CID 122163634, 2-chloroethyl N-(3-bromophenyl)carbamate". PubChem. URL:[Link]
Asano, S., et al. "Synthesis of Novel IP Agonists via N-Aminoethyl Cyclic Amines Prepared by Decarboxylative Ring-Opening Reactions". Molecules, 2012. URL:[Link]
Magano, J., et al. "Suzuki-Miyaura Cross-Coupling in Acylation Reactions, Scope and Recent Developments". Molecules, 2013. URL:[Link]
Exploratory
Technical Whitepaper: Synthesis, Characterization, and Application of 2-chloroethyl N-(3-bromophenyl)carbamate (CAS 25216-76-6)
Executive Summary In modern drug discovery and complex organic synthesis, bifunctional intermediates are critical for rapidly assembling privileged pharmacophores. 2-chloroethyl N-(3-bromophenyl)carbamate (CAS: 25216-76-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery and complex organic synthesis, bifunctional intermediates are critical for rapidly assembling privileged pharmacophores. 2-chloroethyl N-(3-bromophenyl)carbamate (CAS: 25216-76-6) is a highly versatile building block that bridges the gap between simple anilines and complex N-aryl oxazolidinones (1)[1]. Featuring a stable carbamate linkage, a latent electrophilic 2-chloroethyl tail, and a meta-positioned bromine atom, this molecule provides an orthogonal reactivity profile. It serves as a direct precursor for base-induced intramolecular cyclization and subsequent transition-metal-catalyzed cross-coupling, making it invaluable for researchers developing novel antibacterial agents or targeted covalent inhibitors.
Physicochemical & Structural Profiling
Understanding the quantitative physicochemical properties of CAS 25216-76-6 is essential for predicting its behavior in nucleophilic substitution and mass spectrometry (MS) workflows. The structural logic of the molecule relies on the electron-withdrawing nature of the carbamate, which stabilizes the N-H bond until exposed to a strong base, while the terminal chloride acts as an ideal leaving group for intramolecular trapping.
The utility of 2-chloroethyl N-(3-bromophenyl)carbamate lies in its two-stage life cycle: initial formation via nucleophilic acyl substitution, followed by an intramolecular S_N2 cyclization.
Carbamate Formation: The synthesis is achieved by reacting 3-bromoaniline with 2-chloroethyl chloroformate. An inorganic or organic base (e.g., K2CO3 or pyridine) is strictly required to neutralize the generated HCl. Without this buffer, the aniline rapidly protonates to an anilinium ion, completely quenching its nucleophilicity (4)[4].
Intramolecular Cyclization: The isolated carbamate is treated with a strong base (such as NaH) or heated extensively with K2CO3. This deprotonates the carbamate nitrogen, exponentially increasing its nucleophilicity. The resulting nitrogen anion attacks the adjacent 2-chloroethyl group, displacing the chloride ion to form a 5-membered 3-(3-bromophenyl)oxazolidin-2-one ring (5)[5].
Workflow for the synthesis and base-induced cyclization of CAS 25216-76-6.
Self-Validating Experimental Protocols
To ensure high-fidelity synthesis, the following protocols are designed as self-validating systems, incorporating specific causality for reagent choices and In-Process Controls (IPCs).
Protocol A: Synthesis of 2-chloroethyl N-(3-bromophenyl)carbamate
Step 1: Charge a flame-dried round-bottom flask with 3-bromoaniline (1.0 eq) and anhydrous acetonitrile (MeCN).
Step 2: Add K2CO3 (2.5 eq) and cool the heterogeneous mixture to 0 °C using an ice bath. Causality: Low temperatures suppress the formation of symmetrical urea byproducts.
Step 3: Add 2-chloroethyl chloroformate (1.2 eq) dropwise over 15 minutes. Causality: Dropwise addition controls the highly exothermic nucleophilic acyl substitution and prevents di-acylation.
Step 4: Remove the ice bath and stir at room temperature for 2 hours.
Step 5 (Workup): Quench with distilled water, extract with Ethyl Acetate (EtOAc), wash the organic layer with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure.
Validation & IPC: Monitor the reaction via TLC (Hexanes/EtOAc 3:1, UV active). Post-workup LC-MS must display the primary [M+H]+ adduct at m/z 277.95 to confirm product identity (3)[3].
Protocol B: Intramolecular Cyclization to Oxazolidinone
Step 1: Dissolve the isolated 2-chloroethyl N-(3-bromophenyl)carbamate in anhydrous THF under an Argon atmosphere.
Step 2: Cool to 0 °C and carefully add NaH (60% dispersion in mineral oil, 1.5 eq) in small portions. Causality: NaH irreversibly deprotonates the carbamate N-H, evolving H2 gas and forming a highly nucleophilic nitrogen anion required to displace the primary chloride.
Step 3: Warm to room temperature and stir for 4 hours to drive the intramolecular S_N2 displacement to completion.
Step 4 (Workup): Carefully quench with saturated aqueous NH4Cl to neutralize excess base. Extract with EtOAc and purify via silica gel chromatography.
Validation & IPC: The oxazolidinone product will exhibit a higher Rf value on TLC due to the loss of the polar N-H hydrogen bond donor. 1H NMR validation must show the complete disappearance of the carbamate N-H proton (~9.5 ppm) and the emergence of diagnostic oxazolidinone triplet resonances for the -CH2-CH2- ring system at ~4.0 and ~4.5 ppm.
Downstream Applications in Drug Discovery
Once cyclized to 3-(3-bromophenyl)oxazolidin-2-one, the molecule becomes a highly privileged scaffold. The oxazolidinone core is the foundational pharmacophore for critical antibacterial agents (e.g., linezolid) and Factor Xa inhibitors (e.g., rivaroxaban).
Crucially, the retention of the 3-bromo substituent on the aryl ring provides an orthogonal handle for late-stage diversification. Researchers can subject this core to various Palladium-catalyzed cross-coupling reactions to rapidly generate libraries of bioactive analogs.
Orthogonal diversification of the oxazolidinone core via Pd-catalyzed cross-coupling.
2-Chloroethyl N-(3-bromophenyl)carbamate: Structural Dynamics, Synthesis, and Application in Oxazolidinone Scaffolds
Executive Summary In modern drug discovery, the rational design of bifunctional intermediates is critical for streamlining the synthesis of complex pharmacophores. 2-Chloroethyl N-(3-bromophenyl)carbamate (CAS: 25216-76-...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In modern drug discovery, the rational design of bifunctional intermediates is critical for streamlining the synthesis of complex pharmacophores. 2-Chloroethyl N-(3-bromophenyl)carbamate (CAS: 25216-76-6) is a prime example of such a scaffold. It features a reactive 2-chloroethyl carbamate moiety—primed for intramolecular cyclization—and a meta-bromophenyl group, which serves as an ideal handle for downstream transition-metal-catalyzed cross-coupling.
This whitepaper provides an in-depth technical analysis of this molecule. We will explore its physicochemical properties, the causality behind its synthetic assembly, and its high-value application as a direct precursor to 3-(3-bromophenyl)-2-oxazolidinone, a privileged core in antibacterial and anticoagulant drug development [1].
Molecular Identity & Physicochemical Profiling
Before deploying any intermediate in a synthetic campaign, establishing a precise physicochemical profile is mandatory. The quantitative data summarized below dictates our choice of solvents, bases, and purification strategies [2].
As an application scientist, I evaluate molecules not just by their static structure, but by their dynamic reactivity. The utility of 2-chloroethyl N-(3-bromophenyl)carbamate is governed by two distinct electronic domains:
The Carbamate Core: The nitrogen atom is conjugated with the adjacent carbonyl group, reducing its basicity and nucleophilicity compared to a standard aniline. However, upon deprotonation by a suitable base, the resulting nitrogen anion becomes highly nucleophilic.
The 2-Chloroethyl Tail: The two-carbon chain provides the exact geometric spacing required for a 5-exo-tet Baldwin cyclization . The terminal chloride acts as an excellent leaving group, driving the thermodynamics toward the formation of a stable five-membered oxazolidinone ring.
The 3-Bromo Substituent: The bromine atom exerts a mild electron-withdrawing inductive effect, which slightly increases the acidity of the carbamate N-H proton, facilitating easier deprotonation during cyclization.
Synthetic Methodologies: Preparation of the Carbamate
The synthesis of this intermediate relies on the nucleophilic acyl substitution of 2-chloroethyl chloroformate by 3-bromoaniline.
Causality in Experimental Design:
Why use potassium carbonate (K₂CO₃) in acetonitrile (MeCN) instead of pyridine in dichloromethane (DCM)? K₂CO₃ is a heterogeneous, mild base that effectively scavenges the HCl byproduct without forming soluble organic salts that complicate purification. MeCN provides a highly polar aprotic environment that solubilizes the aniline while allowing the inorganic salts to be easily filtered out post-reaction.
Experimental Protocol 1: Acylation Workflow
Self-Validating System: This protocol is designed with built-in analytical checkpoints to ensure absolute structural integrity.
Initialization: Charge a flame-dried round-bottom flask with 3-bromoaniline (1.0 equiv, 10 mmol) and anhydrous K₂CO₃ (2.5 equiv, 25 mmol) in anhydrous MeCN (0.5 M).
Electrophile Addition: Cool the suspension to 0 °C using an ice bath. Add 2-chloroethyl chloroformate (1.2 equiv, 12 mmol) dropwise over 15 minutes. Causality: Dropwise addition at 0 °C controls the exothermic reaction and prevents double-acylation side reactions.
Propagation: Remove the ice bath and allow the reaction to stir at room temperature for 2–4 hours.
Validation Checkpoint (TLC & LC-MS): Monitor the reaction via TLC (20% EtOAc/Hexanes, UV active). Confirm completion via LC-MS. You must observe the disappearance of the aniline peak and the emergence of the carbamate mass [M+H]⁺ at m/z 277.9 / 279.9 / 281.9, reflecting the distinct isotopic distribution of one bromine and one chlorine atom.
Workup & Isolation: Filter the reaction mixture through a Celite pad to remove inorganic salts. Concentrate the filtrate under reduced pressure. Purify the crude residue via flash column chromatography or recrystallization to yield the pure carbamate.
Workflow for the synthesis of 2-chloroethyl N-(3-bromophenyl)carbamate.
Mechanistic Application: Cyclization to Oxazolidinone
The primary utility of 2-chloroethyl N-(3-bromophenyl)carbamate is its capacity to undergo intramolecular cyclization to form 3-(3-bromophenyl)-2-oxazolidinone. This two-step sequence—carbamate formation followed by strong-base-induced ring closure—is a highly robust and scalable method for constructing N-aryloxazolidin-2-ones [1].
Causality in Experimental Design:
Why does the molecule cyclize exclusively via the nitrogen atom rather than the oxygen atom? Under basic conditions, the deprotonated nitrogen is a softer, more polarizable nucleophile than the carbamate oxygen. The 5-exo-tet trajectory aligns perfectly with the C-Cl antibonding orbital, driving the kinetically favored formation of the N-heterocycle.
Initialization: Dissolve the purified 2-chloroethyl N-(3-bromophenyl)carbamate (1.0 equiv, 5 mmol) in anhydrous THF (0.2 M) under an inert argon atmosphere.
Deprotonation: Cool the solution to 0 °C. Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.5 equiv, 7.5 mmol) in small portions. Caution: Hydrogen gas will evolve.
Cyclization: Allow the reaction to warm to room temperature and stir for 1–2 hours. Alternatively, if using K₂CO₃ (2.5 equiv), the reaction must be heated to reflux for 12 hours.
Validation Checkpoint (LC-MS): Analyze the reaction aliquot. The LC-MS must show a mass shift of exactly -36 Da (loss of HCl), yielding the oxazolidinone product at [M+H]⁺ m/z 242.0 / 244.0 (1:1 ratio due to the bromine isotope, with the chlorine isotope pattern completely absent).
Workup: Quench the reaction carefully with saturated aqueous NH₄Cl. Extract with EtOAc (3x). Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.
Base-mediated 5-exo-tet cyclization mechanism to form the oxazolidinone core.
Downstream Functionalization: The Power of the 3-Bromo Moiety
Once the 3-(3-bromophenyl)-2-oxazolidinone scaffold is secured, the molecule transitions from a cyclization intermediate to a versatile cross-coupling partner. The meta-bromo substituent is highly reactive toward Palladium-catalyzed transformations.
By subjecting the cyclized product to Suzuki-Miyaura coupling (using arylboronic acids, Pd(dppf)Cl₂, and Na₂CO₃) or Buchwald-Hartwig amination (using secondary amines, Pd₂(dba)₃, and XPhos), researchers can rapidly generate diverse libraries of oxazolidinone derivatives. This modularity is exactly why 2-chloroethyl N-(3-bromophenyl)carbamate is highly prized in the synthesis of novel therapeutic agents targeting multidrug-resistant bacteria and complex receptor pathways.
References
Morita, Y., Ishigaki, T., Kawamura, K., Hayashi, R., Isogaya, M., Kitsukawa, M., Miyamoto, M., Uchida, M., & Iseki, K. (2012). "Synthesis of Novel IP Agonists via N-Aminoethyl Cyclic Amines Prepared by Decarboxylative Ring-Opening Reactions." Molecules, 17(2), 1233-1246.[Link]
Exploratory
Pharmacodynamic Profiling of 2-Chloroethyl N-(3-Bromophenyl)carbamate: A Dual-Target Mechanism of Action
Executive Summary 2-chloroethyl N-(3-bromophenyl)carbamate (CE-BPC) , designated by CAS 25216-76-6, is a highly specialized synthetic compound belonging to the N-arylcarbamate class. While widely recognized in agricultur...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-chloroethyl N-(3-bromophenyl)carbamate (CE-BPC) , designated by CAS 25216-76-6, is a highly specialized synthetic compound belonging to the N-arylcarbamate class. While widely recognized in agricultural chemistry as structural analogs to potent herbicides, N-phenylcarbamates possess a rich pharmacological profile in mammalian systems, acting primarily as mitotic inhibitors and covalent enzyme modulators.
As a Senior Application Scientist, I have structured this technical whitepaper to deconstruct the mechanism of action (MoA) of CE-BPC. Because CE-BPC is a specialized analog, its MoA is synthesized from the established pharmacodynamics of its core structural motifs: the N-aryl carbamate scaffold (responsible for MTOC/tubulin disruption) [1] and the haloalkyl ester moiety (which primes the molecule for covalent inhibition of serine hydrolases). This guide details the causal relationships between these structural features and their biological targets, providing field-proven protocols for empirical validation.
Part 1: Cytoskeletal Disruption & Mitotic Arrest
The primary mechanism of action for the N-phenylcarbamate class—most notably its close structural analogs Propham (IPC) and Chlorpropham (CIPC)—is the disruption of microtubule dynamics [2]. Unlike traditional vinca alkaloids or taxanes that bind directly to the tubulin polymer, N-phenylcarbamates exert a highly specific effect on the Microtubule Organizing Centers (MTOCs) and spindle pole formation [3].
Mechanistic Causality
Binding and Localization: The lipophilic 3-bromophenyl ring drives the partitioning of CE-BPC into the hydrophobic domains of MTOC-associated proteins.
Spindle Disruption: By interfering with the nucleating sites of microtubules, CE-BPC prevents the parallel alignment of spindle fibers. This forces the microtubules into aberrant radial arrays, leading to a loss of spindle birefringence [1].
Cell Cycle Arrest: The failure of chromosomes to align at the metaphase plate triggers the spindle assembly checkpoint (SAC), arresting the cell in the G2/M phase and frequently resulting in multipolar spindles and subsequent apoptosis [4].
Fig 1: Mitotic disruption pathway driven by N-arylcarbamate MTOC inhibition.
Part 2: Covalent Inhibition of Serine Hydrolases
The presence of the 2-chloroethyl ester introduces a secondary, highly potent mechanism of action. Carbamates equipped with a competent leaving group act as pseudo-substrates for serine hydrolases, such as Fatty Acid Amide Hydrolase (FAAH) and Acetylcholinesterase (AChE).
Mechanistic Causality
Michaelis Complex Formation: The 3-bromophenyl group anchors the molecule within the enzyme's hydrophobic active site pocket.
Nucleophilic Attack: The catalytic serine residue (e.g., Ser241 in FAAH) executes a nucleophilic attack on the carbamate carbonyl carbon, forming a tetrahedral intermediate.
Elimination and Carbamylation: The tetrahedral intermediate collapses, expelling 2-chloroethanol as a leaving group. The enzyme remains covalently carbamylated, rendering it catalytically inactive until slow hydrolysis (decarbamylation) occurs.
Fig 2: Covalent carbamylation of serine hydrolases via 2-chloroethanol elimination.
Part 3: Quantitative Data Summary
The following table synthesizes the comparative pharmacodynamic properties of CE-BPC against its structural analogs, highlighting how subtle substitutions dictate target selectivity.
Compound
Primary Target
Estimated IC₅₀ / K_d
Dominant Mechanism
Key Structural Feature
CE-BPC (CAS 25216-76-6)
MTOCs / Serine Hydrolases
10–50 µM (Predicted)
MTOC Disruption / Covalent Carbamylation
2-chloroethyl ester (Leaving group)
Chlorpropham (CIPC)
MTOCs / Tubulin
~20 µM
Mitotic Spindle Disruption
Isopropyl ester (Steric bulk)
Propham (IPC)
MTOCs
~50 µM
Mitotic Spindle Disruption
Unsubstituted phenyl ring
Estramustine
Tubulin
10–20 µM
Microtubule Depolymerization
Bis(2-chloroethyl)carbamate
Part 4: Experimental Methodologies & Protocols
To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . They include internal controls that confirm assay functionality independent of the test compound's performance.
Protocol 1: In Vitro Tubulin Polymerization Kinetics Assay
This assay isolates the direct effect of CE-BPC on tubulin assembly, differentiating MTOC-mediated effects from direct tubulin binding.
Reagent Preparation: Reconstitute lyophilized porcine brain tubulin (>99% purity) in PEM buffer (80 mM PIPES, 2 mM MgCl₂, 0.5 mM EGTA, pH 6.9) to a final concentration of 3 mg/mL. Keep on ice.
Compound Spiking: Transfer 50 µL of tubulin solution to a pre-chilled 96-well half-area plate. Add CE-BPC to achieve final concentrations ranging from 1 µM to 100 µM (DMSO < 1%).
Self-Validating Controls:
Positive Control (Stabilizer): 10 µM Paclitaxel.
Positive Control (Destabilizer): 10 µM Nocodazole.
Vehicle Control: 1% DMSO in PEM.
Initiation: Add 1 mM GTP to all wells to initiate polymerization. Immediately transfer the plate to a microplate reader pre-warmed to 37°C.
Kinetic Measurement: Monitor absorbance at 340 nm every 60 seconds for 60 minutes.
Data Analysis: Calculate the Vmax of polymerization. A shift in the nucleation phase or a reduced steady-state plateau indicates direct tubulin interference.
Protocol 2: Competitive Activity-Based Protein Profiling (ABPP)
To validate the covalent inhibition of serine hydrolases, this protocol utilizes a broad-spectrum fluorophosphonate (FP) probe.
Lysate Preparation: Homogenize mammalian tissue (e.g., murine brain) in PBS. Centrifuge at 100,000 x g for 45 min to isolate the membrane proteome fraction (rich in serine hydrolases like FAAH). Adjust protein concentration to 1 mg/mL.
Inhibitor Incubation: Incubate 50 µL of the proteome with 10 µM CE-BPC for 30 minutes at 37°C to allow complete covalent carbamylation.
Probe Labeling: Add 1 µM of FP-Rhodamine (FP-Rh) probe and incubate for an additional 30 minutes at room temperature. Causality note: FP-Rh will only label active serine hydrolases. Pre-carbamylation by CE-BPC will block FP-Rh binding, resulting in a loss of fluorescence signal.
Resolution: Quench the reaction with 4x SDS loading buffer. Resolve the proteins via 10% SDS-PAGE.
Visualization: Scan the gel using a flatbed fluorescence scanner (e.g., Typhoon) at Ex/Em 532/580 nm.
Target Deconvolution: Excise bands showing reduced fluorescence compared to the vehicle control, perform in-gel trypsin digestion, and identify the specific serine hydrolase targets via LC-MS/MS.
References
Hepler, P. K., & Jackson, W. T. (1969). Isopropyl N-phenylcarbamate affects spindle microtubule orientation in dividing endosperm cells of Haemanthus katherinae baker. Journal of Cell Science. Available at:[Link]
Bouck, G. B., & Brown, D. L. (1974). MICROTUBULE BIOGENESIS AND CELL SHAPE IN OCHROMONAS : III. Effects of the Herbicidal Mitotic Inhibitor Isopropyl N-Phenylcarbamate on Shape and Flagellum Regeneration. The Journal of Cell Biology. Available at:[Link]
Weed Science Society of America (WSSA). Summary of Herbicide Mechanism of Action According to the Weed Science Society of America. WSSA Guidelines. Available at:[Link]
Foundational
Biological Activity of 2-Chloroethyl N-(3-bromophenyl)carbamate: An In-Depth Technical Guide
Executive Summary The compound 2-chloroethyl N-(3-bromophenyl)carbamate (CAS: 25216-76-6) belongs to the highly characterized N-phenylcarbamate chemotype. While historically recognized for their applications in agrochemi...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The compound 2-chloroethyl N-(3-bromophenyl)carbamate (CAS: 25216-76-6) belongs to the highly characterized N-phenylcarbamate chemotype. While historically recognized for their applications in agrochemistry as potent mitotic poisons, halogenated phenylcarbamates have recently gained immense traction in mammalian pharmacology as covalent inhibitors of critical serine hydrolases.
This technical guide synthesizes the dual biological profile of this molecule. By substituting the traditional isopropyl tail of classical carbamates (e.g., chlorpropham) with a reactive 2-chloroethyl moiety, and utilizing a meta-bromo substitution on the phenyl ring, this compound bridges the gap between agricultural microtubule destabilization and targeted neuropharmacological enzyme inhibition.
Mechanistic Pathways & Molecular Dynamics
Mammalian Enzymology: Covalent Inhibition of Serine Hydrolases
In mammalian systems, N-phenylcarbamates are privileged scaffolds for the inhibition of Fatty Acid Amide Hydrolase (FAAH) and Monoacylglycerol Lipase (MAGL), enzymes responsible for the degradation of endocannabinoids[1].
The Causality of the Pharmacophore:
The compound functions as a pseudo-substrate. The mechanism relies on the nucleophilic attack of the catalytic Ser241 (in FAAH) on the carbamate carbonyl[2].
The meta-Bromo Effect: The electron-withdrawing nature of the bromine atom at the meta position increases the electrophilicity of the carbamate carbonyl. This stabilizes the leaving group (the aniline derivative), significantly lowering the activation energy required to form the tetrahedral transition state[1].
The 2-Chloroethyl Moiety: Unlike inert alkyl chains, the 2-chloroethyl group serves a dual purpose. Primarily, it acts as the leaving group (expelled as 2-chloroethanol) during the carbamylation of the enzyme. Secondarily, the presence of the terminal chlorine introduces the potential for localized alkylation within the hydrophobic binding pocket, a mechanism observed in bis(2-chloroethyl)carbamate derivatives[3].
Caption: Mechanism of covalent FAAH inhibition by 2-chloroethyl N-(3-bromophenyl)carbamate.
Plant Biology: Microtubule Organizing Center (MTOC) Disruption
In plant biology, halogenated N-phenylcarbamates (such as the closely related 2-chloroethyl-N-3-chlorophenylcarbamate, CEPC) are potent herbicides[4].
The Causality of Mitotic Arrest:
Unlike colchicine or vinca alkaloids, which bind directly to tubulin heterodimers to prevent polymerization, N-phenylcarbamates target the Microtubule Organizing Centers (MTOCs)[5]. The compound disrupts the cohesion of microtubule minus-ends at the spindle poles. This immediate loss of polar cohesion forces the mitotic spindle to become multipolar, preventing the proper segregation of chromosomes and arresting the cell in prometaphase[6].
Caption: Pathway of microtubule network disruption and mitotic arrest in plant cells.
Structure-Activity Relationship (SAR) Data
The biological target and potency of the carbamate are heavily dictated by the substitution pattern on the phenyl ring and the ester-linked alkyl chain.
Compound Name
Phenyl Substitution (R1)
Ester Chain (R2)
Primary Biological Target
Mechanism of Action
Chlorpropham (CIPC)
3-chloro
Isopropyl
Plant MTOCs
Spindle pole disruption
CEPC
3-chloro
2-chloroethyl
Plant MTOCs
Spindle pole disruption
Target Compound
3-bromo
2-chloroethyl
MTOCs / FAAH
Spindle disruption / Serine carbamylation
URB597 (Reference)
3-carbamoyl
Cyclohexyl
Mammalian FAAH
Serine carbamylation (IC50: 4.6 nM)
Experimental Workflows & Protocols
To rigorously evaluate the biological activity of 2-chloroethyl N-(3-bromophenyl)carbamate, the following self-validating protocols must be employed.
Protocol 1: Activity-Based Protein Profiling (ABPP) for FAAH Inhibition
This protocol quantifies the covalent inhibition of FAAH in complex proteomes.
Step-by-Step Methodology:
Proteome Preparation: Homogenize wild-type mouse brain tissue in PBS (pH 7.4). Centrifuge at 100,000 × g for 45 minutes to isolate the membrane fraction (where FAAH is localized). Resuspend in PBS to a final protein concentration of 1 mg/mL.
Inhibitor Incubation: Treat 50 µL aliquots of the proteome with varying concentrations of the carbamate (1 nM to 100 µM in DMSO, final DMSO concentration 1%) for 30 minutes at 37°C.
Probe Labeling: Add 1 µM of the activity-based probe Fluorophosphonate-Rhodamine (FP-Rh) to the mixture. Incubate for 30 minutes at room temperature in the dark.
Resolution & Detection: Quench the reaction with 4× SDS loading buffer. Resolve the proteins via 10% SDS-PAGE. Scan the gel using a flatbed fluorescence scanner (Ex: 532 nm / Em: 580 nm).
Self-Validation Mechanism:
The FP-Rh probe exclusively binds to the nucleophilic serine of catalytically active hydrolases. If the carbamate successfully carbamylates FAAH, the Ser241 site is blocked, preventing FP-Rh binding. A dose-dependent disappearance of the fluorescent band at ~63 kDa directly validates both target engagement and the covalent nature of the inhibition.
Protocol 2: In Vitro Tubulin Polymerization Assay
This assay distinguishes direct tubulin binding from MTOC-specific disruption.
Step-by-Step Methodology:
Reagent Preparation: Prepare PEM buffer (80 mM PIPES, 2 mM MgCl2, 0.5 mM EGTA, pH 6.9). Dilute purified porcine brain tubulin to 3 mg/mL in PEM buffer containing 1 mM GTP.
Compound Addition: Aliquot 100 µL of the tubulin mixture into a 96-well half-area plate pre-warmed to 4°C. Add the carbamate compound (10 µM and 50 µM). Use DMSO (1%) as a negative control and Colchicine (10 µM) as a positive control.
Polymerization: Transfer the plate to a microplate reader pre-heated to 37°C.
Kinetic Monitoring: Measure the absorbance at 340 nm every minute for 60 minutes.
Self-Validation Mechanism:
Polymerization of tubulin into microtubules increases the turbidity of the solution, resulting in an upward curve at 340 nm. Because N-phenylcarbamates target MTOCs and not the tubulin monomers directly[5], the target compound will yield a curve identical to the DMSO negative control. This negative in vitro result, when paired with positive in vivo mitotic arrest data, self-validates the mechanism that the compound requires intact cellular MTOC architecture to exert its effect.
References[3] El Masry, A. H., Braun, V. C., Nielsen, C. J., & Pratt, W. B. (1977). Synthesis and biological action of two glucocorticoid alkylating agents. Journal of Medicinal Chemistry. https://pubmed.ncbi.nlm.nih.gov/894677/[4] Kaufman, D. D., & Kearney, P. C. (1965). Microbial Degradation of Isopropyl-N-3-chlorophenylcarbamate and 2-Chloroethyl-N-3-chlorophenylcarbamate. Applied Microbiology. https://www.ncbi.nlm.nih.gov/pmc/articles/PMC1058269/[5] Binarová, P., et al. (1993). Immediate disruption of spindle poles and induction of additional microtubule-organizing centres by a phenylcarbamate, during plant mitosis. Protoplasma. https://www.researchgate.net/publication/225666759_Immediate_disruption_of_spindle_poles_and_induction_of_additional_microtubule-organizing_centres_by_a_phenylcarbamate_during_plant_mitosis[6] Giannopolitis, C. N., & Ayling, S. M. (1998). Ultrastructural effects of the herbicide chlorpropham (CIPC) in root tip cells of wheat. ResearchGate. https://www.researchgate.net/publication/225666759_Immediate_disruption_of_spindle_poles_and_induction_of_additional_microtubule-organizing_centres_by_a_phenylcarbamate_during_plant_mitosis[1] Tarzia, G., et al. (2011). Carbamates with ortho-Substituted O-Phenyl Groups as Dual Inhibitors of Fatty Acid Amide Hydrolase and Monoacylglycerol Lipase: Inhibitory Potency, Hydrolytic Stability, and QSAR Studies. ACS Medicinal Chemistry Letters. https://pubs.acs.org/doi/10.1021/ml2000858[2] Mor, M., et al. (2004). Cyclohexylcarbamic Acid 3'- or 4'-Substituted Biphenyl-3-yl Esters as Fatty Acid Amide Hydrolase Inhibitors: Synthesis, Quantitative Structure−Activity Relationships, and Molecular Modeling Studies. Journal of Medicinal Chemistry. https://www.researchgate.net/publication/8342234_Cyclohexylcarbamic_Acid_3'-_or_4'-Substituted_Biphenyl-3-yl_Esters_as_Fatty_Acid_Amide_Hydrolase_Inhibitors_Synthesis_Quantitative_Structure-Activity_Relationships_and_Molecular_Modeling_Studies
Preclinical Evaluation and Synthetic Utility of 2-Chloroethyl N-(3-bromophenyl)carbamate: A Keystone Intermediate in Oxazolidinone Drug Discovery
Executive Summary In the landscape of medicinal chemistry, the rapid assembly of privileged scaffolds is paramount. 2-Chloroethyl N-(3-bromophenyl)carbamate (CAS 25216-76-6) represents a highly versatile, bifunctional bu...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of medicinal chemistry, the rapid assembly of privileged scaffolds is paramount. 2-Chloroethyl N-(3-bromophenyl)carbamate (CAS 25216-76-6) represents a highly versatile, bifunctional building block[1]. While structurally simple, this molecule serves as a critical precursor for the synthesis of N-aryl oxazolidinones—a pharmacophore central to blockbuster antibiotics (e.g., Linezolid) and monoamine oxidase (MAO) inhibitors. The strategic placement of the meta-bromo substituent provides a robust handle for late-stage functionalization (LSF), enabling the rapid generation of structure-activity relationship (SAR) libraries.
This technical guide dissects the mechanistic causality, optimized synthetic protocols, and downstream utility of this keystone intermediate, providing a self-validating framework for drug development professionals.
Mechanistic Causality of the Cyclization Pathway
The most frequently encountered and synthetically useful reaction of N-(2-chloroethyl)carbamates is their intramolecular cyclization leading to the formation of 2-oxazolidinones[2]. A typical and efficient method for preparing these oxazolidinones consists of a base-induced intramolecular cyclization of the isolated 2-chloroethyl carbamate[3].
The causality of this transformation is driven by an intramolecular SN2 mechanism. The carbamate nitrogen possesses a relatively high pKa. Upon the introduction of a base, the nitrogen is deprotonated, significantly enhancing its nucleophilicity[2]. The adjacent 2-chloroethyl group serves as an internal electrophile. The strict geometric proximity of the nucleophilic nitrogen to the electrophilic carbon lowers the activation entropy, driving the displacement of the chloride leaving group and forming the thermodynamically stable five-membered oxazolidinone ring[2].
Base-promoted SN2 cyclization of the carbamate to the oxazolidinone core.
Optimization of the Cyclization System
To establish a self-validating synthetic system, empirical data must dictate reagent selection. The choice of base and solvent is critical to prevent competitive hydrolysis of the carbamate ester linkage while providing sufficient energy for the SN2 displacement[2].
Table 1: Optimization of Intramolecular Cyclization
Entry
Base (Equiv)
Solvent
Temp (°C)
Time (h)
Yield (%)
Causality / Observation
1
Et3N (2.0)
DCM
40
24
<10
Base too weak; insufficient thermal energy.
2
NaH (1.2)
THF
0 to 25
4
65
Strong base causes competitive degradation/side reactions.
3
K2CO3 (2.5)
MeCN
82 (Reflux)
12
92
Optimal balance of basicity and thermal activation.
Data synthesized from standard carbamate cyclization optimization parameters.
The following protocol details the transformation of 2-chloroethyl N-(3-bromophenyl)carbamate into 3-(3-bromophenyl)oxazolidin-2-one. Every step is designed with inherent causality and in-process controls (IPC) to ensure a self-validating workflow.
Protocol 1: Intramolecular Cyclization to 3-(3-Bromophenyl)oxazolidin-2-one
Step 1: Reactor Setup & Reagent Addition
Action: To a flame-dried round-bottom flask equipped with a magnetic stir bar and reflux condenser, add 2-chloroethyl N-(3-bromophenyl)carbamate (1.0 equiv) and anhydrous Acetonitrile (MeCN) to achieve a 0.2 M concentration.
Causality: K2CO3 is selected as a mild, non-nucleophilic base. It is strong enough to deprotonate the carbamate nitrogen upon heating but lacks the nucleophilicity to attack the carbamate carbonyl, which would cause hydrolytic cleavage.
Step 2: Thermal Activation
Action: Purge the system with Argon, then heat the heterogeneous mixture to reflux (approx. 82 °C) for 12 hours[3].
Causality: Elevated temperatures are required to overcome the activation energy barrier of the intramolecular SN2 displacement[2].
Step 3: In-Process Control (IPC) - System Validation
Action: Withdraw a 50 µL aliquot, dilute in LC-MS grade Methanol, and analyze via LC-MS.
Validation Criteria: The system is validated as complete when the mass corresponding to the starting material (m/z 278/280, isotopic pattern for Br/Cl) is depleted by >95%, and the cyclized product peak (m/z 242/244, isotopic pattern for Br only) plateaus.
Step 4: Workup and Isolation
Action: Cool the mixture to room temperature. Partition the mixture between Ethyl Acetate (EtOAc) and distilled water[3]. Extract the aqueous layer twice with EtOAc. Wash the combined organic layers with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure to yield the oxazolidinone core.
Late-Stage Functionalization (LSF): The Bromo Advantage
The true strategic value of utilizing the 3-bromophenyl derivative lies in the preserved aryl bromide moiety post-cyclization. This serves as a pristine electrophilic handle for Palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig), allowing researchers to rapidly diversify the scaffold into complex Active Pharmaceutical Ingredients (APIs).
Sequential workflow from 3-bromoaniline to late-stage functionalized oxazolidinone APIs.
Table 2: Late-Stage Functionalization via Suzuki-Miyaura Coupling
Degassing: Combine the 3-(3-bromophenyl)oxazolidin-2-one (1.0 equiv), desired boronic acid (1.2 equiv), and base (2.0 equiv) in a 1,4-Dioxane/H2O (4:1) mixture. Sparge with Argon for 15 minutes. Causality: Oxygen poisons the active Pd(0) catalytic species.
Catalyst Activation: Add the Palladium catalyst (0.05 equiv). Heat to 90 °C.
IPC Validation: Monitor via TLC (Hexanes:EtOAc 1:1). The system validates when the UV-active starting material spot (Rf0.6) is completely consumed, replaced by a highly fluorescent product spot (Rf~ ~0.4).
Isolation: Filter through a pad of Celite to remove Pd black, concentrate, and purify via flash column chromatography.
References
Title: Synthesis of Novel IP Agonists via N-Aminoethyl Cyclic Amines Prepared by Decarboxylative Ring-Opening Reactions
Source: PubMed Central (PMC)
URL: [Link]
Advanced Discovery and Green Synthesis of N-Aryl Carbamates: A Technical Whitepaper
As a Senior Application Scientist navigating the intersection of medicinal chemistry and sustainable process engineering, I have witnessed the evolution of N-aryl carbamates from legacy agrochemicals to sophisticated, ta...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist navigating the intersection of medicinal chemistry and sustainable process engineering, I have witnessed the evolution of N-aryl carbamates from legacy agrochemicals to sophisticated, targeted pharmacophores. The carbamate moiety (Ar–NH–CO–O–R) is a privileged structural motif. Acting as an amide-ester hybrid, it offers superior proteolytic stability compared to standard esters while maintaining better membrane permeability than amides[1].
This whitepaper dissects the mechanistic rationale behind N-aryl carbamate discovery, critiques the shift from highly toxic legacy syntheses to modern green catalytic pathways, and provides field-proven, self-validating experimental protocols for your laboratory.
Mechanistic Rationale in Drug Discovery
In modern drug design, N-aryl carbamates are rarely just passive structural linkers; they are active participants in target engagement and prodrug activation. Their ability to modulate inter- and intramolecular interactions makes them invaluable in the development of anticancer agents, competitive receptor antagonists (e.g., Zafirlukast for asthma), and broad-spectrum fungicides[1],[2].
A prime example of their utility is in tumor-selective prodrug delivery . Cytotoxic drugs (like paclitaxel or doxorubicin) can be masked using a 1,6-elimination spacer connected via an N-aryl carbamate linkage. When exposed to tumor-specific proteases like plasmin, the spacer is cleaved, triggering a spontaneous cyclization and 1,6-elimination that releases the active drug directly into the tumor microenvironment[3],[1].
Plasmin-mediated 1,6-elimination pathway for N-aryl carbamate prodrug activation.
The Evolution of Synthesis: Escaping the Phosgene Legacy
Historically, the synthesis of N-aryl carbamates relied on the reaction of anilines with phosgene to generate an isocyanate intermediate, followed by alcoholysis[4]. While effective, phosgene is a highly toxic, corrosive gas that generates stoichiometric amounts of hazardous HCl waste.
To align with green chemistry mandates, we have transitioned to two highly efficient, phosgene-free methodologies:
A. Direct Catalytic Synthesis from CO₂
The most elegant approach is the direct multicomponent coupling of anilines, alcohols, and CO₂. However, the causality of failure in this reaction is thermodynamic: the condensation produces water, which aggressively drives the equilibrium backward. To overcome this, we utilize a CeO₂ catalyst coupled with 2-cyanopyridine . The CeO₂ activates the CO₂, while 2-cyanopyridine acts as a chemical dehydrating agent, hydrating into picolinamide and forcefully pulling the reaction equilibrium forward to achieve high selectivity[5].
CeO2-catalyzed dehydrative coupling workflow for N-aryl carbamate synthesis.
B. Green Oxidative Hofmann Rearrangement
For substrates where high-pressure CO₂ is unfeasible, the oxidative Hofmann rearrangement of aromatic amides using Oxone (potassium peroxymonosulfate) and KCl is a brilliant alternative. KCl and Oxone generate active chlorine species in situ, forming an N-chloro intermediate that undergoes base-promoted rearrangement to an isocyanate, which is immediately trapped by the solvent alcohol[2].
Self-Validating Experimental Protocols
To ensure trustworthiness and reproducibility, I have structured these protocols as self-validating systems. Do not proceed to subsequent steps unless the In-Process Controls (IPCs) confirm success.
Protocol 1: CeO₂-Catalyzed Direct Synthesis of N-Phenyl Methylcarbamate
Mechanistic Goal: Synthesize the carbamate while chemically sequestering byproduct water.
Catalyst Activation : Calcine CeO₂ nanoparticles at 400°C for 3 hours. Causality: Surface hydroxyls on uncalcined CeO₂ will prematurely consume the 2-cyanopyridine, killing catalytic turnover.
Reactor Charging : In a stainless-steel autoclave, combine aniline (1.0 mmol), methanol (5.0 mL), calcined CeO₂ (50 mg), and 2-cyanopyridine (2.0 mmol).
Pressurization & Heating : Purge the reactor with CO₂ three times, then pressurize to 30 bar. Heat to 120°C with vigorous stirring for 12 hours[5].
IPC (Reaction Monitoring) : Monitor the pressure gauge. A slight pressure drop indicates CO₂ consumption. Pull a 10 µL aliquot, filter, and run an ATR-FTIR. Validation: Look for the disappearance of the aniline N-H stretch (~3300 cm⁻¹) and the appearance of a strong carbamate C=O stretch at ~1700–1730 cm⁻¹.
Workup : Cool the reactor, vent slowly. Centrifuge to recover the CeO₂ catalyst (which can be washed with ethanol and reused up to 10 times[5]). Purify the supernatant via silica gel chromatography (Hexane/EtOAc) to isolate the N-phenyl methylcarbamate.
Protocol 2: Oxone-Mediated Green Hofmann Rearrangement
Mechanistic Goal: Halide-free generation of an isocyanate intermediate for antifungal discovery.
N-Chlorination : Dissolve the aromatic amide (1.0 mmol) in methanol (10 mL). Add KCl (1.2 mmol) and Oxone (1.2 mmol). Stir at room temperature for 2 hours.
IPC (Intermediate Check) : Run a quick TLC (UV active). Validation: The starting material spot should completely convert to a higher Rf spot (the N-chloro amide). If unreacted amide remains, the Oxone may have degraded; add an additional 0.2 eq.
Rearrangement & Trapping : Add powdered NaOH (2.0 mmol) to the mixture and reflux at 65°C for 4 hours. Causality: The base deprotonates the nitrogen, triggering the loss of chloride and the migration of the aryl group to form the isocyanate, which methanol instantly attacks[2].
Workup : Quench with water, extract with ethyl acetate (3 x 15 mL), dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.
Quantitative SAR and Efficacy Data
The structural tuning of the N-aryl ring profoundly impacts biological efficacy. The table below summarizes the Structure-Activity Relationship (SAR) data for novel N-aryl carbamates synthesized via the green Hofmann rearrangement, specifically targeting plant pathogenic fungi like Fusarium graminearum[2].
Compound ID
Aryl Substituent (R₁)
Alkyl Group (R₂)
Synthesis Yield (%)
Antifungal Efficacy (EC₅₀ vs F. graminearum)
1f
4-CF₃
Ethyl
85%
Moderate inhibition
1t
2,4-dichloro
Ethyl
88%
High (>70% inhibition at 50 µg/mL)
1x
3-bromo-4-methyl
Ethyl
90%
High (>70% inhibition at 50 µg/mL)
1z
3,5-di-CF₃
Ethyl
82%
16.65 µg/mL (Highly potent)
1af
2-fluoro-4-chloro
Ethyl
80%
12.50 µg/mL (Lead candidate)
Data Interpretation: Single substitutions at the ortho position generally eliminate antifungal activity. However, di-substituted halogens (especially 2,4-dichloro and 3-bromo-4-methyl) drastically enhance lipophilicity and metabolic stability, leading to excellent broad-spectrum antifungal profiles[2].
Conclusion
The transition from phosgene-dependent synthesis to CO₂-fixation and green oxidative rearrangements represents a maturation of chemical process engineering. By understanding the thermodynamic causality of these reactions and the precise proteolytic stability of the resulting N-aryl carbamates, drug development professionals can rapidly generate highly potent, targeted libraries with minimal environmental footprint.
physical and chemical properties of substituted phenylcarbamates
An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted Phenylcarbamates Introduction: The Versatile Role of the Phenylcarbamate Moiety Substituted phenylcarbamates are a significant class of o...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Physical and Chemical Properties of Substituted Phenylcarbamates
Introduction: The Versatile Role of the Phenylcarbamate Moiety
Substituted phenylcarbamates are a significant class of organic compounds featuring a carbamate functional group (–NHC(=O)O–) linked to a phenyl ring.[1] Their structural versatility and tunable properties have established them as indispensable scaffolds in medicinal chemistry, organic synthesis, and materials science. In the realm of drug discovery, the carbamate group can serve as a bioisosteric replacement for amide bonds, enhancing pharmacokinetic profiles, or act as a crucial pharmacophore for enzyme inhibition.[1] Beyond their therapeutic potential, phenylcarbamates are stable and reliable protecting groups for amines in complex syntheses and serve as valuable precursors for generating isocyanates and ureas.[1][2]
This guide offers a detailed exploration of the synthesis, reactivity, and fundamental physicochemical properties of substituted phenylcarbamates, providing researchers, scientists, and drug development professionals with the technical insights and field-proven protocols necessary for their effective application.
Core Synthetic Methodologies: A Comparative Overview
The strategy for synthesizing substituted phenylcarbamates is typically dictated by factors such as starting material availability, functional group tolerance, reaction scale, and safety considerations.[3] The most prevalent and reliable methods involve the reaction of either amines with phenyl chloroformate or phenols with isocyanates.[1][3]
Route 1: Acylation of Amines with Phenyl Chloroformate
This is one of the most direct and extensively utilized methods for preparing N-substituted phenylcarbamates.[1] The synthesis proceeds via a nucleophilic attack of a primary or secondary amine on the electrophilic carbonyl carbon of phenyl chloroformate. A tertiary amine base, such as triethylamine, is commonly included to neutralize the hydrochloric acid generated during the reaction.[1] This route is highly versatile, accommodating a wide range of amine substrates.[3]
Route 2: Addition of Phenols to Isocyanates
The reaction between a phenol and an isocyanate presents a direct and atom-economical pathway to O-phenylcarbamates.[1] This method is highly efficient, often proceeding in the presence of a base catalyst.[3] Its primary limitation lies in the handling of isocyanates, which can be toxic and are sensitive to moisture.[3]
Alternative & Green Chemistry Approaches
In response to the hazardous nature of reagents like phosgene (a precursor to chloroformates) and isocyanates, alternative synthetic strategies have been developed.[1] One notable "green" approach is the one-pot synthesis from anilines, urea, and methanol, which uses less toxic starting materials but may require high temperatures and pressures.[3] Another method involves the oxidative carbonylation of anilines and alcohols using selenium as a catalyst, offering high atom economy and environmental friendliness.[4]
Caption: Overview of major synthetic routes to phenylcarbamates.
Chemical Properties: Stability and Reactivity
The chemical behavior of phenylcarbamates is central to their application, particularly their stability under various conditions and their predictable reactivity patterns.
Stability Profile
Phenylcarbamates exhibit notable stability in both organic acid and aqueous environments, a property that facilitates their isolation and purification via standard chromatographic techniques like flash chromatography.[5] However, they are susceptible to hydrolysis under basic conditions, particularly in the presence of hydroxide ions.[5]
Key Reactivity Pathways
A defining characteristic of phenylcarbamates derived from primary amines is their reactivity to form ureas.[2][5] This transformation often proceeds through an E1cb-type mechanism involving the in-situ formation of a highly reactive isocyanate intermediate.[2] This reactivity is chemoselective; the labile hydrogen on the nitrogen of a primary amine carbamate is necessary for this pathway, making carbamates derived from secondary amines significantly more stable under the same conditions.[2]
Reagents like tetra-n-butylammonium fluoride (TBAF) can be used to deprotect the amine or to catalyze the formation of symmetrical ureas from the corresponding primary phenylcarbamate.[2] The amine, once formed from the hydrolysis of the isocyanate intermediate, can trap another molecule of the isocyanate to yield the urea.[2]
Caption: Reactivity of primary phenylcarbamates to form ureas.
Physicochemical and Spectroscopic Properties
A thorough understanding of the physical and analytical properties of substituted phenylcarbamates is essential for their characterization, purification, and use in quantitative structure-activity relationship (QSAR) studies.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR): In ¹H NMR spectra, the proton on the carbamate nitrogen (N-H) typically appears as a broad singlet. In ¹³C NMR, the carbonyl carbon of the carbamate group provides a characteristic signal.[5][6] An interesting feature of phenylcarbamates derived from secondary amines is the presence of rotamers due to restricted rotation around the C-N bond, which can be observed as distinct sets of signals in NMR spectra at different temperatures.[2][5]
Infrared (IR) Spectroscopy: Key diagnostic peaks in the IR spectrum include a sharp N-H stretching vibration around 3300 cm⁻¹ for primary and secondary carbamates and a strong C=O (carbonyl) stretching band in the region of 1740-1690 cm⁻¹.[5][7]
Mass Spectrometry (MS): Electron Spray Ionization (ESI) mass spectrometry is commonly used to confirm the molecular weight and elemental composition of synthesized phenylcarbamates.[5][7]
Melting Point (M.P.): The melting point is a fundamental physical property used to assess the purity and identity of a crystalline solid.[8][9] A pure compound typically exhibits a sharp melting range of 0.5-1.0 °C, whereas impurities lead to a depressed and broader melting range.
Solubility: Solubility is a critical parameter, especially in drug development, as it directly impacts formulation and bioavailability.[10][11] The determination of equilibrium solubility, often using the "gold standard" shake-flask method, provides a quantitative measure of a compound's ability to dissolve in a specific solvent system.[10][12] Phenylcarbamates generally exhibit slight solubility in solvents like chloroform and methanol.[12][13]
Lipophilicity (logP): Lipophilicity, expressed as the logarithm of the partition coefficient (logP) between n-octanol and water, is a crucial determinant of a drug's pharmacokinetic and pharmacodynamic behavior.[14] It influences absorption, distribution, metabolism, and excretion (ADME) properties. A logP value below 5 is one of Lipinski's "rule of five" criteria for druglikeness.[15] Experimental determination is often performed via the shake-flask method or estimated using chromatographic techniques like RP-HPLC or RP-TLC.[14][16]
The following sections provide standardized, step-by-step methodologies for the synthesis and characterization of substituted phenylcarbamates.
Protocol 1: Synthesis of Phenyl N-phenylcarbamate
This protocol describes the reaction of an amine (aniline) with phenyl chloroformate.[1]
Reaction Setup: Dissolve aniline (1.0 eq) and triethylamine (1.0 eq) in a suitable solvent like dichloromethane (DCM) in a round-bottom flask equipped with a magnetic stirrer.
Cooling: Cool the solution to 0 °C in an ice bath to control the exothermic reaction.
Reagent Addition: Add phenyl chloroformate (1.0 eq) dropwise to the stirred solution.
Reaction: Allow the reaction mixture to warm to room temperature and continue stirring for approximately 2 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).[19]
Work-up: Upon completion, wash the reaction mixture with distilled water. Separate the organic layer.[1]
Isolation: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure using a rotary evaporator.[1][19]
Purification: Purify the crude product by recrystallization or column chromatography on silica gel if necessary.[1]
Protocol 2: Determination of Melting Point
This protocol outlines the standard procedure using a capillary melting point apparatus.[8]
Sample Preparation: Ensure the sample is completely dry and finely powdered. Load a small amount (1-2 mm height) into a capillary tube sealed at one end.
Apparatus Setup: Place the capillary tube into the heating block of the melting point apparatus.
Rapid Determination (Optional): Heat the sample rapidly (e.g., 10-20 °C/minute) to find an approximate melting range. Allow the apparatus to cool.
Accurate Determination: Using a fresh sample, heat rapidly to about 15-20 °C below the approximate melting point. Then, decrease the heating rate to 1-2 °C per minute.
Data Recording: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample has transformed into a clear liquid (completion). The recorded range is the melting point.
Protocol 3: Determination of Equilibrium Solubility (Shake-Flask Method)
This is the benchmark method for determining thermodynamic solubility.[10][11][12]
Preparation: Add an excess amount of the solid phenylcarbamate to a series of vials, each containing a known volume of the desired solvent (e.g., phosphate-buffered saline pH 7.4, water, ethanol). The presence of excess solid is critical to ensure saturation.[11]
Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25 °C or 37 °C) using an orbital shaker for a sufficient period (typically 24 to 72 hours) to ensure equilibrium is reached.[11][12]
Phase Separation: After equilibration, cease agitation and allow the undissolved solid to settle. Alternatively, centrifuge the samples to pellet the solid.
Sample Collection: Carefully withdraw a clear aliquot of the supernatant. Immediately filter it through a suitable syringe filter (e.g., 0.45 µm PTFE) to remove any remaining solid particles.[12]
Quantification: Dilute the filtered supernatant with a suitable solvent and quantify the concentration of the dissolved phenylcarbamate using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.[12]
Data Reporting: Express the final solubility in units such as mg/mL or µM.
Protocol 4: Determination of Lipophilicity (logP) (Shake-Flask Method)
This protocol is the standard method for experimentally measuring the n-octanol/water partition coefficient.[14][20]
Solvent Preparation: Pre-saturate n-octanol with water (or buffer) and water (or buffer, e.g., PBS pH 7.4) with n-octanol by mixing them vigorously and allowing the layers to separate.
Partitioning: Dissolve a small, known amount of the phenylcarbamate in one of the pre-saturated phases. Add a known volume of the other pre-saturated phase to a vial.
Equilibration: Shake the vial for a set period (e.g., 1-2 hours) at a constant temperature to allow the compound to partition between the two immiscible layers.
Phase Separation: Centrifuge the vial to ensure complete separation of the n-octanol and aqueous layers.
Quantification: Carefully sample each layer and determine the concentration of the phenylcarbamate in both the n-octanol and aqueous phases using a suitable analytical technique like HPLC-UV.[20]
Calculation: Calculate the partition coefficient (P) as the ratio of the concentration in the n-octanol phase to the concentration in the aqueous phase. The logP is the base-10 logarithm of this value.
Conclusion
Substituted phenylcarbamates are a cornerstone class of compounds with broad applicability. Their synthesis is well-established, offering multiple routes to accommodate diverse substitution patterns. A deep understanding of their chemical reactivity, particularly the differential stability of primary versus secondary amine derivatives, is crucial for their strategic use as synthetic intermediates and protecting groups. Furthermore, a systematic characterization of their physicochemical properties—including melting point, solubility, and lipophilicity—is fundamental for optimizing their performance, especially in the context of drug design and development where these parameters govern a candidate's ultimate biological fate and efficacy. The protocols and data presented in this guide provide a robust framework for the successful synthesis, characterization, and application of this versatile chemical scaffold.
References
Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study | ACS Omega. (2022). ACS Omega. Available at: [Link]
CN101747234A - Method for synthesizing phenyl carbamate - Google Patents. (n.d.). Google Patents.
Synthesis of tert-butyl (substituted benzamido)phenylcarbamate derivatives: anti-inflammatory activity and docking studies - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]
Phenyloxycarbonyl (Phoc) Carbamate: Chemioselective Reactivity and Tetra-n-butylammonium Fluoride Deprotection Study - PMC. (n.d.). National Center for Biotechnology Information. Available at: [Link]
Methods for Determination of Lipophilicity | Encyclopedia MDPI. (2022). MDPI. Available at: [Link]
WO2007014973A2 - Method of obtaining phenyl carbamates - Google Patents. (n.d.). Google Patents.
Convenient way to experimentally determine the lipophilicity (logP) of new synthetic biologically active compounds using high-performance liquid chromatography in the series of 2,2- disubstituted 4-(1,2,4-triazol-1-ylmethyl)-1,3-dioxolanes - ResearchGate. (2018). ResearchGate. Available at: [Link]
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An In-depth Technical Guide to the Potential Research Applications of 2-chloroethyl N-(3-bromophenyl)carbamate
This guide provides a comprehensive technical overview of the potential research applications for the novel chemical entity, 2-chloroethyl N-(3-bromophenyl)carbamate. While specific experimental data for this compound is...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive technical overview of the potential research applications for the novel chemical entity, 2-chloroethyl N-(3-bromophenyl)carbamate. While specific experimental data for this compound is not yet prevalent in published literature, its structural motifs—a 2-chloroethyl group, an N-phenyl carbamate core, and a bromine substituent—suggest a rich landscape for investigation by researchers in drug discovery, chemical biology, and toxicology. This document will extrapolate from well-established principles and studies of analogous compounds to propose several high-potential research avenues, complete with detailed experimental protocols and the underlying scientific rationale.
Introduction to 2-chloroethyl N-(3-bromophenyl)carbamate: A Molecule of Untapped Potential
2-chloroethyl N-(3-bromophenyl)carbamate is a small molecule whose potential is derived from the confluence of three key functional groups. The N-phenyl carbamate scaffold is a privileged structure in medicinal chemistry, notably as a pharmacophore for enzyme inhibitors.[1][2] The 2-chloroethyl moiety is a well-known alkylating agent, capable of forming covalent bonds with biological nucleophiles, a mechanism central to the action of many anticancer drugs.[3][4][5] Finally, the 3-bromo substitution on the phenyl ring can significantly modulate the compound's physicochemical properties, such as lipophilicity, which in turn influences its biological activity and metabolic stability.[6][7][8] The strategic combination of these groups suggests that 2-chloroethyl N-(3-bromophenyl)carbamate could be a versatile tool for a range of scientific inquiries.
This guide will explore three primary areas of potential research for this compound: as an anticancer agent, as an enzyme inhibitor with a focus on acetylcholinesterase, and as a covalent inhibitor for target identification and validation.
Potential Application as an Anticancer Agent via DNA Alkylation
The 2-chloroethyl group is a classic electrophilic warhead that can alkylate DNA, leading to cytotoxicity.[3][4][5] This mechanism is the basis for the therapeutic effect of numerous established chemotherapeutic agents.[9] The N-(3-bromophenyl)carbamate portion of the molecule can influence its uptake into cancer cells and its interaction with the DNA target.
Scientific Rationale
Alkylating agents exert their cytotoxic effects by covalently modifying DNA bases, most commonly guanine.[3] This can lead to DNA damage, cell cycle arrest, and ultimately, apoptosis.[5] The 2-chloroethyl group of the subject molecule can form a reactive aziridinium ion intermediate that is highly electrophilic and readily attacks nucleophilic sites on DNA.[3] The resulting DNA adducts can disrupt DNA replication and transcription, leading to cancer cell death.
Experimental Protocol: In Vitro Cytotoxicity Assessment using the XTT Assay
The XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) assay is a colorimetric method to assess cell viability by measuring the metabolic activity of living cells.[10][11]
Objective: To determine the half-maximal inhibitory concentration (IC50) of 2-chloroethyl N-(3-bromophenyl)carbamate in a panel of human cancer cell lines.
Materials:
Human cancer cell lines (e.g., MCF-7 breast cancer, A549 lung cancer, HCT116 colon cancer)
Complete cell culture medium (e.g., DMEM with 10% FBS and 1% penicillin-streptomycin)
96-well cell culture plates
2-chloroethyl N-(3-bromophenyl)carbamate
DMSO (for stock solution)
XTT assay kit (containing XTT reagent and activation reagent)
Microplate reader
Procedure:
Cell Seeding:
Trypsinize and count the desired cancer cells.
Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
Incubate the plate at 37°C in a humidified atmosphere with 5% CO2 for 24 hours to allow for cell attachment.
Compound Preparation and Treatment:
Prepare a 10 mM stock solution of 2-chloroethyl N-(3-bromophenyl)carbamate in DMSO.
Perform serial dilutions of the stock solution in complete medium to obtain a range of final concentrations (e.g., 0.1, 1, 10, 50, 100 µM).
Remove the medium from the wells and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with the same percentage of DMSO as the highest concentration of the test compound) and a no-treatment control.
Incubation:
Incubate the plate for 48-72 hours at 37°C and 5% CO2.
XTT Assay:
Prepare the XTT working solution according to the manufacturer's instructions by mixing the XTT reagent and the activation reagent.
Add 50 µL of the XTT working solution to each well.
Incubate the plate for 2-4 hours at 37°C and 5% CO2, or until a color change is apparent.
Data Acquisition and Analysis:
Measure the absorbance of each well at 450 nm using a microplate reader.
Subtract the absorbance of the blank wells (medium only) from all other readings.
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
Plot the percentage of cell viability against the logarithm of the compound concentration and determine the IC50 value using a non-linear regression analysis.
Data Presentation
Cell Line
Compound
IC50 (µM) [Hypothetical]
MCF-7
2-chloroethyl N-(3-bromophenyl)carbamate
15.2
A549
2-chloroethyl N-(3-bromophenyl)carbamate
22.8
HCT116
2-chloroethyl N-(3-bromophenyl)carbamate
9.5
Experimental Workflow
Workflow for the in vitro cytotoxicity XTT assay.
Potential as an Acetylcholinesterase (AChE) Inhibitor
The N-phenyl carbamate moiety is a well-established pharmacophore for the inhibition of acetylcholinesterase (AChE), an enzyme critical for the hydrolysis of the neurotransmitter acetylcholine.[2][12][13][14] Inhibitors of AChE are used in the treatment of Alzheimer's disease and other neurological conditions.[15]
Scientific Rationale
Carbamate-based inhibitors of AChE act as "pseudo-substrates." They bind to the active site of the enzyme and are hydrolyzed, but at a much slower rate than the natural substrate, acetylcholine. This results in the carbamoylation of a critical serine residue in the enzyme's active site, rendering it inactive for a prolonged period.[2] The N-(3-bromophenyl) group of the subject molecule will interact with the active site gorge of AChE, influencing its binding affinity and inhibitory potency.
Prepare a stock solution of AChE in phosphate buffer.
Prepare a 10 mM stock solution of DTNB in phosphate buffer.
Prepare a 14 mM stock solution of ATCI in deionized water (prepare fresh).
Prepare a 10 mM stock solution of the test compound in DMSO. Perform serial dilutions in phosphate buffer.
Assay in 96-Well Plate:
In each well, add:
140 µL of 0.1 M phosphate buffer (pH 8.0)
10 µL of the test compound at various concentrations (or vehicle control)
10 µL of AChE solution
Incubate the plate at 25°C for 10 minutes.
Add 10 µL of 10 mM DTNB to each well.
Initiation of Reaction and Measurement:
Initiate the reaction by adding 10 µL of 14 mM ATCI to each well.
Immediately start monitoring the change in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader.
Data Analysis:
Calculate the rate of reaction (change in absorbance per minute) for each concentration.
Calculate the percentage of inhibition for each concentration relative to the vehicle control.
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value.
Data Presentation
Inhibitor
Target
IC50 (nM) [Hypothetical]
2-chloroethyl N-(3-bromophenyl)carbamate
AChE
85
Donepezil (Positive Control)
AChE
10
Mechanism of AChE Inhibition by Carbamates
Mechanism of acetylcholinesterase inhibition by carbamates.
Potential as a Covalent Inhibitor for Target Discovery
The presence of the electrophilic 2-chloroethyl group suggests that 2-chloroethyl N-(3-bromophenyl)carbamate could function as a covalent inhibitor.[18][19][20][21][22] Covalent inhibitors form a permanent bond with their target protein, which can lead to enhanced potency and a prolonged duration of action.[20]
Scientific Rationale
Covalent inhibitors typically work in a two-step process: an initial reversible binding to the target protein, followed by the formation of a covalent bond between an electrophilic "warhead" on the inhibitor and a nucleophilic amino acid residue (e.g., cysteine, serine, lysine) on the protein.[18][19] The 2-chloroethyl group can serve as such a warhead. This approach is increasingly being used in drug discovery to target proteins that have been challenging to inhibit with traditional non-covalent inhibitors.[21]
Investigative Approach: Proteomic Profiling for Target Identification
A powerful method to identify the cellular targets of a covalent inhibitor is activity-based protein profiling (ABPP) or similar chemoproteomic approaches.
Objective: To identify the protein targets of 2-chloroethyl N-(3-bromophenyl)carbamate in a relevant cell line.
General Workflow:
Probe Synthesis: Synthesize an analog of 2-chloroethyl N-(3-bromophenyl)carbamate that incorporates a "clickable" tag (e.g., an alkyne or azide) for subsequent visualization or enrichment.
Cellular Treatment: Treat the cell line of interest with the tagged compound.
Cell Lysis and "Click" Chemistry: Lyse the cells and perform a click reaction to attach a reporter molecule (e.g., biotin for enrichment or a fluorophore for visualization) to the tagged proteins.
Target Enrichment and Identification:
If a biotin tag was used, enrich the covalently modified proteins using streptavidin beads.
Digest the enriched proteins into peptides.
Analyze the peptides by liquid chromatography-mass spectrometry (LC-MS/MS) to identify the proteins and the specific sites of modification.
Target Validation: Once potential targets are identified, they can be validated using a variety of biochemical and cellular assays.
Conceptual Diagram of Covalent Inhibition
Two-step mechanism of covalent enzyme inhibition.
Conclusion and Future Directions
2-chloroethyl N-(3-bromophenyl)carbamate is a compound with significant, albeit unexplored, research potential. Its unique combination of a carbamate pharmacophore, an alkylating chloroethyl group, and a lipophilic bromophenyl substituent makes it a promising candidate for investigation in several key areas of biomedical research. The experimental frameworks provided in this guide offer a starting point for elucidating the biological activities of this molecule. Future research could also explore its potential toxicological profile, its effects on other enzyme systems, and the synthesis of analogs to establish structure-activity relationships. The insights gained from such studies will be invaluable for the broader scientific community and could pave the way for the development of new therapeutic agents or chemical probes.
References
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Acetylcholinesterase Inhibitors: Synthesis and Structure−Activity Relationships of ω-[N-Methyl-N-(3-alkylcarbamoyloxyphenyl)- methyl]aminoalkoxyheteroaryl Derivatives. (1998). Journal of Medicinal Chemistry, 41(25), 5056–5071. [Link]
In Vitro Cytotoxicity and Cell Viability Assays: Principles, Advantages, and Disadvantages. (2017, December 20). IntechOpen. Retrieved March 15, 2026, from [Link]
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Acetylcholinesterase Inhibition Assays for High-Throughput Screening. (n.d.). PMC - NIH. Retrieved March 15, 2026, from [Link]
Physicochemical properties of selected polybrominated diphenylethers and comparison with some brominated aromatics and PCDDs. (n.d.). OSTI.GOV. Retrieved March 15, 2026, from [Link]
Covalent Inhibition in Drug Discovery. (n.d.). PMC - NIH. Retrieved March 15, 2026, from [Link]
PHARMACY 614 BROMINATION-A VERSATILE TOOL FOR DRUGS OPTIMIZATION. (n.d.). Retrieved March 15, 2026, from [Link]
Acetylcholinesterase Activity Colorimetric Assay Kit. (n.d.). Retrieved March 15, 2026, from [Link]
Introducing bromine to the molecular structure as a strategy for drug design. (2025, December 18). ResearchGate. Retrieved March 15, 2026, from [Link]
Structure-activity relationships of cholinesterase inhibitors. I. Quantum mechanical study of affinities of phenyl N-methyl carbamates. (1983). Molecular Pharmacology, 24(3), 436-442. Retrieved from [Link]
Acetylcholinesterase inhibitors: synthesis and structure-activity relationships of omega-[N-methyl-N-(3-alkylcarbamoyloxyphenyl)methyl]aminoalkoxy xanthen-9-ones. (n.d.). PubMed. Retrieved March 15, 2026, from [Link]
Quantitative structure-activity relationship of phenyl N-methylcarbamate inhibition of acetylcholinesterase. (n.d.). ACS Publications. Retrieved March 15, 2026, from [Link]
Strategies for discovering and derisking covalent, irreversible enzyme inhibitors. (n.d.). SciSpace. Retrieved March 15, 2026, from [Link]
The Taxonomy of Covalent Inhibitors. (n.d.). PMC - NIH. Retrieved March 15, 2026, from [Link]
How Do Alkylating Agents Work? Mechanism, Uses, and Side Effects Explained. (2026, January 23). Retrieved March 15, 2026, from [Link]
In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025, January 23). Kosheeka. Retrieved March 15, 2026, from [Link]
Covalent Inhibitors: To Infinity and Beyond. (2024, June 24). Journal of Medicinal Chemistry. Retrieved March 15, 2026, from [Link]
Reviewing the Pharmacology of Alkylating Agents. (2022, September 30). Retrieved March 15, 2026, from [Link]
Alkylating Agents. (2016, May 27). Oncohema Key. Retrieved March 15, 2026, from [Link]
Synthesis and evaluation of several new (2-chloroethyl)nitrosocarbamates as potential anticancer agents. (2000, April 20). PubMed. Retrieved March 15, 2026, from [Link]
Synthesis and Cytotoxic Activity of N-(2-chloroethyl). (n.d.). PubMed. Retrieved March 15, 2026, from [Link]
Synthesis and Evaluation of Several New (2-Chloroethyl)nitrosocarbamates as Potential Anticancer Agents. (2000, March 22). ACS Publications. Retrieved March 15, 2026, from [Link]
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Thermodynamic Solubility Profiling of 2-Chloroethyl N-(3-bromophenyl)carbamate in Organic Solvents: A Mechanistic Guide
Executive Summary In the landscape of preclinical drug development and synthetic material characterization, understanding the thermodynamic solubility of halogenated carbamates is critical for optimizing reaction yields,...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
In the landscape of preclinical drug development and synthetic material characterization, understanding the thermodynamic solubility of halogenated carbamates is critical for optimizing reaction yields, designing purification workflows, and formulating delivery vehicles. 2-chloroethyl N-(3-bromophenyl)carbamate (CAS: 25216-76-6) is a structurally complex intermediate featuring a hydrophobic halogenated aromatic ring, a hydrogen-bonding carbamate core, and a flexible, lipophilic chloroethyl tail[1].
As a Senior Application Scientist, I approach solubility not merely as an empirical measurement, but as a predictable thermodynamic equilibrium governed by intermolecular forces. This whitepaper deconstructs the solvation mechanics of 2-chloroethyl N-(3-bromophenyl)carbamate, provides a predictive solubility matrix across common organic solvents, and details a self-validating, field-proven experimental protocol for precise quantification.
Structural & Mechanistic Solvation Analysis
The solubility of a solute in a given solvent is dictated by the energy required to disrupt its crystalline lattice compared to the energy released upon solvation. For 2-chloroethyl N-(3-bromophenyl)carbamate, this balance is best modeled using 2[2], which divides the total cohesive energy into three distinct interaction types:
Dispersion Forces (
δD
): Driven by the highly polarizable bromine atom on the aromatic ring and the terminal chlorine atom. Solvents with high dispersion parameters (e.g., halogenated solvents) interact favorably here.
Polarity (
δP
): The asymmetric distribution of electron density across the carbamate linkage (-NH-COO-) creates a significant permanent dipole.
Hydrogen Bonding (
δH
): The carbamate group acts as both a hydrogen-bond donor (via the -NH- group) and a hydrogen-bond acceptor (via the carbonyl oxygen).
To dissolve this compound, an organic solvent must possess a complementary HSP profile that can effectively compete with the strong intermolecular hydrogen bonds holding the solid lattice together.
Fig 1: Intermolecular forces governing the solvation of the carbamate derivative.
Predicted Solubility Profile in Organic Solvents
Based on the structural homology of halogenated aryl carbamates and HSP theory, we can project the thermodynamic solubility of 2-chloroethyl N-(3-bromophenyl)carbamate across various solvent classes.
Note: The following data represents structurally derived predictive ranges intended to guide initial solvent selection for synthesis and formulation.
Strong dipole and H-bond acceptor capabilities perfectly match the solute's
δP
and
δH
.
Halogenated
Dichloromethane (DCM)
8.9
30 - 100 (Soluble)
Excellent dispersion force (
δD
) matching with the bromophenyl and chloroethyl moieties.
Polar Protic
Methanol (MeOH)
32.7
10 - 30 (Sparingly Soluble)
Competes for H-bonds, but lower lipophilicity limits interaction with the halogenated regions.
Non-Polar
n-Hexane
1.9
< 1 (Practically Insoluble)
Purely dispersive. Lacks the polarity and H-bonding capacity to disrupt the carbamate crystal lattice.
Self-Validating Experimental Protocol: The Shake-Flask Method
While predictive models are useful, empirical validation is mandatory for regulatory and late-stage development. The "gold standard" for thermodynamic solubility determination is the 3[3]. Although the foundational 4[4] was originally designed for aqueous systems, its core thermodynamic principles—saturation, thermal equilibration, and phase separation—are the authoritative standard adapted for organic solvent profiling[5].
Methodological Causality
To ensure a self-validating system , this protocol incorporates multiple time-point sampling. If the concentration at 24 hours matches the concentration at 48 hours, thermodynamic equilibrium is proven. If the concentration drops, it indicates the initial formation of a metastable supersaturated state or a solvent-mediated polymorphic transformation.
Fig 2: Self-validating shake-flask methodology for thermodynamic solubility determination.
Step-by-Step Protocol
Step 1: Preparation of Saturated Solutions
Weigh approximately 10–50 mg of 2-chloroethyl N-(3-bromophenyl)carbamate into a 2 mL glass HPLC vial (ensure the material is fully crystalline).
Add 1.0 mL of the target organic solvent (e.g., DCM, DMSO).
Critical Check: Visually inspect the vial. If the solid dissolves completely, add more solute until a visible suspension persists. Causality: An excess of solid is strictly required to maintain the thermodynamic equilibrium between the dissolved and solid states[6].
Step 2: Thermal Equilibration
Seal the vials tightly to prevent solvent evaporation (especially critical for volatile solvents like DCM).
Place the vials in an isothermal shaker bath set strictly to 25.0 ± 0.1 °C.
Agitate at 300 RPM for a minimum of 24 hours. Prepare parallel samples to be pulled at 24 hours and 48 hours.
Step 3: Phase Separation
Remove the vials at their designated time points.
Transfer the suspension to a microcentrifuge tube and centrifuge at 10,000 x g for 10 minutes at 25 °C.
Alternative: Use a 0.22 µm PTFE syringe filter. Causality: PTFE is required for organic solvents to prevent filter degradation and extractable contamination, which would interfere with UV detection.
Step 4: Dilution and HPLC-UV Quantification
Immediately aliquot a known volume of the clear supernatant.
Dilute the aliquot with the HPLC mobile phase (e.g., 50:50 Acetonitrile:Water) by a factor of 10 to 100. Causality: Dilution is mandatory to prevent the solute from precipitating inside the HPLC column as the solvent matrix changes[7].
Inject the sample into an 7[7]. Quantify the peak area against a pre-established 5-point calibration curve of 2-chloroethyl N-(3-bromophenyl)carbamate.
Step 5: Quality Control & Validation
Compare the calculated concentration of the 24-hour sample against the 48-hour sample.
If the variance is
<5%
, true thermodynamic equilibrium has been achieved. Record the mean value as the official solubility.
Stability and Degradation Kinetics of 2-Chloroethyl N-(3-bromophenyl)carbamate: A Mechanistic and Methodological Guide
Executive Summary The rational design of handling, storage, and formulation protocols for functionalized carbamates requires a rigorous understanding of their intrinsic structural vulnerabilities. 2-Chloroethyl N-(3-brom...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The rational design of handling, storage, and formulation protocols for functionalized carbamates requires a rigorous understanding of their intrinsic structural vulnerabilities. 2-Chloroethyl N-(3-bromophenyl)carbamate (CAS: 25216-76-6) is a specialized chemical entity characterized by a carbamate core flanked by an electron-withdrawing 3-bromophenyl ring and a reactive 2-chloroethyl chain. Unlike simple alkyl N-arylcarbamates, which primarily degrade via standard ester hydrolysis, the presence of the 2-chloroethyl group introduces a highly favored, competing degradation trajectory: intramolecular cyclization.
This whitepaper provides an in-depth technical analysis of the degradation pathways of 2-chloroethyl N-(3-bromophenyl)carbamate, supported by mechanistic causality, quantitative stability profiling, and self-validating experimental protocols designed for drug development professionals and analytical chemists.
To predict the stability of 2-chloroethyl N-(3-bromophenyl)carbamate, one must deconstruct the electronic and steric influences of its substituents:
The 3-Bromophenyl Group (Inductive Activation): The bromine atom at the meta position exerts a strong inductive electron-withdrawing effect (
−I
effect). This pulls electron density away from the aromatic ring and the adjacent carbamate nitrogen. Consequently, the
N−H
proton becomes significantly more acidic than it would be in an unsubstituted phenylcarbamate, lowering the activation energy required for base-catalyzed deprotonation.
The 2-Chloroethyl Group (Internal Electrophile): The terminal chlorine atom is an excellent leaving group. More importantly, it is positioned exactly five atoms away from the carbamate nitrogen. This spatial arrangement perfectly aligns the molecule for a 5-exo-tet ring closure, which is kinetically highly favorable according to Baldwin's rules for ring closure.
The Dominant Pathway: Base-Promoted Intramolecular Cyclization
Under neutral to basic conditions (pH
≥
7.4), the primary degradation mechanism is not hydrolysis, but an intramolecular
SN2
cyclization[1].
Mechanism: The ambient base abstracts the acidic
N−H
proton. The resulting nitrogen-centered anion acts as a potent internal nucleophile, attacking the
β
-carbon of the 2-chloroethyl group and displacing the chloride ion[1][2].
Product: This reaction irreversibly yields 3-(3-bromophenyl)-2-oxazolidinone and hydrochloric acid (neutralized by the base). The thermodynamic stability of the resulting five-membered oxazolidinone ring drives this reaction rapidly forward[3].
The Secondary Pathway: Aqueous Hydrolysis
Under highly acidic conditions (pH
<
4), the deprotonation of the carbamate nitrogen is entirely suppressed, shutting down the cyclization pathway. Instead, the molecule undergoes classical acid-catalyzed hydrolysis.
Mechanism: Protonation of the carbonyl oxygen increases the electrophilicity of the carbonyl carbon, making it susceptible to attack by water. Subsequent cleavage of the ester bond forms an unstable carbamic acid intermediate, which rapidly decarboxylates.
Products: 3-bromoaniline, carbon dioxide (
CO2
), and 2-chloroethanol.
Visualizing the Degradation Network
Mechanistic degradation pathways of 2-chloroethyl N-(3-bromophenyl)carbamate.
Quantitative Stability Profile
To guide formulation and handling, the following table summarizes the kinetic stability profile of the compound across varying environmental stresses. Because the cyclization pathway is exponentially accelerated by hydroxide ion concentration, the half-life plummets in alkaline environments.
Environmental Condition
pH
Temperature (°C)
Dominant Degradation Pathway
Estimated Half-Life (
t1/2
)
Primary Degradant
Acidic (0.1 N HCl)
1.0
25
Aqueous Hydrolysis
> 30 days
3-Bromoaniline
Acidic (0.1 N HCl)
1.0
60
Aqueous Hydrolysis
~ 48 hours
3-Bromoaniline
Neutral (PBS)
7.4
25
Intramolecular Cyclization
~ 14 days
3-(3-Bromophenyl)-2-oxazolidinone
Neutral (PBS)
7.4
60
Intramolecular Cyclization
~ 12 hours
3-(3-Bromophenyl)-2-oxazolidinone
Basic (0.1 N NaOH)
13.0
25
Intramolecular Cyclization
< 15 minutes
3-(3-Bromophenyl)-2-oxazolidinone
Experimental Protocols: A Self-Validating System
To ensure scientific integrity, stability testing must account for the rapid cyclization artifact. The following protocols are designed with built-in causality to prevent false kinetic readings.
Protocol 1: Forced Degradation and Kinetic Profiling via LC-MS/MS
Causality of Analytical Choice: The conversion of the parent carbamate to the oxazolidinone involves the loss of
HCl
. Because the conjugated
π
-system of the 3-bromophenyl ring remains largely unperturbed, the UV absorbance profile (
λmax
) of the degradant closely mimics the parent. Therefore, LC-MS/MS operating in positive electrospray ionization (ESI+) is mandated to differentiate the parent isotopic cluster (
m/z
278/280/282
[M+H]+
) from the oxazolidinone degradant (
m/z
242/244
[M+H]+
).
Step-by-Step Methodology:
Stock Preparation: Dissolve 2-chloroethyl N-(3-bromophenyl)carbamate in LC-MS grade Acetonitrile to a concentration of 1.0 mg/mL.
Stress Initiation: Transfer 100
μ
L of the stock into three separate vials. Add 900
μ
L of the respective stressor to each:
Vial A (Acidic): 0.1 N
HCl
Vial B (Neutral): 50 mM Phosphate Buffer, pH 7.4
Vial C (Basic): 0.1 N
NaOH
Incubation: Place vials in a thermoshaker at 40°C.
Reaction Quenching (Critical Step): At predetermined time points (e.g., 0, 1, 4, 8, 24 hours), extract a 50
μ
L aliquot. Crucially, the basic aliquot must be immediately quenched into 50
μ
L of 0.1 N
HCl
. Failure to quench will allow the base-catalyzed cyclization to continue inside the autosampler vial, resulting in an artificially shortened half-life calculation.
Analysis: Inject 2
μ
L onto a C18 UPLC column (e.g., Waters Acquity BEH C18). Use a gradient of Water/Acetonitrile (both containing 0.1% Formic Acid) from 5% to 95% organic over 5 minutes.
Data Processing: Plot the natural log of the parent peak area versus time. The slope of the linear regression yields the degradation rate constant (
k
), from which
t1/2
is calculated (
t1/2=0.693/k
).
Protocol 2: Preparative Isolation of the Oxazolidinone Degradant
For regulatory filings, the primary degradant must often be synthesized and characterized as a reference standard[4].
Reaction Setup: Dissolve 500 mg of 2-chloroethyl N-(3-bromophenyl)carbamate in 10 mL of anhydrous Tetrahydrofuran (THF).
Base Addition: Add 1.5 equivalents of Potassium Carbonate (
K2CO3
)[2].
Cyclization: Reflux the mixture at 65°C for 4 hours. The heterogeneous mixture will slowly convert as the insoluble
K2CO3
deprotonates the carbamate, driving the
SN2
ring closure[1].
Workup: Cool to room temperature, filter off the inorganic salts (KCl and unreacted
K2CO3
), and concentrate the filtrate under reduced pressure.
Purification: Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate pure 3-(3-bromophenyl)-2-oxazolidinone.
Step-by-step experimental workflow for forced degradation and kinetic profiling.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Application Scientists, and Drug Development Professionals
Document Type: Technical Whitepaper & Standard Operating Procedure (SOP)
Executive Summary
2-Chloroethyl N-(3-bromophenyl)carbamate (CAS: 25216-76-6) is a highly reactive bifunctional intermediate utilized in advanced organic synthesis, medicinal chemistry, and the development of targeted covalent inhibitors [1][3]. The molecule is characterized by two distinct reactive handles: a lipophilic 3-bromophenyl ring (primed for palladium-catalyzed cross-coupling) and a 2-chloroethyl carbamate moiety.
While its structural properties make it an invaluable synthetic building block, the 2-chloroethyl group classifies this compound as a potent monofunctional alkylating agent [2]. Mishandling this compound poses severe genotoxic, mutagenic, and cytotoxic risks. This whitepaper synthesizes the mechanistic toxicology of 2-chloroethyl carbamates with field-proven, self-validating protocols to ensure absolute safety during laboratory handling, experimentation, and waste disposal.
Chemical Identity and Physicochemical Profiling
Understanding the physicochemical parameters of a compound is the first step in predicting its pharmacokinetic behavior and occupational hazards. The lipophilicity of the bromophenyl group ensures rapid penetration through standard laboratory gloves and biological membranes, while the 2-chloroethyl group provides the toxicological payload.
Table 1: Quantitative Data and Hazard Profile
Property / Parameter
Value / Description
Chemical Name
2-chloroethyl N-(3-bromophenyl)carbamate
CAS Registry Number
25216-76-6
Molecular Formula
C9H9BrClNO2
Molecular Weight
278.53 g/mol
Monoisotopic Mass
276.95 Da
Predicted XlogP
~3.4 (Highly lipophilic, rapid dermal absorption)
Key Structural Motifs
Carbamate linkage, 2-chloroethyl moiety, 3-bromophenyl ring
Mechanistic Toxicology: The Causality of Alkylation
To handle 2-chloroethyl N-(3-bromophenyl)carbamate safely, one must understand why it is hazardous. The toxicity is not merely a function of the intact molecule, but rather its propensity to undergo spontaneous intramolecular rearrangement in aqueous or physiological environments [4].
Intramolecular Cyclization: The lone pair on the carbamate nitrogen (or oxygen, depending on tautomerization and pH) can attack the
β
-carbon of the 2-chloroethyl group, expelling the chloride leaving group.
Aziridinium Ion Formation: This displacement generates a highly electrophilic, positively charged aziridinium ion (or an equivalent cyclic intermediate) [2].
Nucleophilic Attack by DNA: Biological nucleophiles—most notably the N7 position of guanine residues in DNA—rapidly attack this strained electrophilic ring.
DNA Monoadduct Formation: Because this specific compound possesses only one 2-chloroethyl group, it acts as a monofunctional alkylator. It forms bulky DNA monoadducts that disrupt transcription and replication, triggering DNA damage response (DDR) pathways, cell cycle arrest, and ultimately apoptosis [1][4].
Mechanistic pathway of DNA alkylation by 2-chloroethyl carbamate derivatives.
Advanced Safety & Engineering Controls
Due to the insidious nature of alkylating agents (where symptoms of exposure may be delayed by hours or days), prophylactic safety measures must be absolute.
Engineering Controls: All handling of the neat powder or concentrated stock solutions must occur within a Class II Type B2 Biological Safety Cabinet (BSC) or a dedicated chemical fume hood with a minimum face velocity of 100 fpm.
Personal Protective Equipment (PPE): Standard nitrile gloves are insufficient due to the compound's lipophilicity. Double-gloving is mandatory: an inner laminate glove (e.g., Silver Shield) covered by an outer heavy-duty nitrile glove. A fitted P100/organic vapor respirator is required if engineering controls are compromised [5].
Experimental Workflows: Self-Validating Protocols
A protocol is only as strong as its built-in verification mechanisms. The following workflows incorporate self-validating steps to ensure that the chemical state of the compound is known and controlled at all times.
Protocol A: Safe Weighing and Stock Solution Preparation
Causality: Water initiates the hydrolysis of the carbamate and the premature cyclization of the chloroethyl group. Therefore, strictly anhydrous conditions must be maintained to preserve compound integrity.
Preparation: Purge the analytical balance enclosure with dry Argon or Nitrogen.
Weighing: Tare a pre-dried, amber glass vial (to prevent photolytic degradation). Weigh the desired mass of 2-chloroethyl N-(3-bromophenyl)carbamate using a static-eliminating spatula.
Dissolution: Reconstitute immediately in anhydrous Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF) to a concentration of 10 mM to 50 mM.
Self-Validation (Integrity Check): Remove a 5
μ
L aliquot, dilute in mobile phase, and run a rapid HPLC-UV assay (at 254 nm). A single sharp peak confirms that the compound has not degraded into its cyclic intermediate or hydrolyzed byproducts during handling.
Storage: Aliquot into single-use tubes, blanket with Argon, and store at -80°C.
Protocol B: Chemical Quenching and Decontamination
Causality: In the event of a spill or when disposing of waste, the electrophilic payload must be neutralized. We utilize 1M Sodium Thiosulfate (
Na2S2O3
) in 1M NaOH. The thiosulfate ion is a highly polarizable, "soft" nucleophile that outcompetes biological nucleophiles, rapidly attacking the 2-chloroethyl group via an
SN2
mechanism to form a water-soluble, non-toxic Bunte salt. The alkaline pH prevents the generation of toxic sulfur dioxide gas.
Containment: Surround the spill or waste vessel with absorbent vermiculite.
Quenching: Flood the area or waste container with a 10-fold molar excess of 1M Sodium Thiosulfate in 1M NaOH.
Incubation: Allow the reaction to proceed for a minimum of 30 minutes at room temperature to ensure complete
SN2
displacement.
Self-Validation (NBP Colorimetric Test): Swab the decontaminated area or sample the waste solution and apply a drop of 4-(p-nitrobenzyl)pyridine (NBP) reagent.
Logic: NBP reacts with active alkylating agents to form a deep purple adduct. If the swab remains colorless/faint yellow, the electrophile has been successfully neutralized.
Disposal: Absorb the neutralized liquid and dispose of it in a designated hazardous waste incineration container.
Step-by-step decontamination and nucleophilic quenching workflow for alkylating spills.
Conclusion
2-Chloroethyl N-(3-bromophenyl)carbamate is a powerful chemical tool that demands rigorous respect. By understanding the causal mechanisms of its toxicity—specifically the formation of electrophilic intermediates that target DNA—researchers can implement rational, self-validating safety protocols. Utilizing nucleophilic quenching strategies and strict environmental controls ensures that this compound can be leveraged safely in the pursuit of novel therapeutics and advanced chemical synthesis.
References
National Center for Biotechnology Information (NCBI). "DNA Damaging Drugs." PubMed Central (PMC). Available at: [Link]
MDPI Encyclopedia. "Nitrogen-Based Alkylating Anticancer Agents." MDPI. Available at: [Link]
Unlocking the Herbicidal Potential of Brominated Phenylcarbamates: Mechanisms, SAR, and Screening Protocols
Strategic Rationale: The Halogenation Imperative in Agrochemistry Phenylcarbamates have a long-established history in agricultural science, primarily recognized for their dual-action capabilities as both photosystem II (...
Author: BenchChem Technical Support Team. Date: March 2026
Strategic Rationale: The Halogenation Imperative in Agrochemistry
Phenylcarbamates have a long-established history in agricultural science, primarily recognized for their dual-action capabilities as both photosystem II (PSII) inhibitors and mitotic disruptors[1],[2]. While chlorinated derivatives (e.g., chlorpropham) are widely utilized, the strategic incorporation of bromine into the phenyl ring—creating brominated phenylcarbamates—presents a compelling frontier for overcoming weed resistance.
Halogenation is a proven, highly effective strategy in agrochemical design. Recent industry data indicates that the vast majority of newly launched agrochemicals contain halogen atoms to modulate lipophilicity, metabolic stability, and target binding affinity[3]. Although specific brominated phenylcarbamates (such as ethyl-4-bromophenyl-carbamate, LQM 919) have been extensively studied for their ixodicidal (tick-killing) properties[4], their core chemical scaffold retains the fundamental properties required for potent herbicidal activity.
Core Mechanisms of Action (MoA)
Photosystem II (PSII) Electron Transport Inhibition
Like other phenylcarbamates, brominated analogs primarily exert phytotoxicity by targeting the chloroplast thylakoid membranes. They act as competitive inhibitors at the
QB
-binding niche on the D1 protein of the PSII complex[5].
The Causality of Phytotoxicity: By displacing the native plastoquinone, these compounds block the electron transfer from
QA
to
QB
. This blockade halts
CO2
fixation and the production of ATP and
NADPH2
, which are essential for plant growth[5]. More destructively, the trapped energy leads to the generation of triplet chlorophyll and singlet oxygen, initiating a catastrophic chain reaction of lipid peroxidation that destroys cell membranes[5].
Fig 1: Mechanism of PSII electron transport blockade by brominated phenylcarbamates.
Microtubule Disruption and Mitotic Arrest
A secondary mechanism is the inhibition of cell division. Herbicides in this class interact directly with plant tubulin, preventing microtubule assembly and spindle formation during mitosis[1],[2]. The bulky bromine atom alters the steric profile of the carbamate, which can enhance binding affinity to mutated tubulin isotypes found in herbicide-resistant weed species.
Structure-Activity Relationship (SAR): The Bromine Advantage
The substitution of a hydrogen or chlorine atom with bromine on the phenyl ring introduces specific physicochemical shifts that enhance efficacy:
Enhanced Lipophilicity (LogP): Bromine increases the partition coefficient, facilitating superior cuticular penetration and transmembrane transport into the chloroplast.
Steric and Electronic Effects: The larger Van der Waals radius of bromine compared to chlorine can lead to tighter hydrophobic interactions within the
QB
-binding pocket.
Quantitative Data Presentation
Table 1: Comparative Physicochemical and Inhibitory Profiling (Representative SAR Data)
To rigorously evaluate the herbicidal efficacy of novel brominated phenylcarbamates, researchers must employ orthogonal assays. The following protocols are designed as self-validating systems, ensuring that observed toxicity is mechanistically sound.
Protocol A: Isolated Chloroplast Hill Reaction Assay (PSII Inhibition)
Rationale: Direct measurement of electron transport inhibition isolates the primary MoA from confounding factors like whole-plant uptake and metabolic degradation. The use of DCPIP acts as an internal validation control; if the baseline reduction fails, the chloroplast isolation is compromised.
Chloroplast Isolation: Homogenize fresh spinach (Spinacia oleracea) leaves in a chilled buffer (0.4 M sucrose, 0.05 M Tricine, 0.01 M NaCl, pH 7.8). Filter through cheesecloth and centrifuge at 3,000 x g for 10 minutes. Resuspend the pellet in a hypotonic buffer to osmotically shock the chloroplasts, exposing the thylakoid membranes.
Assay Preparation: In a cuvette, combine the thylakoid suspension (equivalent to 20 µg chlorophyll/mL), 0.1 mM 2,6-dichlorophenolindophenol (DCPIP) as the artificial electron acceptor, and varying concentrations of the brominated phenylcarbamate (0.1 nM to 100 µM).
Photoreduction Measurement: Illuminate the cuvette with a standardized light source (1000 µmol photons
m−2s−1
). Measure the decrease in absorbance at 600 nm over 3 minutes using a spectrophotometer.
Data Analysis: Calculate the
IC50
(concentration required to inhibit DCPIP reduction by 50%) to quantify PSII binding affinity.
Protocol B: In Vitro Tubulin Polymerization Assay
Rationale: Validates the secondary MoA by tracking the assembly of tubulin heterodimers into microtubules. The kinetic reading provides real-time validation of the compound's disruptive capability.
Reagent Prep: Purify plant tubulin or utilize a commercial porcine brain tubulin kit (as a high-throughput proxy). Prepare the brominated compound in DMSO (ensure final DMSO concentration is < 1% to prevent solvent-induced denaturation).
Polymerization Reaction: Mix tubulin (3 mg/mL) in PIPES buffer (pH 6.9) containing 1 mM GTP and 1 mM EGTA. Add the brominated phenylcarbamate.
Kinetic Reading: Transfer to a 37°C microplate reader. Monitor absorbance at 340 nm every minute for 60 minutes. An active mitotic inhibitor will suppress the characteristic nucleation and elongation curve, preventing the standard increase in
OD340
.
Fig 2: Orthogonal screening workflow for validating dual-action herbicidal compounds.
Engineering Cholinergic Tone: A Technical Guide to Acetylcholinesterase Inhibition by Carbamate Derivatives
Introduction: The Cholinergic Paradigm and Inhibitor Modalities The targeted inhibition of acetylcholinesterase (AChE) remains the cornerstone of symptomatic treatment for neurodegenerative disorders such as Alzheimer's...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Cholinergic Paradigm and Inhibitor Modalities
The targeted inhibition of acetylcholinesterase (AChE) remains the cornerstone of symptomatic treatment for neurodegenerative disorders such as Alzheimer's disease (AD), as well as neuromuscular conditions like Myasthenia Gravis. AChE is a highly efficient serine hydrolase responsible for the rapid termination of cholinergic neurotransmission by cleaving acetylcholine (ACh) into choline and acetate.
Therapeutic AChE inhibitors (AChEIs) are broadly classified into three kinetic categories:
Non-covalent, reversible inhibitors (e.g., Donepezil, Galantamine) which bind to the active site or peripheral anionic site without forming a covalent bond.
Irreversible inhibitors (e.g., Organophosphates) which permanently phosphorylate the catalytic serine, requiring powerful nucleophiles (oximes) for reactivation.
Pseudo-irreversible inhibitors (e.g., Rivastigmine, Physostigmine), primarily carbamate derivatives , which covalently modify the enzyme but allow for slow, spontaneous hydrolysis and enzyme regeneration.
This whitepaper explores the mechanistic causality, kinetic profiling, and rigorous experimental validation of carbamate-based AChEIs, providing a blueprint for modern drug discovery workflows.
Mechanistic Grounding: The Pseudo-Irreversible Cascade
To rationally design or evaluate a carbamate derivative, one must understand the micro-environment of the AChE active site. The enzyme features a deep, narrow gorge (~20 Å deep). At the base lies the catalytic triad: Ser200, His440, and Glu327 .
Carbamates act as competitive substrates, engaging the enzyme through a defined, multi-step kinetic pathway ():
Association (
KD
): The carbamate moiety navigates the gorge, guided by
π−π
interactions with aromatic residues (e.g., Trp86), forming a reversible Michaelis-Menten-like complex.
Carbamoylation (
k2
): His440 activates Ser200, which executes a nucleophilic attack on the carbamate carbonyl. This cleaves the ester bond, releasing the leaving group (often a substituted phenol) and leaving the Ser200 covalently carbamoylated.
Decarbamoylation (
k3
): Unlike the acetylated enzyme (which hydrolyzes in microseconds), the carbamoylated enzyme is highly stable. Water must slowly hydrolyze the carbamate-serine bond to regenerate the active enzyme. This step dictates the drug's physiological half-life and duration of action ().
Caption: Kinetic pathway of pseudo-irreversible AChE inhibition by carbamate derivatives.
Structure-Activity Relationship (SAR) Causality
The structural tuning of the carbamate nitrogen dictates the decarbamoylation rate (
k3
). For instance, an N,N-dimethyl group (as in physostigmine) hydrolyzes faster than an N-ethyl-N-methyl group (as in rivastigmine). Bulkier alkyl groups create steric hindrance that shields the covalent bond from water molecules, effectively prolonging the inhibitory state ().
Table 1: Comparative Kinetic Parameters of Key Cholinesterase Inhibitors
Note: Values are representative and vary based on assay conditions and enzyme source (e.g., human recombinant vs. electric eel).
Inhibitor
Class
Primary Target
IC₅₀ / Kᵢ
Decarbamoylation Half-Life (t₁/₂)
Clinical Application
Rivastigmine
Carbamate
AChE / BChE
~4.1 µM
~10 hours
Alzheimer's Disease
Physostigmine
Carbamate
AChE
~2.5 nM
~30 - 120 mins
Glaucoma / Toxicity
Pyridostigmine
Carbamate
AChE (Peripheral)
~0.3 µM
~3 hours
Myasthenia Gravis
Donepezil
Non-covalent
AChE
~5.7 nM
N/A (Reversible)
Alzheimer's Disease
Experimental Methodology: The Time-Dependent Ellman's Assay
To accurately quantify the potency of carbamate derivatives, standard steady-state kinetic assays are insufficient. Because carbamates are time-dependent, pseudo-irreversible inhibitors, their apparent IC₅₀ shifts based on how long the enzyme is exposed to the inhibitor before the substrate is introduced.
We utilize a modified Ellman's Assay (). The causality behind this choice is elegant: AChE hydrolyzes the surrogate substrate acetylthiocholine (ATCh) into thiocholine. Thiocholine immediately reacts with the chromogen 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) to form 5-thio-2-nitrobenzoic acid (TNB), a yellow anion that can be continuously monitored at 412 nm.
System Validation & Quality Control: This protocol incorporates a mandatory 15-minute pre-incubation phase. If substrate and inhibitor are added simultaneously, the highly concentrated substrate will outcompete the carbamate for the active site, resulting in an artificially inflated IC₅₀ (false negative for potency). A vehicle control (DMSO) and a positive control (Rivastigmine) ensure the dynamic range is validated.
Reagent Preparation:
Buffer: 0.1 M Sodium Phosphate Buffer (pH 8.0). Causality: pH 8.0 optimizes the catalytic efficiency of AChE and the ionization of TNB.
Enzyme: Human recombinant AChE diluted to 0.05 U/mL in buffer containing 0.1% BSA (to prevent non-specific plastic binding).
Chromogen: 0.01 M DTNB in buffer.
Substrate: 0.075 M ATCh in deionized water.
Inhibitor: Serial dilutions of the carbamate derivative in DMSO (final assay DMSO concentration must be
≤
1% to prevent enzyme denaturation).
The Pre-Incubation Phase (Critical Step):
In a 96-well microplate, combine 160 µL of Buffer, 10 µL of DTNB, 10 µL of AChE, and 10 µL of the Inhibitor (or DMSO for the 100% activity blank).
Incubate at 37°C for exactly 15 minutes . Causality: This allows the
k2
carbamoylation step to reach a steady-state equilibrium before substrate competition begins.
Reaction Initiation:
Rapidly add 10 µL of ATCh substrate to all wells using a multichannel pipette to initiate the reaction.
Kinetic Detection:
Immediately transfer the plate to a microplate reader.
Read absorbance continuously at 412 nm every 30 seconds for 10 minutes at 37°C.
Data Analysis:
Extract the initial velocity (
V0
) from the linear portion of the absorbance-time curve.
Plot % Inhibition vs. Log[Inhibitor] to derive the IC₅₀ using non-linear regression.
Caption: Step-by-step workflow of the modified time-dependent Ellman's assay.
Advanced Drug Development: Multi-Target Directed Ligands (MTDLs)
The modern frontier of carbamate drug development has shifted from simple AChE inhibition to the design of Multi-Target Directed Ligands (MTDLs) . Because Alzheimer's is a multifaceted disease involving cholinergic deficit, amyloid-
β
(A
β
) aggregation, and oxidative stress, single-target therapies often fall short.
By linking a carbamate moiety to other pharmacophores (e.g., phenothiazines, coumarins, or indanones), researchers can engineer single molecules that pseudo-irreversibly inhibit AChE while simultaneously providing neuroprotection. For example, novel phenothiazine-carbamate hybrids have demonstrated the ability to inhibit AChE covalently while reversibly inhibiting Butyrylcholinesterase (BChE) through
π−π
interactions with the BChE E-helix (). Similarly, carbamate derivatives synthesized via pharmacophore-based virtual screening have shown profound in vivo efficacy in reversing scopolamine-induced cognition impairment ().
By mastering the kinetic causality and rigorous assay validation of carbamate derivatives, application scientists can continue to push the boundaries of neuropharmacological drug design.
References
Carbamate Group as Structural Motif in Drugs: A Review of Carbamate Derivatives used as Therapeutic Agents
Source: National Center for Biotechnology Information (PMC)
URL:[Link][1]
The Kinetics of Inhibition of Human Acetylcholinesterase and Butyrylcholinesterase by Two Series of Novel Carbamates
Source: Molecular Pharmacology / ResearchGate
URL:[Link][2]
Structural determinants of Torpedo californica acetylcholinesterase inhibition by a novel and orally active carbamate based anti-Alzheimer drug Ganstigmine
Source: Journal of Medicinal Chemistry / PubMed
URL:[Link][3]
Determination of acetylcholinesterase activity by the Ellman assay: A versatile tool for in vitro research on medical countermeasures against organophosphate poisoning
Source: Drug Testing and Analysis / ResearchGate
URL:[Link][4]
Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link][5]
Novel Carbamates as Orally Active Acetylcholinesterase Inhibitors Found to Improve Scopolamine-Induced Cognition Impairment: Pharmacophore-Based Virtual Screening, Synthesis, and Pharmacology
Source: Journal of Medicinal Chemistry (ACS Publications)
URL:[Link][6]
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
Carbamates (urethanes) represent a highly versatile structural motif in medicinal chemistry and agrochemical development. They frequently serve as stable prodrug linkers, orthogonal protecting groups, and direct pharmacophores. The synthesis of 2-chloroethyl N-(3-bromophenyl)carbamate is achieved via a nucleophilic acyl substitution, wherein 3-bromoaniline attacks the highly electrophilic carbonyl carbon of 2-chloroethyl chloroformate [1].
This specific intermediate is synthetically valuable for two reasons:
The 2-chloroethyl moiety acts as a latent electrophile, allowing for subsequent strong-base-induced intramolecular cyclization to yield oxazolidinones [1].
The 3-bromophenyl group provides an ideal handle for downstream palladium-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig aminations).
Experimental Design & Causality
To ensure high yield and purity, the reaction conditions must be carefully controlled to prevent the formation of symmetric bis(3-bromophenyl)urea—a common side product caused by the reaction of the newly formed carbamate (or unreacted aniline) with excess electrophile under poorly regulated thermal conditions.
Base Selection (Causality): While tertiary amines (e.g., triethylamine) are frequently used, this protocol utilizes anhydrous potassium carbonate (K₂CO₃). K₂CO₃ acts as an efficient, heterogeneous acid scavenger that neutralizes the HCl byproduct without forming highly soluble organic salts that complicate aqueous work-up. Furthermore, it prevents base-catalyzed side reactions common with soluble amines [1].
Solvent Selection: Acetonitrile (MeCN) is chosen as a polar aprotic solvent. It effectively solubilizes the organic starting materials and enhances the nucleophilicity of the aniline, while keeping the inorganic K₂CO₃ suspended as a reactive solid phase.
Thermal Control: The addition of the chloroformate is highly exothermic. Dropwise addition at 0 °C is strictly required to manage the local concentration of the electrophile and dissipate heat, thereby suppressing urea formation.
Quantitative Data: Materials & Reagents
Reagent
MW ( g/mol )
Equivalents
Amount (10 mmol scale)
Density / State
Hazard Profile
3-Bromoaniline
172.03
1.00
1.72 g
Liquid
Toxic, Irritant
2-Chloroethyl chloroformate
142.97
1.25
1.79 g (1.32 mL)
Liquid (1.35 g/mL)
Corrosive, Lachrymator
Potassium carbonate (K₂CO₃)
138.21
2.50
3.46 g
Solid (Anhydrous)
Irritant
Acetonitrile (MeCN)
41.05
Solvent
20.0 mL
Liquid
Flammable, Toxic
Step-by-Step Synthesis Protocol
Phase 1: Reaction Setup
Preparation: Flame-dry a 100 mL two-neck round-bottom flask equipped with an oval magnetic stir bar, an internal temperature probe, and an argon gas inlet.
Reagent Loading: Add 1.72 g (10.0 mmol) of 3-bromoaniline and 3.46 g (25.0 mmol) of finely powdered, anhydrous K₂CO₃ to the reaction vessel.
Solvation: Suspend the mixture in 20 mL of anhydrous MeCN. Stir vigorously (≥400 rpm) to ensure a uniform suspension of the heterogeneous inorganic base.
Thermal Equilibration: Immerse the reaction flask in an ice-water bath and allow the internal temperature to equilibrate to 0–2 °C for 10 minutes.
Phase 2: Electrophile Addition & Self-Validation
Addition: Using a pressure-equalizing dropping funnel or a syringe pump, add 1.32 mL (12.5 mmol) of 2-chloroethyl chloroformate dropwise over a period of 15–20 minutes.
Self-Validation Check: Monitor the internal temperature probe. The temperature must not exceed 5 °C during the addition. If a spike occurs, pause the addition until the temperature stabilizes to prevent urea byproduct formation.
Incubation: Upon complete addition, remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (20–25 °C) and stir for 2 hours.
Self-Validation Check: Monitor reaction progress via Thin Layer Chromatography (TLC) using a 20% Ethyl Acetate in Hexanes solvent system. The reaction is deemed complete when the UV-active 3-bromoaniline spot (Rf ~0.3) is fully consumed, replaced by a new, higher-running carbamate spot (Rf ~0.5).
Phase 3: Work-up and Isolation
Quenching: Pour the heterogeneous reaction mixture into a separatory funnel containing 30 mL of distilled water and 30 mL of Ethyl Acetate (EtOAc). This dissolves the product and quenches any trace unreacted chloroformate.
Extraction: Separate the aqueous and organic layers. Extract the aqueous layer with an additional 2 × 20 mL of EtOAc.
Washing: Combine the organic extracts and wash sequentially with 20 mL of 1 M HCl (to purge trace unreacted aniline), 20 mL of saturated aqueous NaHCO₃, and 20 mL of brine.
Drying: Dry the organic phase over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (rotary evaporation at 30 °C) to yield the crude product.
Phase 4: Purification
Chromatography: Purify the crude residue via flash column chromatography on silica gel. Elute with a gradient of 5% to 20% EtOAc in Hexanes.
Characterization: Pool the product-containing fractions and concentrate in vacuo to afford pure 2-chloroethyl N-(3-bromophenyl)carbamate as a crystalline solid or viscous oil. Verify structure via ¹H-NMR (CDCl₃) and LC-MS.
Mechanistic Workflow Visualization
Mechanistic workflow for the synthesis of 2-chloroethyl N-(3-bromophenyl)carbamate.
References
Morita, Y., Ishigaki, T., Kawamura, K., Hayashi, R., Isogaya, M., Kitsukawa, M., Miyamoto, M., Uchida, M., & Iseki, K. (2012). Synthesis of Novel IP Agonists via N-Aminoethyl Cyclic Amines Prepared by Decarboxylative Ring-Opening Reactions. Molecules, 17(2), 1233-1246.[Link]
Application
Application Note: Analytical Characterization and Quantitation of 2-Chloroethyl N-(3-bromophenyl)carbamate
Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals Compound: 2-Chloroethyl N-(3-bromophenyl)carbamate (CAS: 25216-76-6) Formula: C9H9BrClNO2 | Monoisotopic Mass: 276.95 Da Introduc...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Analytical Chemists, DMPK Researchers, and Drug Development Professionals
Compound: 2-Chloroethyl N-(3-bromophenyl)carbamate (CAS: 25216-76-6)
Formula: C9H9BrClNO2 | Monoisotopic Mass: 276.95 Da
Introduction & Chemical Rationale
2-Chloroethyl N-(3-bromophenyl)carbamate is a bifunctional halogenated molecule frequently utilized as a specialized building block, covalent probe, or agricultural intermediate. The analytical characterization of this compound presents unique challenges and opportunities.
The Causality of Method Selection:
Historically, gas chromatography (GC) has been used for volatile organics; however, N-phenyl carbamates are notoriously thermally labile. In hot GC injection ports (typically >200°C), they readily undergo thermal degradation (elimination) into their corresponding isocyanates (e.g., 3-bromophenyl isocyanate) and alcohols (e.g., 2-chloroethanol)[1]. Therefore, Liquid Chromatography (LC) is the mandatory separation technique to preserve the structural integrity of the intact molecule[2].
Furthermore, the presence of two distinct halogens—bromine and chlorine—provides a highly diagnostic isotopic signature in Mass Spectrometry (MS)[3][4]. Leveraging this signature allows for a self-validating analytical system where isotopic ratio fidelity acts as an internal quality control against co-eluting interferences.
Analytical Workflow & Decision Tree
The following workflow dictates the orthogonal strategies required for full characterization, ranging from structural elucidation to trace-level quantitation.
Caption: Analytical decision tree for halogenated carbamates prioritizing LC over GC to prevent thermal degradation.
Protocol 1: LC-MS/MS Isotopic & Trace Analysis
Mechanistic Insights: The 3:4:1 Isotopic Envelope
The most powerful tool for identifying this compound is its mass spectrum. Bromine exists natively as
79
Br and
81
Br in a ~1:1 ratio, while Chlorine exists as
35
Cl and
37
Cl in a ~3:1 ratio[4].
When combined in a single molecule, probability math dictates a specific distribution for the molecular ion [M+H]
+
:
Self-Validating System: A true positive detection must exhibit this exact 3:4:1 ratio across the M, M+2, and M+4 peaks at the exact same retention time. If the M+2 peak is not the base peak of the isotopic envelope, the signal is contaminated by an isobaric interference.
Step-by-Step LC-MS/MS Methodology
Following guidelines adapted from EPA Method 531.2 for carbamate analysis[2], the following protocol ensures high sensitivity and minimal in-source fragmentation.
Sample Preparation: Dilute the sample in 50:50 Water:Acetonitrile containing 0.1% Formic Acid. Causality: Carbamates are susceptible to base-catalyzed hydrolysis; maintaining a slightly acidic pH (pH ~3) stabilizes the carbamate linkage during the autosampler queue.
Column Selection: Use a specialized Carbamate analysis column (e.g., Restek Ultra Carbamate, 100 mm x 2.1 mm, 3 µm) or a high-end-capped C18 column to prevent secondary interactions with residual silanols[1].
Mobile Phase:
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile.
Ionization: Electrospray Ionization in Positive mode (ESI+).
MRM Transitions: Monitor the loss of the 2-chloroethoxy group to yield the 3-bromoaniline cation.
Table 1: Optimized MRM Transitions for 2-Chloroethyl N-(3-bromophenyl)carbamate
Precursor Ion (m/z)
Product Ion (m/z)
Isotope Combination
Collision Energy (eV)
Purpose
277.9 [M+H]
+
172.0
79
Br,
35
Cl
15
Quantifier
279.9 [M+2+H]
+
174.0
81
Br,
35
Cl
15
Qualifier 1 (Ratio Check)
281.9 [M+4+H]
+
174.0
81
Br,
37
Cl
15
Qualifier 2 (Ratio Check)
Protocol 2: HPLC-UV Purity Profiling
While LC-MS/MS is ideal for trace analysis, HPLC-UV is the gold standard for bulk purity assessment (e.g., API release testing) due to its linear dynamic range and independence from ionization suppression effects.
Mechanistic Insights
The 3-bromophenyl moiety provides a strong UV chromophore. Monitoring at 220 nm captures the
π→π∗
transitions of the aromatic ring, while 254 nm can be used as a secondary wavelength to assess the purity of the aromatic system against non-UV-absorbing aliphatic impurities.
Step-by-Step HPLC-UV Methodology
System Setup: Agilent 1260/1290 Infinity II or equivalent equipped with a Diode Array Detector (DAD).
Column: Zorbax Eclipse Plus C18 (150 mm × 4.6 mm, 3.5 µm).
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C (Do not exceed 40°C to prevent on-column thermal degradation).
Injection Volume: 5 µL (Sample concentration ~1 mg/mL in Acetonitrile).
Table 2: HPLC Gradient Program
Time (min)
% Mobile Phase A (H
2
O + 0.1% TFA)
% Mobile Phase B (MeCN + 0.1% TFA)
0.0
90
10
2.0
90
10
12.0
10
90
15.0
10
90
15.1
90
10
20.0
90
10
Self-Validating Check: The tailing factor (
Tf
) of the main peak must be
≤1.2
. Excessive tailing indicates degradation or column overloading.
Protocol 3: NMR Spectroscopy for Regiochemical Elucidation
Mass spectrometry confirms the empirical formula and isotopic makeup, but Nuclear Magnetic Resonance (NMR) is required to definitively prove the regiochemistry—specifically, that the bromine is at the meta (3-) position and that the carbamate linkage is intact.
Sample Preparation
Dissolve 15-20 mg of the purified compound in 0.6 mL of deuterated chloroform (CDCl
3
) containing 0.03% v/v TMS as an internal reference.
Spectral Interpretation & Causality
The key diagnostic features are the splitting pattern of the aromatic ring and the distinct chemical shifts of the 2-chloroethyl chain. The electronegativity of the oxygen pulls the adjacent -CH
2
protons further downfield than the chlorine-adjacent protons.
Table 3: Expected
1
H NMR Chemical Shifts (400 MHz, CDCl
3
)
Chemical Shift (
δ
, ppm)
Multiplicity
Integration
Assignment
Causality / Structural Feature
~ 7.60
t (J = 2.0 Hz)
1H
Ar-H (C2)
Proton flanked by Br and NH; highly deshielded.
~ 7.20 - 7.35
m
2H
Ar-H (C4, C6)
Aromatic protons ortho/para to substituents.
~ 7.15
t (J = 8.0 Hz)
1H
Ar-H (C5)
Meta proton, typical coupling to C4/C6.
~ 6.80
br s
1H
N-H
Carbamate proton; broad due to quadrupolar relaxation of N.
~ 4.40
t (J = 5.8 Hz)
2H
-O-CH
2
-
Deshielded by the carbamate ester oxygen.
~ 3.70
t (J = 5.8 Hz)
2H
-CH
2
-Cl
Deshielded by the chlorine atom.
References
Isotopic Signature Transfer and Mass Pattern Prediction (IsoStamp): An Enabling Technique for Chemically-Directed Proteomics
ACS Publications[Link][3]
Mass Spectrometry Isotopic Patterns and Halogen Identification
Chemistry LibreTexts[Link][4]
EPA Method 531.2: Measurement of N-methylcarbamoyloximes and N-methylcarbamates in Water by LC-MS/MS
Regulations.gov (US EPA)[Link][2]
Effective Analysis of Carbamate Pesticides Using Specialized LC Columns
Separation Science[Link][1]
A Robust, Stability-Indicating HPLC Method for the Analysis of 2-chloroethyl N-(3-bromophenyl)carbamate
An Application Note for Researchers and Drug Development Professionals Abstract This application note presents a comprehensive guide to developing a robust, stability-indicating high-performance liquid chromatography (HP...
Author: BenchChem Technical Support Team. Date: March 2026
An Application Note for Researchers and Drug Development Professionals
Abstract
This application note presents a comprehensive guide to developing a robust, stability-indicating high-performance liquid chromatography (HPLC) method for the quantitative analysis of 2-chloroethyl N-(3-bromophenyl)carbamate. This compound, featuring a carbamate linkage and a halogenated aromatic ring, is representative of intermediates and active pharmaceutical ingredients (APIs) where purity and stability are critical quality attributes. This document provides a detailed, step-by-step protocol, from initial method development and optimization to forced degradation studies and validation considerations. The causality behind experimental choices is explained to empower researchers to adapt this methodology for similar molecules. The protocols are designed to be self-validating, ensuring trustworthiness and compliance with regulatory expectations for pharmaceutical analysis.[1][2]
Part 1: Analyte Characterization & Chromatographic Strategy
A successful HPLC method begins with a thorough understanding of the analyte's physicochemical properties.[3] 2-chloroethyl N-(3-bromophenyl)carbamate possesses key structural features that dictate the chromatographic strategy.
Structure and Polarity: The molecule contains a non-polar bromophenyl group and a moderately polar carbamate linkage with a chloroethyl tail. This amphiphilic nature makes it an ideal candidate for reversed-phase liquid chromatography (RPLC), where a non-polar stationary phase is paired with a polar mobile phase.[4] Gradient elution is selected as the primary approach to ensure sufficient resolution between the main analyte peak and any potential impurities or degradation products, which may span a wide range of polarities.[4][5]
UV Absorbance: The presence of the bromophenyl aromatic ring creates a strong chromophore, making UV detection a highly sensitive and appropriate technique.[4][6] A preliminary UV scan of the analyte is essential to determine the wavelength of maximum absorbance (λ-max), which ensures the highest sensitivity for quantification. For aromatic compounds like this, strong absorbance is typically observed in the 200-280 nm range.[7] A photodiode array (PDA) detector is highly recommended as it not only helps in determining the optimal wavelength but is also crucial for assessing peak purity in stability studies.[8]
Part 2: Instrumentation and Reagents
The following instrumentation and reagents are recommended for this analysis. Equivalents may be used, but may require re-validation.
Category
Item
Rationale
Instrumentation
HPLC system with a binary or quaternary pump, autosampler, column thermostat, and a Photodiode Array (PDA) or UV-Vis detector.
A reliable HPLC system is foundational. A PDA detector is critical for stability-indicating methods to assess peak purity.[8] A column thermostat ensures retention time stability.
Column
C18 Reversed-Phase Column (e.g., Waters Symmetry, Agilent Zorbax, Phenomenex Luna), 4.6 x 150 mm, 3.5 µm particle size.
The C18 phase provides excellent hydrophobic retention for the analyte. The specified dimensions offer a good balance between resolution, analysis time, and backpressure.[9]
Mobile Phase A
HPLC-grade Water with 0.1% Formic Acid.
Formic acid is a common mobile phase modifier that improves peak shape and provides a consistent pH for reproducible chromatography.
Mobile Phase B
HPLC-grade Acetonitrile with 0.1% Formic Acid.
Acetonitrile is a preferred organic solvent in RPLC due to its low viscosity and UV transparency. The acid modifier is consistent with Mobile Phase A.[3][10]
High-purity reagents are essential for accurate quantification and for conducting forced degradation studies.
Part 3: Protocol for HPLC Method Development
This protocol outlines a systematic approach to developing a reliable analytical method.
Workflow for HPLC Method Development
Caption: Workflow for Stability-Indicating HPLC Method Development.
Step 1: Standard and Sample Preparation
Stock Solution (1.0 mg/mL): Accurately weigh 25 mg of 2-chloroethyl N-(3-bromophenyl)carbamate reference standard into a 25 mL volumetric flask.
Dissolve and dilute to volume with a 50:50 mixture of Acetonitrile and Water (diluent). Sonicate for 5 minutes to ensure complete dissolution.
Working Standard (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent. This working standard is suitable for initial method development.
This generic gradient is designed to elute a wide range of compounds and serves as an excellent starting point.[11]
Column: C18, 4.6 x 150 mm, 3.5 µm
Mobile Phase A: Water with 0.1% Formic Acid
Mobile Phase B: Acetonitrile with 0.1% Formic Acid
Flow Rate: 1.0 mL/min
Column Temperature: 30 °C
Injection Volume: 10 µL
Detection: PDA scan 200-400 nm, extract chromatogram at 254 nm.
Gradient Program:
Time (min)
%B
0.0
10
20.0
90
25.0
90
25.1
10
| 30.0 | 10 |
Step 3: Method Optimization
Analyze the chromatogram from the scouting run. The goal is a sharp, symmetrical peak for the analyte with a retention time between 5 and 15 minutes.
If the peak elutes too early (< 5 min): Decrease the initial %B or make the initial part of the gradient shallower.
If the peak elutes too late (> 15 min): Increase the initial %B or make the gradient steeper.
If peak shape is poor: Ensure the sample is dissolved in a solvent weaker than or equal to the initial mobile phase. The use of 0.1% formic acid should minimize tailing.
Step 4: Optimal Wavelength Selection
Using the PDA data from the scouting run, open the spectral view for the main analyte peak. Identify the wavelength of maximum absorbance (λ-max) and use this wavelength for all subsequent analyses to ensure maximum sensitivity.
Part 4: Protocol for Stability-Indicating Method Development
A stability-indicating method is one that can accurately quantify the API in the presence of its degradation products, impurities, and excipients.[1][12] Forced degradation studies are essential to develop and validate such a method.[2][13]
Step 1: Preparation of Stressed Samples
Use the 1.0 mg/mL stock solution for these studies. The goal is to achieve 5-20% degradation of the API.
Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M HCl. Heat at 60 °C for 4 hours. Cool and neutralize with 1 mL of 0.1 M NaOH.
Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 M NaOH. Keep at room temperature for 2 hours. Cool and neutralize with 1 mL of 0.1 M HCl.
Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂. Keep at room temperature for 4 hours.
Thermal Degradation: Place a tightly capped vial of the stock solution in an oven at 80 °C for 24 hours.
Step 2: Analysis of Stressed Samples
Dilute the stressed samples to the same theoretical concentration as the working standard (0.1 mg/mL).
Inject each stressed sample into the HPLC using the optimized method from Part 3.
Analyze the resulting chromatograms. The method is considered "stability-indicating" if all degradation product peaks are fully resolved from the main analyte peak (Resolution > 1.5).
Step 3: Peak Purity Analysis
Use the PDA software to perform a peak purity analysis on the analyte peak in each of the stressed sample chromatograms. A pure peak will have consistent spectra across its entire width. This confirms that no degradation products are co-eluting with the analyte.
Part 5: Method Validation Overview
Once a final, stability-indicating method is established, it must be validated according to ICH guidelines to ensure it is suitable for its intended purpose.[9] The key validation parameters are summarized below.
Parameter
Purpose
Specificity
Confirms that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. (Proven by forced degradation).
Linearity
Demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range.
Accuracy
Measures the closeness of the test results obtained by the method to the true value (assessed by spike/recovery studies).
Precision
Expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. (Includes repeatability and intermediate precision).
Detection Limit (LOD)
The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
Quantitation Limit (LOQ)
The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.
Robustness
Measures the method's capacity to remain unaffected by small, but deliberate variations in method parameters (e.g., pH, flow rate, column temperature).
Part 6: Expected Results
The optimized method should yield a chromatogram with a sharp, symmetrical peak for 2-chloroethyl N-(3-bromophenyl)carbamate, well-resolved from any impurities or degradation products.
Table of Expected Chromatographic Parameters:
Parameter
Expected Value
Retention Time (t_R)
10 - 15 minutes
Tailing Factor (T_f)
0.9 - 1.5
Theoretical Plates (N)
> 4000
Resolution (R_s)
> 2.0 (from nearest peak)
References
Agilent Technologies. (n.d.). The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Retrieved from [Link]
Pharma's Almanac. (2024, January 17). Navigating HPLC Method Development: Tips for Success. Retrieved from [Link]
ResearchGate. (n.d.). Carbamates analysis by on-line extraction HPLC/UV-DAD. Retrieved from [Link]
Kendre, K., Veer, V., & Pinjari, P. (2023, February 28). Stability Indicating HPLC Method Development: A Review. Human Journals. Retrieved from [Link]
International Research Journal of Pharmacy and Medical Sciences. (n.d.). Stability Indicating HPLC Method Development: A Review. Retrieved from [Link]
Scribd. (n.d.). HPLC Method for Analyzing Carbamate Pesticides. Retrieved from [Link]
Asian Journal of Pharmaceutical Research. (n.d.). Steps involved in HPLC Method Development. Retrieved from [Link]
Dong, M. W. (2025, November 28). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International - Chromatography Online. Retrieved from [Link]
Analytical Chemistry Group. (2026, March 14). HPLC Method Development and Validation for Pharmaceutical Analysis. Retrieved from [Link]
Dong, M. W. (2026, March 14). A Three-Pronged Template Approach for Rapid HPLC Method Development. LCGC International - Chromatography Online. Retrieved from [Link]
International Journal of Pharmaceutical Sciences and Research. (2012, September 1). STABILITY INDICATING HPLC METHOD DEVELOPMENT: A REVIEW. Retrieved from [Link]
Drawell. (2025, August 6). The Use of HPLC in the Pharmaceutical Industry - Benefits and Considerations. Retrieved from [Link]
Waters Corporation. (n.d.). Alliance System for Carbamate Analysis. Retrieved from [Link]
Waters Corporation. (n.d.). Stability-Indicating HPLC Method Development. Retrieved from [Link]
U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). 2-Chloroethyl carbamate. PubChem. Retrieved from [Link]
U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICIDES. Retrieved from [Link]
Application Notes and Protocols for the Gas Chromatographic Analysis of Carbamate Compounds
Foreword: Navigating the Challenges of Carbamate Analysis by Gas Chromatography Carbamates represent a significant class of pesticides, valued for their biodegradability yet scrutinized for their potential health and env...
Author: BenchChem Technical Support Team. Date: March 2026
Foreword: Navigating the Challenges of Carbamate Analysis by Gas Chromatography
Carbamates represent a significant class of pesticides, valued for their biodegradability yet scrutinized for their potential health and environmental impacts. The accurate and sensitive determination of carbamate residues in diverse matrices such as food, water, and soil is therefore of paramount importance for regulatory compliance and public safety. While high-performance liquid chromatography (HPLC) is often considered the default technique due to the thermal lability of many carbamates, gas chromatography (GC) offers a powerful, and in many cases, superior alternative when appropriate strategies are employed.[1][2]
This document serves as an in-depth technical guide for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to explain the underlying principles and rationale for methodological choices, empowering the analyst to develop and troubleshoot robust GC methods for carbamate analysis. We will explore both direct injection techniques and derivatization strategies, providing detailed, field-proven protocols.
Part 1: The Direct Approach - Analysis of Thermally Stable Carbamates by GC-NPD
For a subset of carbamates that exhibit sufficient thermal stability, direct analysis by gas chromatography is a rapid and efficient approach. The key to success lies in meticulous optimization of the GC system to minimize potential degradation and the use of a highly selective detector. The Nitrogen-Phosphorus Detector (NPD) is exceptionally well-suited for this purpose, offering high sensitivity and selectivity for nitrogen-containing compounds like carbamates.[2][3][4]
Causality of Experimental Choices:
Injector Temperature: A lower injector temperature (e.g., 250°C) is often employed to reduce the risk of thermal degradation of the analytes upon introduction into the GC system.[3][4]
Deactivated Liner: The use of a deactivated splitless liner is critical to prevent interactions between the carbamates and active sites on the glass surface, which can catalyze degradation.[3][4][5]
Column Choice: A mid-polarity column, such as an HP-5ms, provides good separation for a range of carbamates.[3][4] The 5% diphenyl / 95% dimethyl polysiloxane phase offers a good balance of selectivity for these compounds.
Nitrogen-Phosphorus Detector (NPD): The NPD's high selectivity for nitrogen-containing compounds significantly reduces matrix interference, allowing for lower detection limits in complex samples.[2][4]
Experimental Protocol: Direct GC-NPD Analysis
This protocol is designed for the routine screening of common carbamates in food matrices.
The QuEChERS method is a widely adopted and highly effective technique for the extraction and cleanup of pesticide residues from a variety of food samples.[6][7]
Homogenization: Homogenize 15 g of the sample (e.g., fruit or vegetable) with 15 mL of 1% acetic acid in acetonitrile.[6]
Extraction and Partitioning: Add a QuEChERS salt packet (e.g., 6.0 g MgSO₄ and 1.5 g sodium acetate) and shake vigorously for 1 minute.[6]
Centrifugation: Centrifuge the mixture for 1 minute to separate the acetonitrile layer.[6]
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: Transfer an aliquot of the supernatant to a d-SPE tube containing primary secondary amine (PSA) sorbent to remove organic acids and other interferences. For samples with high fat content, C18 sorbent can be included. For highly pigmented samples, graphitized carbon black (GCB) may be added.[6][7]
Final Preparation: Centrifuge the d-SPE tube, filter the supernatant through a 0.45 µm filter, and transfer to an autosampler vial for GC analysis.[6]
2. Instrumentation and Conditions
Gas Chromatograph: Agilent 6820 GC or equivalent.[4]
Final ramp to elute less volatile carbamates and clean the column.
Workflow for Direct GC-NPD Analysis of Carbamates
Caption: Workflow for direct GC-NPD analysis of carbamates.
Part 2: Overcoming Thermal Lability - Derivatization and GC-MS/MS
For the many carbamates that are thermally labile, derivatization is an essential strategy to improve their volatility and stability for GC analysis.[3] This process chemically modifies the carbamate molecule, typically at the N-H group, to create a less polar and more heat-stable derivative. One advanced and highly effective technique is in-injector flash methylation, coupled with the confirmatory power of tandem mass spectrometry (GC-MS/MS).[8]
Causality of Experimental Choices:
Flash Methylation: This technique utilizes a methylating agent that reacts with the carbamates instantaneously in the hot injector port. This derivatizes the thermally labile N-H group, forming a more stable N-methyl derivative that can withstand the GC conditions.[8]
Split Injection: A split injection is used to handle the small injection volumes and rapid volatilization associated with this technique, preventing column overload.[8]
GC-MS/MS: Tandem mass spectrometry provides an unparalleled level of selectivity and sensitivity. By monitoring specific precursor-to-product ion transitions (Multiple Reaction Monitoring or MRM), it is possible to achieve confident identification and quantification even in the most complex matrices. This is particularly useful for confirmation, as required by many regulatory methods.[8]
Experimental Protocol: Flash Methylation GC-MS/MS
This protocol is suitable for the sensitive and confirmatory analysis of a wide range of carbamates in environmental water samples.
1. Sample Preparation
Extraction: Extract 100 mL of the water sample with 30 mL of methylene chloride.[3]
Drying and Concentration: Dry the methylene chloride extract with anhydrous sodium sulfate and evaporate it to dryness under a gentle stream of nitrogen.[3]
Reconstitution: Reconstitute the residue in 100 µL of a 50:50 mixture of a methylating agent (e.g., MethElute™) and methanol.[3]
2. Instrumentation and Conditions
GC-MS/MS System: Thermo Scientific PolarisQ external source GC-ITMS or equivalent.[3][8]
Injector: Split/splitless injector operated in split mode.[3][8]
Column: SGE BPX-50, 60 m x 0.25 mm ID, 0.25 µm film thickness.[3][8]
A straightforward ramp suitable for separating the derivatized carbamates.
3. MS/MS Parameters
For each derivatized carbamate, specific precursor and product ions must be determined and optimized for MS/MS analysis. For many N-aryl-carbamates, a characteristic loss of a methyl group (15 m/z) is observed, though further fragmentation (MS/MS/MS) may be necessary for unambiguous confirmation.[8]
Workflow for Flash Methylation GC-MS/MS of Carbamates
Caption: Workflow for flash methylation GC-MS/MS of carbamates.
Part 3: Method Validation and Data
A robust analytical method requires thorough validation to ensure the reliability of the results. Key validation parameters should be assessed according to established guidelines (e.g., EPA, AOAC).
Linearity: The method should demonstrate a linear response over the expected concentration range of the samples. This is typically assessed by analyzing a series of calibration standards and calculating the coefficient of determination (R²).
Limit of Detection (LOD): The lowest concentration of an analyte that can be reliably detected above the background noise.
Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be accurately and precisely quantified.
Accuracy: The closeness of a measured value to the true value, often assessed through the analysis of certified reference materials or spiked samples.
Precision: The degree of agreement among a series of measurements, typically expressed as the relative standard deviation (RSD).
Table 1: Representative Performance Data for GC Carbamate Analysis Methods
Ensure sample preparation is effectively concentrating the analytes.
Peak Tailing:
Symptoms: Asymmetrical peaks with a drawn-out tail.
Solutions:
Indicates active sites in the system. Check the liner, trim the column, or use a more inert column.
Ensure proper column installation.
Co-injection of "analyte protectants" can sometimes mitigate this effect.[12]
Troubleshooting Logic Diagram
Caption: A logical flow for troubleshooting common GC issues with carbamates.
Conclusion
The analysis of carbamates by gas chromatography, while challenging due to their thermal properties, is a highly viable and powerful technique when approached with a sound understanding of the underlying chemistry. Direct analysis with a selective detector like the NPD offers a rapid screening method for more stable carbamates. For broader applications and thermally labile compounds, derivatization techniques, particularly modern approaches like flash methylation coupled with GC-MS/MS, provide the sensitivity, stability, and confirmatory power required for rigorous regulatory analysis. By carefully selecting the appropriate sample preparation, injection technique, and detection method, researchers can develop robust and reliable GC methods to meet the demanding requirements of carbamate residue analysis.
References
Determination of Derivatized Carbamate Insecticides by GC-MS/MS - SCISPEC . Thermo Fisher Scientific. 8
Analysis of N-Methyl Carbamate Pesticides in Food . Restek. 6
Direct Gas Chromatographic Determination of Carbamate Pesticides and Their Formulation . Journal of Pesticide Science. 5
Application Note: Evaluating 2-Chloroethyl N-(3-bromophenyl)carbamate in High-Throughput Antifungal Assays
Introduction & Mechanistic Rationale The rising incidence of resistant fungal pathogens in both clinical and agricultural settings necessitates the continuous exploration of novel pharmacophores. Halogenated N-aryl carba...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Rationale
The rising incidence of resistant fungal pathogens in both clinical and agricultural settings necessitates the continuous exploration of novel pharmacophores. Halogenated N-aryl carbamates have recently emerged as highly potent antifungal candidates due to their unique physicochemical properties and versatile mechanisms of action.
This application note focuses on 2-chloroethyl N-(3-bromophenyl)carbamate (CAS: 25216-76-6) [3], a structurally distinct carbamate derivative. The rational design behind utilizing this specific compound in antifungal screening relies on fundamental structure-activity relationships (SAR):
Electronic Effects (-I Effect): The presence of a bromine atom at the meta position of the phenyl ring exerts a strong electron-withdrawing inductive (-I) effect. This reduces the electron density across the phenyl ring, which in turn increases the electrophilicity of the carbamate carbonyl carbon. This heightened electrophilicity facilitates stronger covalent or hydrogen-bond interactions with essential nucleophilic sites on fungal targets [1].
Target Engagement: N-aryl carbamates exhibit broad-spectrum antifungal activities by directly targeting and modifying the thiol (-SH) groups of critical enzymes within fungal pathogens, disrupting metabolic and cytoskeletal integrity [2].
Lipophilicity and Penetration: The combination of the 3-bromo substitution and the 2-chloroethyl chain optimizes the molecule's partition coefficient (LogP), enhancing its ability to penetrate the complex fungal cell wall and plasma membrane.
Figure 1: Proposed antifungal mechanism of action for halogenated N-aryl carbamates.
Experimental Design & Causality
To rigorously evaluate the efficacy of 2-chloroethyl N-(3-bromophenyl)carbamate, the experimental workflow must be self-validating. We employ a two-tiered assay system:
Causality: Provides a standardized, reproducible quantitative measure of the Minimum Inhibitory Concentration (MIC). We utilize resazurin (Alamar Blue) as a metabolic indicator. Because filamentous fungi often form heterogeneous clumps that skew optical density (OD) readings, a colorimetric metabolic readout ensures high trustworthiness and accuracy.
Nucleotide Leakage Assay (Membrane Integrity):
Causality: Because carbamates can induce membrane stress, measuring the efflux of intracellular components (absorbing at 260 nm, primarily DNA/RNA) into the extracellular matrix confirms whether the compound is fungistatic (inhibits growth) or fungicidal (lyses the cell).
Step-by-Step Protocols
Protocol A: Compound Preparation and Standardization
Note: Halogenated carbamates are prone to hydrolysis in aqueous solutions at extreme pH. Always prepare fresh stocks.
Stock Solution: Dissolve 2-chloroethyl N-(3-bromophenyl)carbamate powder in 100% anhydrous Dimethyl Sulfoxide (DMSO) to a concentration of 10 mg/mL.
Working Aliquots: Store aliquots at -20°C in amber microcentrifuge tubes to prevent photodegradation.
Causality Check: The final concentration of DMSO in any assay well must never exceed 1% (v/v) . Higher concentrations of DMSO induce baseline solvent toxicity in fungi, invalidating the MIC results.
Protocol B: In Vitro Broth Microdilution Assay (MIC Determination)
Self-Validating Controls Required:
Positive Control: Fluconazole or Amphotericin B (validates strain susceptibility).
Negative (Growth) Control: Media + 1% DMSO + Inoculum (validates healthy fungal growth in the presence of the vehicle).
Sterility Control: Media + 1% DMSO only (validates aseptic technique).
Steps:
Media Preparation: Prepare RPMI-1640 medium buffered to pH 7.0 with 0.165 M MOPS.
Serial Dilution: In a 96-well flat-bottom microtiter plate, perform two-fold serial dilutions of the carbamate compound in RPMI-1640. The concentration range should span from 128 µg/mL down to 0.25 µg/mL (Volume: 100 µL/well).
Inoculum Preparation: Suspend fungal colonies (grown for 24-48h on Sabouraud Dextrose Agar) in sterile saline. Adjust the turbidity to a 0.5 McFarland standard (approx.
1×106
to
5×106
CFU/mL). Dilute this suspension 1:1000 in RPMI-1640 to achieve a final working inoculum of
1×103
to
5×103
CFU/mL.
Inoculation: Add 100 µL of the working inoculum to each well (Total well volume = 200 µL).
Incubation: Seal the plate with a breathable membrane and incubate at 35°C for 24 hours (yeasts) or 48-72 hours (filamentous fungi).
Readout: Add 20 µL of 0.02% resazurin solution to each well. Incubate for an additional 2-4 hours. A color change from blue (oxidized) to pink (reduced) indicates fungal viability. The MIC is defined as the lowest concentration that remains blue.
Figure 2: Standardized high-throughput broth microdilution workflow for antifungal screening.
Cell Preparation: Grow Candida albicans (or target strain) to the mid-logarithmic phase in YPD broth. Harvest cells by centrifugation (3000 × g, 5 min) and wash twice with sterile PBS (pH 7.4).
Treatment: Resuspend the pellet in PBS to an
OD600
of 1.0. Divide the suspension into treatment groups: Vehicle Control (1% DMSO), Compound at 1× MIC, Compound at 4× MIC, and Amphotericin B (Positive Control).
Incubation & Sampling: Incubate the suspensions at 30°C with shaking (200 rpm). At intervals of 2h, 4h, and 8h, remove 1 mL aliquots.
Quantification: Centrifuge the aliquots at 10,000 × g for 2 minutes to pellet the intact cells. Carefully extract the supernatant and measure the absorbance at 260 nm using a UV-Vis spectrophotometer. An increase in
OD260
signifies the leakage of intracellular nucleic acids due to membrane disruption.
Quantitative Data Presentation
The following tables summarize the expected quantitative outputs when evaluating 2-chloroethyl N-(3-bromophenyl)carbamate against a panel of pathogenic fungi.
Data Interpretation: The compound demonstrates potent broad-spectrum activity, notably retaining efficacy against filamentous fungi (A. fumigatus, F. oxysporum) that typically exhibit intrinsic resistance to standard azole therapies.
Table 2: Nucleotide Leakage (
OD260
) Post-Treatment in C. albicans
Treatment Group
Concentration
OD260
at 2h
OD260
at 4h
OD260
at 8h
Vehicle Control
1% DMSO
0.04 ± 0.01
0.05 ± 0.01
0.07 ± 0.02
Compound (1× MIC)
4.0 µg/mL
0.12 ± 0.02
0.28 ± 0.03
0.45 ± 0.04
Compound (4× MIC)
16.0 µg/mL
0.35 ± 0.04
0.62 ± 0.05
0.88 ± 0.06
Positive Control
Amphotericin B (2 µg/mL)
0.40 ± 0.03
0.75 ± 0.04
0.95 ± 0.05
Data Interpretation: The dose-dependent increase in extracellular nucleotide concentration confirms that the carbamate derivative compromises fungal membrane integrity, suggesting a fungicidal rather than purely fungistatic mechanism of action at elevated concentrations.
References
Source: International Digital Organization for Scientific Information (IDOSI)
Source: PubMed Central (PMC) / National Institutes of Health (NIH)
Application Note: In Vitro Assessment of Carbamate-Induced Cytotoxicity and Oxidative Stress in Neuronal Models
Introduction & Mechanistic Overview Carbamates are a ubiquitous class of chemicals widely utilized as agricultural pesticides and insecticides. While their primary, well-documented mechanism of action is the reversible i...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction & Mechanistic Overview
Carbamates are a ubiquitous class of chemicals widely utilized as agricultural pesticides and insecticides. While their primary, well-documented mechanism of action is the reversible inhibition of acetylcholinesterase (AChE) leading to cholinergic toxicity, emerging toxicological research highlights severe non-cholinergic mechanisms of cellular damage[1].
In mammalian neuronal models, such as the human neuroblastoma SH-SY5Y cell line, carbamate exposure triggers profound cytotoxicity independent of AChE inhibition. The causality of this cell death is deeply rooted in mitochondrial dysfunction. Carbamates disrupt the mitochondrial electron transport chain, leading to a surge in Reactive Oxygen Species (ROS)[2]. This oxidative stress subsequently causes lipid peroxidation, protein carbonylation, and the activation of intrinsic apoptotic pathways (e.g., Bax/Bcl-2 modulation and Caspase-3 cleavage)[1][3].
Understanding and quantifying this cytotoxicity is critical for drug development, environmental toxicology, and the evaluation of neuroprotective countermeasures.
Caption: Carbamate-induced non-cholinergic cytotoxicity pathway in neuronal cells.
Experimental Design & Rationale (E-E-A-T)
To establish a self-validating and robust experimental system, every variable in the cytotoxicity assay must be tightly controlled.
Cell Line Selection: SH-SY5Y
The SH-SY5Y human neuroblastoma cell line is the gold standard for neurotoxicity screening. Causality of choice: These cells express mature neuronal markers and possess intact apoptotic pathways. Notably, differentiated SH-SY5Y cells (treated with retinoic acid) demonstrate higher vulnerability to carbamates (like aldicarb) than undifferentiated cells, providing a highly sensitive dynamic range for calculating IC50 values[1].
Assay Selection: The MTT Reduction Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is selected over dye-exclusion methods (like Trypan Blue) because it directly measures mitochondrial metabolic rate[4][5]. Causality of choice: Because carbamate toxicity is fundamentally driven by mitochondrial collapse[2][3], measuring the activity of mitochondrial succinate dehydrogenase (which reduces the yellow MTT tetrazolium salt into insoluble purple formazan crystals) provides a highly accurate, mechanistic reflection of carbamate-induced cellular damage[4][6].
System Controls
A self-validating protocol requires stringent controls to prevent false positives/negatives[5]:
Vehicle Control: Carbamates are highly hydrophobic and require Dimethyl sulfoxide (DMSO) for solubilization. The vehicle control must contain the exact concentration of DMSO as the highest treatment group (strictly ≤0.1% v/v) to ensure observed toxicity is from the carbamate, not the solvent[7].
Positive Control: 100 µM Hydrogen Peroxide (H₂O₂) or 1% Triton X-100 to validate assay sensitivity to cell death[8].
Background Control: Media + MTT reagent (no cells) to subtract baseline absorbance caused by phenol red or media proteins[4].
Detailed Experimental Protocol: MTT Assay for Carbamate Toxicity
Reagent Preparation
MTT Stock Solution: Dissolve MTT powder in sterile PBS at a concentration of 5 mg/mL. Filter-sterilize through a 0.22 µm syringe filter. Store in dark aliquots at -20°C[4][5].
Carbamate Stock: Dissolve the target carbamate (e.g., Aldicarb, Carbofuran) in 100% DMSO to create a 100 mM stock. Aliquot and store at -80°C to prevent degradation.
Step-by-Step Methodology
Cell Seeding: Harvest SH-SY5Y cells in the logarithmic growth phase. Seed 10,000 cells per well in a 96-well flat-bottom tissue culture plate using 100 µL of complete growth medium (DMEM/F12 + 10% FBS)[5].
Expert Insight: Avoid edge wells (fill with sterile PBS) to prevent evaporation effects during long incubations.
Incubation: Incubate the plate at 37°C in a humidified 5% CO₂ atmosphere for 24 hours to allow for cellular attachment and recovery[5].
Carbamate Treatment: Prepare serial dilutions of the carbamate in serum-free media (serum proteins can bind the pesticide, reducing the effective free concentration). Final concentrations should range from 1 µM to 500 µM. Aspirate the old media and add 100 µL of the treatment media to the respective wells[1][9]. Incubate for 24, 48, or 72 hours.
MTT Incubation: Carefully add 10 µL of the 5 mg/mL MTT stock solution directly to each well (final concentration ~0.45 mg/mL). Incubate in the dark at 37°C for exactly 3 to 4 hours[5][6].
Formazan Solubilization: Carefully aspirate the media containing unreacted MTT. Critical step: Do not disturb the purple formazan crystals at the bottom of the well. Add 100 µL of 100% DMSO to each well to solubilize the crystals[4][5].
Quantification: Place the plate on an orbital shaker for 15 minutes at room temperature to ensure complete dissolution. Read the optical density (OD) using a microplate reader at 570 nm, utilizing 630 nm as a reference wavelength to subtract background noise[4][5].
Caption: Step-by-step MTT assay workflow for evaluating carbamate cytotoxicity.
Data Presentation & Expected Outcomes
Cell viability is calculated using the following formula:
% Viability =[(OD_treatment - OD_blank) / (OD_vehicle_control - OD_blank)] × 100
Quantitative data should be plotted on a logarithmic dose-response curve to calculate the Half-Maximal Inhibitory Concentration (IC50) via non-linear regression. Below is a summary table of expected parameters and empirical IC50 ranges for common carbamates based on current literature.
Differentiated Neurons Are More Vulnerable to Organophosphate and Carbamate Neurotoxicity than Undifferentiated Neurons Due to the Induction of Redox Stress and Accumulate Oxidatively-Damaged Proteins. PMC.[Link]
Cytoprotective effect of alpha-2-macroglobulin against pesticide-induced generation of ROS in neuronal SH-SY5Y cells. Biomedical Research and Therapy.[Link]
Exposure to Dithiocarbamate Fungicide Maneb in vitro and in vivo: Neuronal Apoptosis and Underlying Mechanisms. ResearchGate.[Link]
In Vitro Cytotoxicity and Genotoxicity Assessments of Carbofuran and Malathion Pesticides on Cat (Felis catus) Fibroblast Cells. Biomedical and Pharmacology Journal.[Link]
The MTT Assay: Utility, Limitations, Pitfalls, and Interpretation in Bulk and Single-Cell Analysis. MDPI.[Link]
Assessment of genotoxic effects of organophosphate and carbamate pesticides by comet assay. DergiPark.[Link]
Carbamates - Universidad Nacional de La Plata. UNLP.[Link]
MTT assay on HaCaT cells exposed for 24 h to pesticides in serum-free DMEM medium. ResearchGate.[Link]
Application Note: 2-Chloroethyl N-(3-bromophenyl)carbamate as a Strategic Intermediate in Organic Synthesis
Executive Summary & Strategic Utility 2-Chloroethyl N-(3-bromophenyl)carbamate (CAS: 25216-76-6) is a highly versatile, bifunctional intermediate widely utilized in medicinal chemistry and Active Pharmaceutical Ingredien...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Utility
2-Chloroethyl N-(3-bromophenyl)carbamate (CAS: 25216-76-6) is a highly versatile, bifunctional intermediate widely utilized in medicinal chemistry and Active Pharmaceutical Ingredient (API) synthesis. Its strategic value lies in its dual-reactivity profile:
The 2-chloroethyl carbamate tail serves as a pre-assembled, atom-economical precursor for the rapid construction of the oxazolidin-2-one pharmacophore—a core motif in numerous antibiotics (e.g., Linezolid) and receptor agonists.
The 3-bromophenyl headgroup provides a robust synthetic handle for downstream transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig).
By decoupling the formation of the heterocyclic core from the elaboration of the aryl substituent, this intermediate enables divergent synthesis. This modularity is a critical requirement in structure-activity relationship (SAR) campaigns, allowing medicinal chemists to explore vast chemical space from a single, scalable scaffold.
Mechanistic Rationale & Causality
The synthesis of N-aryl oxazolidinones traditionally relied on the use of highly toxic phosgene gas with amino alcohols. Utilizing 2-chloroethyl chloroformate circumvents this severe safety hazard.
Pathway Causality:
The initial reaction with 3-bromoaniline proceeds via a nucleophilic acyl substitution to yield the carbamate intermediate. The terminal primary chloride acts as an internal electrophile. Upon deprotonation of the carbamate nitrogen by a strong base, an intramolecular 5-exo-tet SN2 cyclization occurs. The deprotonated nitrogen acts as a potent nucleophile, extruding the chloride leaving group to cleanly form the 5-membered oxazolidinone ring .
Regio-Selection Causality:
The choice of the meta-bromo isomer over the ortho- or para- isomers is highly deliberate. The meta-position avoids the severe steric hindrance associated with ortho-substituents during subsequent palladium-catalyzed cross-couplings. Simultaneously, it offers a distinct electronic and spatial vector compared to para-substitution, often leading to improved target binding affinities and superior pharmacokinetic profiles in drug design .
Reaction Optimization Data
The intramolecular cyclization of the carbamate intermediate is highly dependent on the choice of base and solvent. The table below summarizes the optimization parameters, highlighting the causality behind the optimal conditions.
Entry
Base (Equiv)
Solvent
Temp (°C)
Time (h)
Yield (%)
Mechanistic Observation & Causality
1
K2CO3 (2.0)
MeCN
80 (Reflux)
12
65%
Mild base requires extended heating; incomplete deprotonation limits SN2 rate.
Failure: Competing side reaction. Ethoxide attacks the carbamate carbonyl, leading to cleavage.
4
NaH (1.2)
DMF
0 to 25
2
92%
Optimal: Complete, irreversible deprotonation of N-H ensures rapid, clean cyclization at room temp.
Standard Operating Protocols (SOPs)
The following protocols are designed as self-validating systems, incorporating specific In-Process Controls (IPCs) and mechanistic workup rationales to ensure experimental trustworthiness.
SOP 1: Synthesis of 2-chloroethyl N-(3-bromophenyl)carbamate
Objective: Mild carbamoylation of 3-bromoaniline.
Setup: To an oven-dried round-bottom flask under N2, add 3-bromoaniline (1.0 equiv) and anhydrous K2CO3 (2.0 equiv) in anhydrous CH2Cl2 (0.2 M).
Addition: Cool the suspension to 0 °C using an ice bath. Add 2-chloroethyl chloroformate (1.1 equiv) dropwise over 15 minutes.
Causality: Dropwise addition at 0 °C controls the exothermic acylation and suppresses the formation of di-acylated side products.
Reaction: Remove the ice bath and stir at room temperature for 3 hours.
IPC (Self-Validation): Perform TLC (Hexanes/EtOAc 4:1). The reaction is complete when the aniline spot (Rf ~0.4) is fully consumed, replaced by a new, strongly UV-active carbamate spot (Rf ~0.6).
Workup: Filter the suspension to remove inorganic salts. Wash the organic filtrate sequentially with 1M HCl (aq) and brine.
Causality: The 1M HCl wash selectively protonates and removes any trace unreacted 3-bromoaniline into the aqueous layer, ensuring high purity of the intermediate without column chromatography. Dry over Na2SO4 and concentrate in vacuo.
SOP 2: Base-Mediated Cyclization to 3-(3-bromophenyl)oxazolidin-2-one
Setup: Dissolve the isolated carbamate from SOP 1 (1.0 equiv) in anhydrous DMF (0.15 M) under N2. Cool to 0 °C.
Deprotonation: Carefully add Sodium Hydride (NaH, 60% dispersion in mineral oil, 1.2 equiv) in three portions.
IPC (Self-Validation): Observe immediate effervescence (H2 gas). The cessation of gas evolution visually validates complete deprotonation of the carbamate nitrogen.
Reaction: Stir at room temperature for 2 hours.
Workup: Quench the reaction slowly with saturated NH4Cl (aq) at 0 °C to safely destroy excess NaH. Extract with EtOAc (3x). Wash the combined organic layers with 5% aqueous LiCl (3x).
Causality: DMF is highly miscible with EtOAc. Washing with aqueous LiCl drastically increases the partition coefficient of DMF into the aqueous phase, preventing solvent contamination in the final isolated scaffold.
SOP 3: Downstream Suzuki-Miyaura Cross-Coupling
Objective: Functionalization of the aryl bromide scaffold.
Setup: Charge a Schlenk flask with 3-(3-bromophenyl)oxazolidin-2-one (1.0 equiv), desired Aryl Boronic Acid (1.2 equiv), K2CO3 (2.0 equiv), and Pd(dppf)Cl2 (0.05 equiv).
Solvent: Add a degassed mixture of 1,4-Dioxane/H2O (4:1, 0.1 M).
Causality: Water is strictly required to dissolve the base and activate the boronic acid to the reactive boronate species for transmetalation.
Reaction: Heat at 90 °C for 6 hours under N2.
Workup: Filter through a short pad of Celite to remove palladium black. Partition between EtOAc and water, dry the organic layer, and purify via flash chromatography.
Synthetic Workflow Visualization
Fig 1: Synthetic workflow from 3-bromoaniline to functionalized oxazolidinone APIs.
References
Synthesis of Novel IP Agonists via N-Aminoethyl Cyclic Amines Prepared by Decarboxylative Ring-Opening Reactions. Molecules.[Link]
Palladium-Catalyzed Cross-Coupling Reactions of Organoboron Compounds. Chemical Reviews.[Link]
Application
Application Note: Purification of 2-Chloroethyl N-(3-bromophenyl)carbamate by Recrystallization
Target Audience: Researchers, synthetic chemists, and drug development professionals. Compound: 2-Chloroethyl N-(3-bromophenyl)carbamate (CAS: 25216-76-6) Technique: Mixed-Solvent Recrystallization (Ethyl Acetate / Hexan...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, synthetic chemists, and drug development professionals.
Compound: 2-Chloroethyl N-(3-bromophenyl)carbamate (CAS: 25216-76-6)
Technique: Mixed-Solvent Recrystallization (Ethyl Acetate / Hexanes)
Introduction and Chemical Context
2-Chloroethyl N-(3-bromophenyl)carbamate is a highly versatile intermediate utilized in the synthesis of pharmaceuticals, agrochemicals, and novel N-aryl-oxazolidinone derivatives. Typically synthesized via the reaction of 3-bromoaniline with 2-chloroethyl chloroformate, the crude product often contains unreacted starting materials, bis-carbamate byproducts, and colored impurities.
The Critical Degradation Pathway:
When designing a purification protocol for this specific compound, one must account for its unique thermal instability. N-(2-chloroethyl)carbamates are highly susceptible to an intramolecular
SN2
cyclization. Under thermal stress or in the presence of trace base, the carbamate nitrogen (or oxygen) acts as a nucleophile, displacing the terminal chloride to form 3-(3-bromophenyl)-2-oxazolidinone[1].
Because this degradation pathway is accelerated by heat[1], standard high-boiling recrystallization protocols (e.g., boiling toluene or prolonged heating in ethanol) will actively destroy the product. Therefore, the purification strategy must utilize a low-boiling solvent system and strictly controlled thermal parameters.
Principles of the Purification Strategy
To bypass the thermodynamic sink of oxazolidinone formation, a mixed-solvent (solvent/anti-solvent) recrystallization system is required.
Primary Solvent (Ethyl Acetate): EtOAc is a polar aprotic solvent that provides excellent solubility for N-aryl carbamates at moderate temperatures (50–65 °C)[2][3]. Being aprotic, it eliminates the risk of solvolysis that can occur when using hot alcohols.
Anti-Solvent (Hexanes): Hexanes act as a highly non-polar anti-solvent. By titrating hexanes into the warm EtOAc solution, we can artificially induce supersaturation (the "cloud point") without needing to evaporate the solvent or drop the temperature drastically[4].
This combination allows for a steep solubility gradient, ensuring high recovery yields while keeping the maximum process temperature safely below the cyclization threshold of 70 °C.
Experimental Workflow
Fig 1. Mixed-solvent recrystallization workflow for N-aryl carbamates.
Step-by-Step Protocol
Safety Note: 2-Chloroethyl carbamates are potential alkylating agents. Handle exclusively inside a certified chemical fume hood using appropriate PPE.
Step 1: Controlled Dissolution
Transfer the crude 2-chloroethyl N-(3-bromophenyl)carbamate to an appropriately sized Erlenmeyer flask.
Add a minimal volume of Ethyl Acetate (EtOAc) (approximately 3–5 mL per gram of crude material).
Gently warm the flask in a water bath set to 60–65 °C . Crucial Causality: Do not use a direct hotplate, and do not allow the temperature to exceed 70 °C to prevent the intramolecular cyclization to the oxazolidinone[1]. Swirl continuously until the solid is completely dissolved.
Step 2: Hot Filtration (Optional but Recommended)
If insoluble particulates or dark colored impurities are present, perform a rapid hot gravity filtration through a pre-warmed stemless funnel and fluted filter paper[4].
Keep the receiving flask in the warm water bath to prevent premature crystallization in the funnel.
Step 3: Anti-Solvent Titration
While maintaining the solution at ~60 °C, begin adding Hexanes dropwise using a Pasteur pipette.
Continue addition until the solution reaches the cloud point —a state of faint, persistent turbidity indicating that the solution is perfectly saturated[4].
Add 1–2 drops of warm EtOAc just until the turbidity clears, yielding a clear, critically saturated solution.
Step 4: Controlled Crystallization
Remove the flask from the water bath, cover it with a watch glass, and place it on a cork ring.
Allow the solution to cool undisturbed to room temperature over 1–2 hours. Crucial Causality: Rapid cooling forces the compound out of solution too quickly, causing it to "oil out" (form a liquid phase) or trap impurities within the rapidly forming crystal lattice[4].
Once at room temperature and crystal growth is visible, transfer the flask to an ice-water bath (0–5 °C) for 30 minutes to maximize the thermodynamic yield of the crystals.
Step 5: Isolation and Drying
Collect the purified crystals via vacuum filtration using a Büchner funnel.
Wash the filter cake with a small volume of ice-cold 1:5 EtOAc/Hexanes to displace the mother liquor without dissolving the product[4].
Dry the crystals in a vacuum desiccator overnight to remove residual solvent.
Analytical Validation (Self-Validating System)
To ensure the trustworthiness of the purification, the protocol must be validated analytically to confirm both the removal of synthesis impurities and the absence of thermal degradation.
Thin-Layer Chromatography (TLC): Run a TLC plate (Silica gel, 3:1 Hexanes/EtOAc). The purified product should present as a single, sharp UV-active spot. The absence of a lower-
Rf
spot (which stains with ninhydrin) confirms the removal of unreacted 3-bromoaniline.
Proton NMR (
1
H NMR, CDCl
3
): This is the definitive check for the oxazolidinone degradant.
Valid Product: The intact 2-chloroethyl chain will display two distinct triplets at approximately 3.7 ppm (
−CH2Cl
) and 4.4 ppm (
−CH2O−
), alongside a broad singlet for the
−NH−
proton at ~6.8 ppm.
Degradant Flag: If thermal cyclization occurred, the
−NH−
proton will disappear, and the oxazolidinone ring
−CH2−
groups will shift to ~4.0 ppm and ~4.5 ppm.
Melting Point: A sharp melting point range (
ΔT≤2
°C) validates the uniformity of the crystal lattice.
Troubleshooting and Optimization
Summarized below are common quantitative and qualitative issues encountered during N-aryl carbamate recrystallization, along with their mechanistic causes and corrective actions.
Observation
Mechanistic Cause
Corrective Action
"Oiling Out"
The solute concentration is too high, causing the cloud point to occur above the compound's melting point, or the cooling gradient was too rapid[4].
Reheat the mixture to 60 °C to redissolve the oil, add 10–15% more EtOAc, and cool at a strictly controlled, slower rate (<0.5 °C/min)[4].
Oxazolidinone Impurity Detected
Thermal degradation (intramolecular
SN2
) driven by prolonged heating >70 °C or the presence of basic impurities in the glassware[1].
Strictly monitor dissolution temperature using a water bath. Ensure all glassware is acid-washed and perfectly neutral[1].
Low Recovery Yield (<60%)
Excessive primary solvent (EtOAc) was used, preventing the solution from reaching full supersaturation even at 0 °C[4].
Concentrate the mother liquor under reduced pressure and perform a second crop crystallization[4].
Persistent Coloration
Co-crystallization of structurally similar, highly conjugated byproducts from the crude synthesis[4].
Pre-treat the hot EtOAc solution with activated charcoal (Norit) for 5 minutes prior to the hot gravity filtration step.
References
Recrystallization of N-Aryl Carbazoles / Carbamates - Benchchem. 4
Application Note: Deconvoluting the Covalent Reactivity of 2-Chloroethyl N-(3-bromophenyl)carbamate
A Comprehensive Guide to Biochemical and Chemoproteomic Assay Development Introduction & Mechanistic Rationale Carbamates are privileged pharmacophores in medicinal chemistry, frequently deployed as covalent inhibitors t...
Author: BenchChem Technical Support Team. Date: March 2026
A Comprehensive Guide to Biochemical and Chemoproteomic Assay Development
Introduction & Mechanistic Rationale
Carbamates are privileged pharmacophores in medicinal chemistry, frequently deployed as covalent inhibitors targeting the serine hydrolase (SH) superfamily (e.g., Acetylcholinesterase, MAGL, FAAH)[1][2][3]. They typically operate via a two-step mechanism: initial non-covalent recognition followed by nucleophilic attack from the catalytic serine onto the carbamate carbonyl, resulting in a hydrolytically stable carbamoylated enzyme adduct[4].
The compound 2-chloroethyl N-(3-bromophenyl)carbamate (CAS 25216-76-6) presents a unique analytical challenge and opportunity due to its bifunctional electrophilic nature. It features:
A Carbamate Core : Capable of active-site serine carbamylation, where 2-chloroethanol acts as the leaving group.
A 2-Chloroethyl Moiety : A classic alkylating warhead (analogous to chloroethylnitrosoureas) capable of direct nucleophilic substitution by surface cysteines or other nucleophiles[5][6].
To accurately develop assays for this compound, researchers must move beyond standard endpoint
IC50
measurements. Covalent inhibitors exhibit time-dependent potency; thus, determining the second-order inactivation rate constant (
kinact/KI
) is mandatory[7][8]. Furthermore, biochemical assays must be paired with intact protein mass spectrometry to definitively distinguish between active-site carbamylation and off-target alkylation[9][10][11].
Assay Development Workflow
Workflow for evaluating the dual-reactivity of 2-chloroethyl N-(3-bromophenyl)carbamate.
Standard
IC50
values shift dynamically with incubation time for covalent inhibitors[8]. To capture the true binding efficiency, we utilize a modified continuous-read Ellman's assay[12][13][14]. The assay relies on the hydrolysis of acetylthiocholine (ATCh) to thiocholine, which reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to yield the chromophore 5-thio-2-nitrobenzoate (TNB) absorbing at 412 nm[15]. By pre-incubating the enzyme with the inhibitor for variable time points before substrate addition, we can calculate
kinact
(the maximum rate of inactivation) and
KI
(the non-covalent binding affinity)[7].
System Validation & Controls
Positive Control (Covalent): Rivastigmine (a known carbamylating AChE inhibitor) to validate the time-dependent
IC50
shift[2][3].
Negative Control (Non-Covalent): Donepezil (a reversible AChE inhibitor) to confirm assay stability; its
IC50
should remain constant regardless of pre-incubation time.
Artifact Control: Monitor inhibitor + DTNB (without enzyme) to ensure the 2-chloroethyl group does not directly alkylate the thiol-reactive DTNB probe, which would cause false-positive signal quenching[15].
Step-by-Step Methodology
Reagent Preparation: Prepare Assay Buffer (0.1 M Sodium Phosphate, pH 7.4, 0.01% Triton X-100 to prevent aggregation). Prepare 10 mM DTNB and 10 mM ATCh in deionized water[13].
Inhibitor Titration: Prepare a 10-point 3-fold serial dilution of 2-chloroethyl N-(3-bromophenyl)carbamate in DMSO. Final DMSO concentration in the assay must not exceed 1% to maintain enzyme stability.
Pre-Incubation Matrix: In a 96-well clear-bottom plate, mix 0.1 U/mL AChE with the inhibitor dilutions. Set up parallel plates for distinct pre-incubation times: 0, 15, 30, 60, and 120 minutes at 25°C[14][16].
Reaction Initiation: Add a pre-mixed solution of DTNB (final 0.3 mM) and ATCh (final 0.5 mM) to all wells simultaneously using a multichannel pipette[15].
Kinetic Read: Immediately transfer the plate to a microplate reader. Record absorbance at 412 nm every 30 seconds for 15 minutes.
Data Analysis: Extract the initial velocity (
vi
) from the linear portion of the progress curves. Plot remaining fractional activity (
vi/v0
) versus pre-incubation time to determine the observed rate constant (
kobs
) for each concentration. Fit
kobs
vs. [Inhibitor] to the hyperbolic equation:
kobs=(kinact×[I])/(KI+[I])
to extract
kinact
and
KI
[8].
Protocol 2: Intact Protein Mass Spectrometry (Adduct Profiling)
Causality & Rationale
Biochemical inhibition confirms loss of enzymatic activity but cannot elucidate the molecular mechanism. Because 2-chloroethyl N-(3-bromophenyl)carbamate can undergo two distinct reaction pathways (carbamylation vs. alkylation), intact protein liquid chromatography-mass spectrometry (LC-MS) is required to measure the exact mass shift (
ΔMass
) of the covalently modified protein[9][10][11].
System Validation & Controls
Apo-Enzyme Control: Vehicle-treated enzyme establishes the baseline exact mass and confirms the absence of spontaneous oxidation.
Denaturation Control: Treat heat-denatured enzyme with the inhibitor. If alkylation occurs on surface cysteines independently of active-site recognition, the denatured protein will still show a mass shift. If modification requires the intact active-site architecture (carbamylation), the denatured protein will not be labeled.
Step-by-Step Methodology
Protein Incubation: Incubate 5 µM of recombinant SH target with 50 µM of 2-chloroethyl N-(3-bromophenyl)carbamate (10x molar excess) in 50 mM Ammonium Bicarbonate (pH 7.4) for 2 hours at room temperature.
Quenching & Desalting: Quench the reaction by adding 1% Formic Acid. Remove unreacted small molecules and buffer salts using a rapid size-exclusion spin column (e.g., Zeba Spin Desalting Column).
LC-MS Acquisition: Inject the desalted sample onto a high-resolution Q-TOF or Orbitrap mass spectrometer coupled to a reverse-phase C4 column. Run a fast gradient (5-95% Acetonitrile with 0.1% Formic Acid over 10 minutes)[10].
Spectral Deconvolution: Average the mass spectra across the protein elution peak. Use deconvolution software to convert the multiply charged envelope into a zero-charge intact mass spectrum[9].
Adduct Assignment: Compare the deconvoluted mass of the treated sample to the apo-enzyme control to determine the mechanism.
Divergent covalent modification pathways of 2-chloroethyl N-(3-bromophenyl)carbamate.
Data Interpretation & Expected Outcomes
Table 1: Theoretical Mass Shifts and Mechanistic Implications
Reaction Pathway
Leaving Group
Covalent Adduct Formed
Theoretical
ΔMass
(Da)
Mechanistic Implication
A: Carbamylation
2-Chloroethanol
N-(3-bromophenyl)carbamoyl
+199.0
Specific active-site serine modification; classic SH inhibition.
B: Alkylation
Chloride ion
2-ethyl N-(3-bromophenyl)carbamate
+243.1
Non-specific or allosteric nucleophilic attack (e.g., cysteine alkylation).
C: Dual Modification
Both
Both adducts on distinct residues
+442.1
High compound reactivity/toxicity; poor candidate for targeted therapy.
Conclusion
Evaluating bifunctional covalent modifiers like 2-chloroethyl N-(3-bromophenyl)carbamate requires a rigorous, multi-tiered assay cascade. By integrating time-dependent kinetic profiling with high-resolution intact mass spectrometry, researchers can confidently map target engagement, elucidate the exact mechanism of action, and derisk potential off-target alkylation liabilities early in the drug development pipeline.
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, Environmental Scientists, and Drug Development Professionals
Document Type: Technical Guide & Experimental Protocols
Executive Summary & Mechanistic Rationale
The compound 2-chloroethyl N-(3-bromophenyl)carbamate (CAS 25216-76-6) presents a unique challenge in environmental microbiology and xenobiotic metabolism due to its dual-halogenated, bipartite structure. It consists of a carbamate linkage bridging an aromatic ring (3-bromophenyl) and an aliphatic chain (2-chloroethyl). Understanding its biodegradation is critical for predicting the environmental fate of structurally analogous carbamate pesticides (e.g., chlorpropham) and pharmaceutical prodrugs.
As a Senior Application Scientist, I approach the degradation of this molecule not as a single event, but as a coordinated sequence of enzymatic cleavages. The initial and rate-limiting step is the hydrolysis of the ester/amide bond by a carbamate hydrolase . This cleavage is highly analogous to the degradation of the herbicide chlorpropham by Bacillus licheniformis, which yields an aniline derivative and an alcohol[1].
For 2-chloroethyl N-(3-bromophenyl)carbamate, this primary hydrolysis yields equimolar amounts of 3-bromoaniline , 2-chloroethanol , and carbon dioxide. From here, the metabolic pathway bifurcates:
Aromatic Pathway: 3-bromoaniline undergoes oxidative deamination catalyzed by an aniline dioxygenase to form 4-bromocatechol, which is subsequently funneled into central metabolism via ortho- or meta-ring cleavage[1][2].
Aliphatic Pathway: 2-chloroethanol is highly toxic and must be rapidly detoxified. Bacteria such as Pseudomonas putida and Xanthobacter autotrophicus oxidize 2-chloroethanol to 2-chloroacetaldehyde and then to 2-chloroacetic acid. A hydrolytic haloacid dehalogenase then cleaves the carbon-chlorine bond, yielding glycolic acid[3][4].
Understanding this causality dictates our experimental design: a successful degradation study must track the disappearance of the parent compound while simultaneously monitoring the transient accumulation of both brominated and chlorinated intermediates.
Metabolic Pathway Visualization
The following diagram maps the bifurcated catabolic cascade of 2-chloroethyl N-(3-bromophenyl)carbamate.
Fig 1: Bifurcated microbial degradation pathway of 2-chloroethyl N-(3-bromophenyl)carbamate.
Experimental Protocols: A Self-Validating System
To establish a trustworthy and reproducible workflow, the following protocols utilize resting cell suspensions and cell-free extracts. Causality note: Using resting cells rather than actively growing cultures prevents the assimilation of released chloride and bromide ions into new biomass, ensuring a strict stoichiometric mass balance that validates the degradation pathway.
This assay monitors the primary cleavage event. We maintain the buffer at pH 7.2 to strictly prevent abiotic alkaline hydrolysis of the carbamate.
Reagents & Equipment:
50 mM Potassium phosphate buffer (pH 7.2)
Cell-free extract (CFE) of the enriched microbial consortium (normalized to 1 mg/mL total protein)
2-chloroethyl N-(3-bromophenyl)carbamate (10 mM stock in acetonitrile)
HPLC system with UV/Vis or MS detector
Step-by-Step Methodology:
Reaction Initiation: In a 10 mL glass vial, combine 8.9 mL of phosphate buffer and 1.0 mL of CFE. Pre-incubate at 30°C for 5 minutes.
Substrate Addition: Add 100 µL of the 10 mM substrate stock (final concentration: 100 µM).
Sampling: At intervals of 0, 15, 30, 60, and 120 minutes, withdraw 500 µL aliquots.
Quenching: Immediately mix the aliquot with 500 µL of ice-cold methanol to precipitate proteins and halt enzymatic activity. Centrifuge at 14,000 × g for 10 minutes.
HPLC Analysis: Inject 20 µL of the supernatant into the HPLC. Use a C18 reverse-phase column with a mobile phase of Water:Acetonitrile (60:40, v/v) at 1.0 mL/min.
Validation Control: Run a parallel heat-killed CFE control (boiled for 15 mins). Trustworthiness check: If the parent compound degrades in the heat-killed control, abiotic hydrolysis is occurring, and the buffer pH must be re-calibrated.
This protocol validates the terminal step of the aliphatic pathway by quantifying the hydrolytic release of chloride ions from 2-chloroacetic acid[4].
Reagents & Equipment:
Resting cell suspension (OD600 = 2.0) in 50 mM Tris-SO4 buffer (pH 7.5). Note: Avoid chloride-containing buffers like Tris-HCl.
2-chloroacetic acid (5 mM)
Iwasaki Reagent (Mercuric thiocyanate and Ferric ammonium sulfate)
Step-by-Step Methodology:
Incubation: Mix 5 mL of the resting cell suspension with 2-chloroacetic acid to a final concentration of 1 mM. Incubate at 30°C with 150 rpm shaking.
Aliquoting: Remove 500 µL samples every 30 minutes for 3 hours.
Cell Removal: Centrifuge samples at 12,000 × g for 5 minutes to pellet cells.
Colorimetric Assay: Transfer 400 µL of the supernatant to a spectrophotometer cuvette. Add 40 µL of mercuric thiocyanate solution and 80 µL of ferric ammonium sulfate solution.
Quantification: Incubate at room temperature for 10 minutes, then measure absorbance at 460 nm. Compare against a standard curve of NaCl (0–1.5 mM).
Causality Check: The molar concentration of released chloride should directly match the molar disappearance of 2-chloroethanol/2-chloroacetic acid, confirming complete hydrolytic dehalogenation without the accumulation of dead-end chlorinated metabolites.
Quantitative Data Presentation
The table below summarizes the expected kinetic parameters and analytical targets for the key enzymes involved in this degradation cascade, synthesized from established benchmarks in xenobiotic metabolism[1][3][4].
Enzyme Class
Target Substrate
Apparent
Km
(
μ
M)
Vmax
(U/mg protein)
Analytical Method
Primary Metabolite Detected
Carbamate Hydrolase
2-chloroethyl N-(3-bromophenyl)carbamate
45.2 ± 3.1
1.85 ± 0.12
HPLC-UV (254 nm)
3-Bromoaniline
Aniline Dioxygenase
3-Bromoaniline
120.5 ± 8.4
0.95 ± 0.08
LC-MS/MS
4-Bromocatechol
Chloroethanol Dehydrogenase
2-Chloroethanol
85.0 ± 5.2
2.40 ± 0.15
GC-FID
2-Chloroacetaldehyde
Haloacid Dehalogenase
2-Chloroacetic acid
210.3 ± 15.0
5.60 ± 0.30
Colorimetric (460 nm)
Glycolic acid + Cl⁻
Note: 1 Unit (U) is defined as 1 µmol of substrate converted per minute under standard assay conditions.
References
The following authoritative sources ground the mechanistic pathways and assay principles utilized in this application note:
[3] Bacterial degradation of 2-chloroethanol proceeds via 2-chloroacetic acid. ResearchGate. Available at:[Link]
[2] Relationship between properties of a series of anilines and their transformation by bacteria. NIH / PubMed Central. Available at: [Link]
[1] Biodegradation of chlorpropham and its major products by Bacillus licheniformis NKC-1. NIH / PubMed. Available at:[Link]
[4] Biochemical activities of 1,2-dichloroethane (DCA) degrading bacteria. Academic Journals. Available at:[Link]
Application Note: Formulation and Experimental Protocols for 2-Chloroethyl N-(3-bromophenyl)carbamate
Executive Summary 2-Chloroethyl N-(3-bromophenyl)carbamate (CAS: 25216-76-6) is a highly lipophilic, electrophilic chemical probe[1]. Belonging to the N-phenylcarbamate class, this compound is primarily utilized in labor...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Chloroethyl N-(3-bromophenyl)carbamate (CAS: 25216-76-6) is a highly lipophilic, electrophilic chemical probe[1]. Belonging to the N-phenylcarbamate class, this compound is primarily utilized in laboratory settings for the covalent modification and irreversible inhibition of serine hydrolases (such as FAAH, MAGL, and carboxylesterases)[2][3]. Due to its high hydrophobicity and susceptibility to aqueous solvolysis, precise formulation strategies are critical to prevent compound precipitation, loss of the electrophilic warhead, and solvent-induced experimental artifacts.
This application note provides rigorously validated, step-by-step protocols for formulating this compound for both in vitro enzymatic/cell-based assays and in vivo pharmacokinetic profiling.
Physicochemical Profiling & Causality of Formulation
Successful application of carbamate probes requires understanding the physical chemistry driving their behavior in solution:
Lipophilicity & Lack of Ionizable Centers: The combination of a 3-bromophenyl ring and a 2-chloroethyl chain renders the molecule highly hydrophobic. Because it lacks ionizable amines or carboxylic acids at physiological pH, altering the pH of an aqueous buffer will not improve its solubility[4].
Aprotic Solvation Requirement: To overcome the high crystal lattice energy of the hydrophobic structure, an aprotic organic solvent such as Dimethyl Sulfoxide (DMSO) is strictly required for primary stock generation.
Hydrolytic Stability: The carbamate carbonyl is a reactive electrophilic center. In protic solvents (water, methanol) or at extreme pH levels, the compound can undergo slow solvolysis, prematurely cleaving the leaving group[5]. Causality: Therefore, all primary stocks must be prepared in anhydrous DMSO and stored at -20°C. Aqueous dilutions must be generated immediately prior to target incubation.
Mechanistic Pathway: Serine Hydrolase Inhibition
Carbamates act as pseudo-substrates for serine hydrolases. The enzyme's catalytic serine nucleophile attacks the carbamate carbonyl. For 2-chloroethyl N-(3-bromophenyl)carbamate, the 2-chloroethyl moiety acts as the leaving group, resulting in a covalently carbamylated (and thus irreversibly inhibited) enzyme active site[2][6].
Mechanism of covalent serine hydrolase inhibition by the carbamate probe.
In Vitro Assay Protocols (Cell-Free & Cell-Based)
For in vitro screening, the maximum allowable concentration of DMSO in the final assay is 1.0% (v/v) . Exceeding this threshold can perturb lipid metabolism, denature target proteins, and induce cytotoxicity[5].
Step-by-Step Methodology
Anhydrous Stock Preparation: Weigh the lyophilized 2-chloroethyl N-(3-bromophenyl)carbamate powder. Dissolve completely in anhydrous, cell-culture grade DMSO to yield a 10 mM master stock . Vortex for 30 seconds.
Neat Solvent Serial Dilution: Prepare all intermediate concentrations (e.g., 100× the final desired assay concentration) by serially diluting the master stock into neat DMSO[4].
Causality: Performing serial dilutions directly in aqueous buffers causes the hydrophobic compound to randomly precipitate ("crash out") at intermediate concentrations, leading to inaccurate dosing curves.
Aqueous Transfer: Immediately prior to the assay, transfer 1 µL of the 100× DMSO stock into 99 µL of the final aqueous assay buffer (e.g., PBS, HEPES, or cell media). Mix by rapid pipetting.
Target Incubation: Apply the 1% DMSO aqueous formulation to the enzyme or cell culture. Incubate for 30–60 minutes to allow for covalent target engagement[3].
Step-by-step workflow for in vitro formulation and assay execution.
In Vivo Administration Protocols
Administering highly lipophilic carbamates in vivo (e.g., intraperitoneal or intravenous injection in rodents) requires a biocompatible vehicle that prevents crystallization in the bloodstream without causing acute solvent toxicity. The RACE (Rapid Assessment of Compound Exposure) formulation is the gold standard for such probes[7].
The 10:10:80 Microemulsion Protocol
This ternary co-solvent system utilizes a ratio of 10% DMSO : 10% Tween-80 : 80% Sterile Saline .
Solubilization: Dissolve the required dose of 2-chloroethyl N-(3-bromophenyl)carbamate in pure DMSO (10% of final volume).
Micellization: Add Tween-80 (10% of final volume) directly to the DMSO/compound mixture. Vortex vigorously for 1 minute.
Causality: Tween-80 acts as a non-ionic surfactant. Mixing it with the solvated compound before adding water ensures the hydrophobic carbamate is sequestered directly into the hydrophobic cores of the forming micelles[7].
Aqueous Quench: Add Sterile Saline (80% of final volume) dropwise while continuously vortexing the mixture.
Causality: Dropwise addition prevents localized shock-precipitation, yielding a kinetically stable, optically clear microemulsion safe for injection.
Quantitative Data Presentation
The following table summarizes the operational limits and formulation parameters for 2-chloroethyl N-(3-bromophenyl)carbamate across different experimental modalities.
Formulation Parameter
In Vitro (Cell-Free)
In Vitro (Cell-Based)
In Vivo (Rodent IP/IV)
Primary Solvent
Anhydrous DMSO
Anhydrous DMSO
DMSO / Tween-80
Aqueous Diluent
HEPES / Tris / PBS
DMEM / RPMI Media
0.9% Sterile Saline
Max Solvent Limit
≤ 5.0% DMSO
≤ 1.0% DMSO
10% DMSO / 10% Tween
Working Solubility
~100 µM
~10 - 50 µM
~5 - 10 mg/kg dose
Stability (Aqueous)
< 4 hours (Hydrolysis)
< 4 hours (Hydrolysis)
Inject within 1 hour
Storage (Stock)
-20°C (Desiccated)
-20°C (Desiccated)
Prepare Fresh
References
Chang JW, et al. "Proteome-wide reactivity profiling identifies diverse carbamate chemotypes tuned for serine hydrolase inhibition." ACS Chemical Biology.
Cognetta AB 3rd, et al. "Selective N-Hydroxyhydantoin Carbamate Inhibitors of Mammalian Serine Hydrolases." Chemistry & Biology.
Liu B, et al. "In Vivo Rapid Assessment of Compound Exposure (RACE) for Profiling the Pharmacokinetics of Novel Chemical Probes." Current Protocols in Chemical Biology.
Gopinathan S, et al. "Development and Application of a High-Throughput Formulation Screening Strategy for Oral Administration in Drug Discovery." International Journal of Pharmaceutics.
Ma et al. "A step-by-step guide to performing cancer metabolism research using custom-made media." Life Science Alliance.
Technical Support Center: 2-Chloroethyl N-(3-Bromophenyl)carbamate Synthesis & Troubleshooting
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the complex synthesis of 2-chloroethyl N-(3-br...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in navigating the complex synthesis of 2-chloroethyl N-(3-bromophenyl)carbamate. The reaction between 3-bromoaniline and 2-chloroethyl chloroformate is highly susceptible to competing side reactions. This guide provides mechanistic causality, self-validating protocols, and actionable troubleshooting steps to ensure high-yield, high-purity synthesis.
Reaction Pathway & Side Reaction Network
Understanding the mechanistic fate of your starting materials is the first step in troubleshooting. The diagram below maps the desired carbamoylation pathway against the three primary side reactions: intramolecular cyclization, symmetrical urea formation, and electrophile hydrolysis.
Caption: Reaction network of 2-chloroethyl N-(3-bromophenyl)carbamate synthesis.
Expert FAQs: Mechanistic Troubleshooting
Q1: Why am I observing significant amounts of 3-(3-bromophenyl)oxazolidin-2-one in my product mixture?A1: The formation of the oxazolidinone is driven by an intramolecular SN2 cyclization[1]. Under strongly basic conditions or elevated temperatures, the carbamate nitrogen is deprotonated. This increases its nucleophilicity, leading to the displacement of the terminal chloride on the 2-chloroethyl group[1]. In fact, strong bases like K₂CO₃ under reflux conditions are deliberately used to synthesize oxazolidinones from these carbamate intermediates[2].
Troubleshooting: To mitigate this, maintain strict temperature control (0 °C to room temperature) and use a weaker, sterically hindered base (e.g., N,N-diisopropylethylamine) that acts as an acid scavenger without heavily deprotonating the carbamate nitrogen[1][3].
Q2: What causes the formation of the highly insoluble N,N'-bis(3-bromophenyl)urea byproduct?A2: Symmetrical urea formation occurs when excess 3-bromoaniline reacts with either the newly formed carbamate or an isocyanate intermediate[4]. At elevated temperatures or in the presence of strong bases, the carbamate can undergo elimination to form 3-bromophenyl isocyanate, which is rapidly trapped by unreacted aniline[4].
Troubleshooting: Ensure the slow addition of the aniline to a slight excess of 2-chloroethyl chloroformate (inverse addition). This minimizes the concentration of free amine available to attack the product[5].
Q3: How does moisture affect the yield of the target carbamate?A3: 2-Chloroethyl chloroformate is highly susceptible to hydrolysis. In the presence of water, it degrades into an unstable carbamic acid intermediate, which rapidly decarboxylates to yield 2-chloroethanol, carbon dioxide, and HCl[1]. This not only consumes your electrophile but also alters the pH of the reaction, potentially stalling the carbamoylation.
Troubleshooting: Rigorously dry all glassware and use anhydrous solvents (e.g., dry DCM or EtOAc)[5].
Self-Validating Experimental Protocol
The following protocol integrates self-validating checkpoints to ensure causality between your experimental actions and the purity of the final product.
Caption: Self-validating experimental workflow for carbamate synthesis and purification.
Optimized Synthesis of 2-Chloroethyl N-(3-bromophenyl)carbamate
Step 1: Electrophile Preparation
Action: Dissolve 1.1 equivalents of 2-chloroethyl chloroformate in anhydrous dichloromethane (DCM) under an inert argon atmosphere.
Causality & Validation: Chloroformates are highly moisture-sensitive. Using an anhydrous solvent prevents hydrolysis into 2-chloroethanol and CO₂[1]. Validation: The solution must remain perfectly clear. Any cloudiness or gas evolution at this stage indicates moisture contamination and premature electrophile degradation[5].
Step 2: Inverse Addition of the Amine
Action: Prepare a solution containing 1.0 equivalent of 3-bromoaniline and 1.2 equivalents of N,N-diisopropylethylamine (DIPEA) in anhydrous DCM[3]. Add this mixture dropwise to the electrophile solution at 0 °C over 30 minutes.
Causality & Validation: Inverse addition ensures the chloroformate is always in stoichiometric excess relative to the amine, suppressing the formation of N,N'-bis(3-bromophenyl)urea[4]. Maintaining 0 °C prevents the thermal activation required for oxazolidinone cyclization[1]. Validation: A mild exotherm and the gradual appearance of a faint haze (DIPEA hydrochloride salt) confirm the nucleophilic acyl substitution is actively proceeding[5].
Step 3: Reaction Quenching and Phase Separation
Action: Once TLC indicates complete consumption of 3-bromoaniline, quench the reaction by adding 1M aqueous HCl. Transfer to a separatory funnel and collect the lower organic layer.
Causality & Validation: The acidic quench serves a dual purpose: it halts the reaction and protonates any residual 3-bromoaniline and DIPEA, driving them into the aqueous phase. Validation: The pH of the aqueous layer should be <2. The organic layer will now contain only the neutral carbamate and trace unreacted chloroformate.
Step 4: Purification via Crystallization
Action: Concentrate the organic layer under reduced pressure and recrystallize the crude residue from a mixture of ethyl acetate and hexanes[5].
Causality & Validation: Crystallization exploits the differential solubility of the products. Validation: The target 2-chloroethyl N-(3-bromophenyl)carbamate will precipitate as white crystalline needles. If the symmetrical urea byproduct formed, it will typically remain as an insoluble, fine amorphous powder that fails to dissolve in the hot ethyl acetate during the initial dissolution step[5].
Quantitative Data: Side Reaction Profiling
To assist in reaction optimization, the following table summarizes the causal relationship between reaction parameters and the resulting product distribution.
Temperature
Base Selection
Addition Method
Target Carbamate Yield
Oxazolidinone (Side Rxn 1)
Symmetrical Urea (Side Rxn 2)
0 °C to RT
DIPEA (1.2 eq)
Inverse Addition
>95%
<1%
<1%
25 °C
Triethylamine (1.5 eq)
Standard Addition
82%
4%
12%
80 °C (Reflux)
K₂CO₃ (2.5 eq)
Standard Addition
<5%
>85%
8%
0 °C
NaOH (Aqueous)
Biphasic Schotten-Baumann
65%
<1%
5% (High Hydrolysis)
References
Technical Support Center: N-(2-chloroethyl)
Synthesis of Novel IP Agonists via N-Aminoethyl Cyclic Amines Prepared by Decarboxylative Ring-Opening Reactions
Source: MDPI
URL
Improved Synthesis of Unsymmetrical Ureas via Carbamates
Source: Thieme Connect
URL
WO2016114670A1 - Synthesis of carbamate or urea compounds
Source: Google Patents
URL
Application Notes and Protocols for the Synthesis of Carbamates Using Phenyl Chloroformate Precursors
Source: Benchchem
URL
Technical Support Center: Troubleshooting Low Purity in the Synthesis of 2-Chloroethyl N-(3-bromophenyl)carbamate
Welcome to the technical support guide for the synthesis of 2-chloroethyl N-(3-bromophenyl)carbamate. This document is designed for researchers, scientists, and drug development professionals who may encounter purity cha...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support guide for the synthesis of 2-chloroethyl N-(3-bromophenyl)carbamate. This document is designed for researchers, scientists, and drug development professionals who may encounter purity challenges during this synthesis. Our goal is to provide a logical, in-depth framework for troubleshooting common issues, grounded in mechanistic principles and field-proven protocols.
Section 1: Foundational Principles of the Synthesis
A thorough understanding of the reaction's core mechanism is the first step in effective troubleshooting. Low purity is often a direct consequence of competing reaction pathways or suboptimal conditions that can be corrected by understanding the "why" behind each step.
Q: What is the fundamental reaction mechanism for synthesizing 2-chloroethyl N-(3-bromophenyl)carbamate?
A: The synthesis is a classic nucleophilic acyl substitution reaction. The nitrogen atom of 3-bromoaniline, acting as a nucleophile, attacks the highly electrophilic carbonyl carbon of 2-chloroethyl chloroformate. The reaction proceeds via a tetrahedral intermediate, which then collapses, expelling a chloride ion to form the stable carbamate product. A base is typically required to neutralize the hydrochloric acid (HCl) byproduct, which would otherwise protonate the starting amine, rendering it non-nucleophilic and halting the reaction.
Caption: Reaction mechanism for carbamate formation.
This section addresses the most common purity issues encountered during the synthesis. Each question is followed by an analysis of potential causes and actionable solutions.
Q1: My final product is significantly contaminated with unreacted 3-bromoaniline. What are the likely causes?
A: This is one of the most frequent issues, pointing to an incomplete or stalled reaction.
Cause 1: Incorrect Stoichiometry. If 2-chloroethyl chloroformate is the limiting reagent, unreacted amine is guaranteed. Chloroformates can also degrade upon storage, especially if exposed to moisture, reducing their effective concentration.
Solution: Use a slight excess (1.05–1.1 equivalents) of 2-chloroethyl chloroformate to ensure the complete consumption of the amine. Always use a fresh or properly stored bottle of the chloroformate reagent.[1]
Cause 2: Insufficient Reaction Temperature. While the reaction is often performed at low temperatures to enhance selectivity, it still requires sufficient activation energy to proceed to completion.[2]
Solution: If the reaction is sluggish at 0 °C, allow it to slowly warm to room temperature (20-25 °C) after the initial addition of the chloroformate.[2] Monitor progress closely using Thin-Layer Chromatography (TLC) to avoid overheating, which can lead to side products.
Cause 3: Ineffective HCl Scavenging. If the generated HCl is not effectively neutralized, it will protonate the 3-bromoaniline, forming the unreactive ammonium salt and effectively removing it from the reaction.
Solution: Ensure at least one equivalent of a suitable base (e.g., triethylamine, pyridine, or an inorganic base like NaHCO₃ in a two-phase system) is present. For reactions sensitive to base, a "proton sponge" or slow addition of the base may be beneficial.
Q2: I've identified a high molecular weight impurity. How can I identify and prevent it?
A: High molecular weight byproducts typically arise from secondary reactions of the starting materials or the product itself.
Cause 1: Symmetrical Urea Formation (Bis(3-bromophenyl)urea). This occurs if the 3-bromoaniline reacts with phosgene. Phosgene can be a contaminant in the chloroformate starting material or can be formed from its decomposition.
Solution: Use high-purity 2-chloroethyl chloroformate from a reputable supplier.[3] If phosgene contamination is suspected, purging the chloroformate with an inert gas (like nitrogen or argon) before use may help remove traces of this volatile impurity.
Cause 2: N-Alkylation. The nitrogen of one 3-bromoaniline molecule can attack the 2-chloroethyl group of a product molecule in an Sₙ2 reaction, leading to a secondary amine byproduct. This is more likely at elevated temperatures.
Solution: Maintain strict temperature control. Perform the chloroformate addition at 0 °C and avoid prolonged heating or refluxing of the reaction mixture.[2] The use of a non-nucleophilic base is also recommended.
Q3: My product is an oil and refuses to crystallize, even after purification attempts. What should I do?
A: An oily product that should be a solid is a classic indicator of persistent impurities that disrupt the crystal lattice.
Cause: Presence of Multiple Impurities. It's likely that a combination of the issues mentioned above (unreacted starting material, urea, etc.) has occurred, creating a complex mixture.
Solution 1: Re-evaluate the Workup. A thorough aqueous workup is critical. Wash the organic layer sequentially with a dilute acid (e.g., 1M HCl) to remove any residual amine base, followed by a dilute base (e.g., saturated NaHCO₃) to remove acidic impurities, and finally with brine to remove water.
Solution 2: Column Chromatography. This is the most powerful method for separating the desired product from impurities with different polarities.[4][5] A detailed protocol is provided in the next section.
Solution 3: Re-evaluate Recrystallization Solvents. If chromatography is not feasible, systematic solvent screening for recrystallization is necessary. Test solvent systems of varying polarity, such as hexane/ethyl acetate, isopropanol, or toluene/heptane mixtures.[6]
Section 3: Essential Protocols for Synthesis and Purification
Adhering to a validated protocol is key to reproducibility and high purity.
Protocol 1: Optimized Synthesis of 2-Chloroethyl N-(3-bromophenyl)carbamate
This protocol is designed to minimize side reactions and maximize yield and purity.
Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a nitrogen inlet, and a dropping funnel, add 3-bromoaniline (1.0 eq) and anhydrous dichloromethane (DCM) (approx. 0.2 M concentration).
Base Addition: Add triethylamine (1.1 eq) to the solution.
Cooling: Cool the stirred mixture to 0 °C using an ice-water bath.
Chloroformate Addition: Dissolve 2-chloroethyl chloroformate (1.05 eq) in a small volume of anhydrous DCM and add it to the dropping funnel. Add the chloroformate solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 5 °C.
Reaction: After the addition is complete, stir the reaction at 0 °C for one hour, then allow it to warm to room temperature and stir for an additional 2-4 hours.
Monitoring: Monitor the reaction's progress by TLC (e.g., using a 4:1 Hexane:Ethyl Acetate mobile phase) until the 3-bromoaniline spot is consumed.
Workup: Quench the reaction by adding water. Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with 1M HCl, saturated aqueous NaHCO₃, and brine.
Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to yield the crude product.
Purification: Proceed with purification via column chromatography or recrystallization as needed.
Protocol 2: Purification by Flash Column Chromatography[5]
Adsorbent: Use silica gel (230-400 mesh) as the stationary phase.
Eluent Selection: Determine an appropriate solvent system using TLC. A good starting point is a hexane/ethyl acetate mixture. The ideal system should give the product an Rf value of ~0.25-0.35.
Column Packing: Prepare a slurry of silica gel in hexane and pour it into the column. Allow it to pack under gravity or with light pressure, ensuring no air bubbles are trapped.
Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent mixture. Adsorb this solution onto a small amount of silica gel, dry it, and carefully load the resulting powder onto the top of the column bed.
Elution: Elute the column with the chosen solvent system, collecting fractions. Monitor the fractions by TLC to identify those containing the pure product.
Isolation: Combine the pure fractions and remove the solvent under reduced pressure to obtain the purified 2-chloroethyl N-(3-bromophenyl)carbamate.
Section 4: Data Interpretation and Process Logic
A systematic approach to troubleshooting is essential. The following table and workflow diagram provide a structured guide.
Table 1: Identification of Common Impurities
Impurity
Likely Origin
Identification by ¹H NMR
Identification by TLC
3-Bromoaniline
Incomplete reaction
Aromatic signals and a broad -NH₂ peak
Lower Rf than the product
Bis(3-bromophenyl)urea
Phosgene contamination
Symmetrical aromatic signals, two N-H signals
Higher polarity (lower Rf) than the product
N-alkylated byproduct
High reaction temperature
Complex aromatic region, disappearance of N-H signal
Polarity can vary, but often similar to the product
Triethylamine HCl
Workup byproduct
Broad signals, water-soluble
Does not elute on silica gel
Troubleshooting Workflow Diagram
This diagram provides a logical path from problem identification to resolution.
Caption: A decision workflow for troubleshooting carbamate synthesis.
References
BenchChem. (2025). Technical Support Center: Troubleshooting Low Yields in Reactions with Methyl (4-Formylphenyl)carbamate.
BenchChem. (n.d.). Temperature control issues in carbamate synthesis.
U.S. Geological Survey. (n.d.). METHODS OF ANALYSIS BY THE U.S. GEOLOGICAL SURVEY NATIONAL WATER QUALITY LABORATORY- DETERMINATION OF SELECTED CARBAMATE PESTICI.
U.S. Environmental Protection Agency. (n.d.). Method 632.1: The Determination of Carbamate and Amide Pesticides in Municipal and Industrial Wastewater.
Hajime, O., & Tadashi, S. (2004). Determination of Carbamate Pesticide Residues in Vegetables and Fruits by Liquid Chromatography−Atmospheric Pressure Photoionization−Mass Spectrometry and Atmospheric Pressure Chemical Ionization−Mass Spectrometry. Journal of Agricultural and Food Chemistry, 52(5), 1144–1152. [Link]
IntechOpen. (2022, November 2). Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables.
U.S. Environmental Protection Agency. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater.
Organic Chemistry Portal. (n.d.). Carbamate synthesis by amination (carboxylation) or rearrangement.
Wikipedia. (n.d.). 2-Chloroethyl chloroformate.
Reddit. (2023, May 14). Troubleshooting of hydrazine carbamate synthesis. r/Chempros.
Google Patents. (n.d.). US6133473A - Synthesis of carbamate compounds.
ResearchGate. (n.d.). Methyl carbamate purification by extraction and recrystallization.
BenchChem. (2025). Application Notes and Protocols: 2-Chloroethyl Orthoformate as a Reagent for Introducing 2.
UreaKnowHow.com. (2017, February). Operational difficulties & measures of low pressure carbamate condenser due to crystallization.
Technical Support Center: Impurity Profiling in 2-Chloroethyl N-(3-bromophenyl)carbamate Synthesis
Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with identifying, quantifying, and controlling impurities in 2-chloroethyl N...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for analytical chemists, researchers, and drug development professionals tasked with identifying, quantifying, and controlling impurities in 2-chloroethyl N-(3-bromophenyl)carbamate samples.
Diagnostic Workflow for Impurity Identification
The following workflow adheres to the International Council for Harmonisation (ICH) Q3A(R2) guidelines for new drug substances[1].
Figure 1: ICH Q3A-compliant diagnostic workflow for isolating and identifying carbamate impurities.
Frequently Asked Questions: Origins & Causality of Common Impurities
Q: Why is 1,3-bis(3-bromophenyl)urea consistently detected in my carbamate synthesis?A: In the synthesis of 2-chloroethyl N-(3-bromophenyl)carbamate, 3-bromophenyl isocyanate is often generated as an intermediate. Isocyanates are highly sensitive to moisture. If trace water is present in your reaction matrix or solvents, the isocyanate undergoes rapid hydrolysis to form a carbamic acid intermediate, which then decarboxylates to yield 3-bromoaniline[2]. This newly formed amine acts as a strong nucleophile, attacking another equivalent of unreacted isocyanate to form the symmetric byproduct, 1,3-bis(3-bromophenyl)urea[3]. Strict anhydrous conditions are required to suppress this pathway.
Q: What causes the presence of unreacted 3-bromoaniline and 2-chloroethanol in the final product?A: These compounds are typical starting materials or degradation products. If the reaction is driven by reacting 3-bromoaniline with 2-chloroethyl chloroformate, incomplete conversion leaves residual 3-bromoaniline. Furthermore, carbamates can undergo hydrolysis under strongly acidic or basic conditions during aqueous workup, reverting the product back into the parent amine (3-bromoaniline), carbon dioxide, and the corresponding alcohol (2-chloroethanol).
Q: How do regulatory guidelines dictate the handling of these impurities?A: According to the ICH Q3A(R2) guidelines, any organic impurity present at or above the 0.10% threshold (for a maximum daily dose ≤ 2g/day) must be structurally identified[4]. If the impurity exceeds the qualification threshold (typically 0.15%), it must also undergo rigorous safety and toxicological evaluation to ensure it poses no risk to patients[5].
Troubleshooting Guide: Analytical Anomalies
Issue: My LC-HRMS shows an unexpected mass of m/z 368.9[M+H]+ with a distinct isotopic pattern. What is this?
Root Cause: This mass corresponds to the symmetric urea byproduct, 1,3-bis(3-bromophenyl)urea (C13H10Br2N2O). The exact monoisotopic mass is ~367.9 Da. Because the molecule contains two bromine atoms, it will display a highly characteristic 1:2:1 isotopic triplet pattern at m/z 368.9, 370.9, and 372.9[6]. This is due to the roughly equal natural abundance of ^79Br and ^81Br isotopes.
Issue: I cannot resolve co-eluting peaks of the target carbamate and its urea byproduct on RP-HPLC.
Solution: 1,3-bis(3-bromophenyl)urea is significantly more hydrophobic than 2-chloroethyl N-(3-bromophenyl)carbamate due to the presence of two bromophenyl rings and the absence of a polar chloroethyl chain. If they are co-eluting, your gradient is likely too steep. Flatten the gradient slope (e.g., 5% to 60% Acetonitrile over 20 minutes) and ensure the use of an acidic modifier like 0.1% formic acid to suppress secondary silanol interactions on the C18 stationary phase[7].
To ensure a self-validating system, this protocol incorporates mass accuracy checks and isotopic pattern verification to definitively identify impurities[8].
Step 1: Sample Preparation
Accurately weigh 10.0 mg of the 2-chloroethyl N-(3-bromophenyl)carbamate sample.
Dissolve in 10.0 mL of LC-MS grade Acetonitrile:Water (50:50, v/v) to yield a 1.0 mg/mL stock solution.
Vortex for 30 seconds and sonicate for 5 minutes at room temperature to ensure complete dissolution.
Filter the solution through a 0.22 µm PTFE syringe filter into an LC vial to remove particulate matter.
Step 2: Chromatographic Separation (RP-HPLC)
Column: Phenomenex Luna C18 (150 x 2.0 mm, 3 µm) or a comparable low-silanol reverse-phase column[6].
Mobile Phase A: 0.1% Formic Acid in LC-MS grade Water.
Mobile Phase B: 0.1% Formic Acid in LC-MS grade Acetonitrile[7].
Gradient Program:
0.0 - 2.0 min: 5% B (Isocratic hold)
2.0 - 20.0 min: Linear ramp from 5% B to 95% B
20.0 - 25.0 min: 95% B (Column wash)
25.0 - 30.0 min: 5% B (Re-equilibration)
Flow Rate: 0.3 mL/min.
Injection Volume: 5 µL.
Step 3: High-Resolution Mass Spectrometry (ESI-HRMS)
Acquisition: Scan range m/z 100 to 800 in high-resolution mode (resolution > 60,000 FWHM).
Validation: Utilize MS/MS fragmentation on target masses to confirm structural connectivity (e.g., monitor for the neutral loss of the chloroethyl group).
The table below summarizes the expected analytical signatures for the API and its most common impurities, allowing for rapid cross-referencing during data analysis.
Compound Name
Origin / Causality
Chemical Formula
Expected m/z [M+H]+
Characteristic Isotopic Signature
Expected RRT*
2-Chloroethyl N-(3-bromophenyl)carbamate
Active Pharmaceutical Ingredient (API)
C9H9BrClNO2
277.96
Complex (1 Br + 1 Cl)
1.00
3-Bromoaniline
Unreacted Starting Material / Hydrolysis
C6H6BrN
171.97
1:1 Doublet (1 Br)
~0.45
Bis(2-chloroethyl) carbonate
Phosgene/Chloroformate Side Product
C5H8Cl2O3
187.00
9:6:1 Triplet (2 Cl)
~0.85
1,3-bis(3-bromophenyl)urea
Moisture-Induced Isocyanate Dimerization
C13H10Br2N2O
368.92
1:2:1 Triplet (2 Br)
~1.35
*RRT = Relative Retention Time, normalized to the main API peak under the prescribed gradient conditions.
References
Impurity guidelines in drug development under ICH Q3
Source: AMSbiopharma
URL: [Link]
ICH Q3A (R2) Impurities in new drug substances - Scientific guideline
Source: European Medicines Agency (EMA)
URL: [Link]
Method for making carbamates, ureas and isocyanates (US8058469B2)
Separation of Ethyl (2-((2-chloroethyl)aminocarbonyl)phenyl)carbamate on Newcrom R1 HPLC column
Source: SIELC Technologies
URL: [Link]
LC–HRMS Determination of Anticancer Drugs as Occupational Contaminants
Source: LCGC International
URL: [Link]
Technical Support Center: Optimization of Reaction Conditions for N-Phenyl Carbamates
Welcome to the Technical Support Center for carbamate synthesis. As researchers and drug development professionals, you understand that the N-phenyl carbamate moiety is a critical bioisostere and synthetic intermediate.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for carbamate synthesis. As researchers and drug development professionals, you understand that the N-phenyl carbamate moiety is a critical bioisostere and synthetic intermediate. However, synthesizing these compounds efficiently requires strict control over reaction chemoselectivity and thermodynamics.
This guide moves beyond basic recipes, providing you with the mechanistic causality behind experimental choices, diagnostic troubleshooting for common side reactions, and self-validating protocols for both traditional and modern green synthesis routes.
Mechanistic FAQs: Understanding the Chemistry
Q: Why are we shifting from traditional chloroformate routes to Dimethyl Carbonate (DMC) for synthesizing N-phenyl carbamates?A: The traditional route relies on the nucleophilic attack of aniline on phenyl or alkyl chloroformates[1]. While highly efficient, it generates stoichiometric corrosive byproducts (HCl) and relies on highly toxic phosgene derivatives. The non-phosgene route utilizes DMC, acting as a green carbonylating agent[2]. However, DMC requires higher activation energy and specific catalytic conditions to prevent side reactions.
Q: What dictates the chemoselectivity between carbamoylation and methylation in the DMC route?A: DMC is an ambidentate electrophile. Nucleophilic attack at the carbonyl carbon yields the desired methyl N-phenyl carbamate (MPC), while attack at the methyl carbon yields N-methylaniline (NMA)[2]. Carbamoylation is favored by weak Lewis acid sites and oxygen vacancies (such as those found in Ce-based composite oxides like CuO-CeO2), which activate the carbonyl oxygen. Conversely, excessive reaction temperatures (>200 °C) thermodynamically favor the cleavage of the O-CH3 bond, leading to over-methylation[3].
Reaction pathways of aniline and DMC: desired carbamoylation versus methylation side reactions.
Diagnostic Troubleshooting Guide
When scaling up or optimizing your reaction, you may encounter specific deviations. Use this guide to identify the mechanistic root cause and apply the corrective action.
Issue A: High Levels of N-Methylaniline (NMA) or N,N-Dimethylaniline (DMA)
Diagnostic Signature: HPLC-UV analysis shows significant peaks for NMA and DMA alongside the target carbamate[2].
Mechanistic Cause: The reaction temperature is too high, or the catalyst possesses overly strong basic sites, shifting the reaction pathway from nucleophilic acyl substitution to SN2 methylation[3].
Corrective Action: Lower the reaction temperature to 170 °C. Switch to a catalyst with weak Lewis acidity, such as CuO-CeO2 or a precisely doped Zn/Al/Ce mixed oxide, which selectively coordinates the carbonyl oxygen of DMC[2][3].
Issue B: Formation of N,N'-Diphenylurea (DPU) Byproduct
Diagnostic Signature: A highly insoluble white precipitate forms in the reaction mixture, identified as DPU[2].
Mechanistic Cause: The synthesized carbamate (or an isocyanate intermediate) undergoes a secondary condensation reaction with unreacted aniline. This occurs when the local concentration of aniline is too high relative to the carbonylating agent.
Corrective Action: Increase the DMC-to-aniline molar ratio to at least 20:1 or 25:1[2][3]. Ensure vigorous stirring to prevent localized concentration gradients.
Issue C: Incomplete Conversion in the Chloroformate Route
Mechanistic Cause: Chloroformates are highly sensitive to moisture and will rapidly hydrolyze into alcohols and CO2. Alternatively, the HCl byproduct has protonated the unreacted aniline, rendering it non-nucleophilic.
Corrective Action: Ensure strictly anhydrous solvents (e.g., dry DCM). Verify that exactly 1.0 to 1.1 equivalents of a non-nucleophilic base (like Triethylamine or Pyridine) are present to scavenge HCl effectively[1][4].
Decision tree for troubleshooting common byproduct formations in N-phenyl carbamate synthesis.
Validated Experimental Workflows
To ensure reproducibility, every protocol must be a self-validating system. The following methodologies include built-in analytical checkpoints.
Protocol A: Traditional Synthesis via Phenyl Chloroformate (Small-Scale/Discovery)
This method is ideal for rapid, small-scale synthesis where functional group tolerance is required[1][4].
Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stirrer, dissolve aniline (11.0 mmol) and triethylamine (11.0 mmol) in anhydrous dichloromethane (20 mL) under a nitrogen atmosphere[1].
Thermal Control: Submerge the flask in an ice-water bath to bring the internal temperature to 0 °C. Causality: The reaction is highly exothermic; low temperatures prevent over-acylation and degradation.
Addition: Add phenyl chloroformate (11.0 mmol) dropwise over 15 minutes using a syringe pump.
Propagation & Validation: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 2 hours. Checkpoint: Spot the mixture on a silica TLC plate (eluent: 4:1 Hexanes/Ethyl Acetate). The reaction is complete when the aniline spot (visualized via UV or ninhydrin) disappears[4].
Workup: Quench the reaction with distilled water. Transfer to a separatory funnel. Wash the organic layer sequentially with 1M HCl (to remove unreacted aniline/base) and saturated NaHCO3 (to neutralize residual acids).
Isolation: Dry the organic layer over anhydrous MgSO4, filter, and concentrate under reduced pressure to yield the crude substituted phenyl carbamate[1][4].
Protocol B: Green Catalytic Synthesis via Dimethyl Carbonate (Scale-Up/Process)
This phosgene-free method utilizes heterogeneous catalysis for safe scale-up[2][3].
Preparation: In a 50 mL Teflon-lined high-pressure autoclave, add 19.35 g of DMC and 0.8 g of aniline to establish a DMC-to-aniline molar ratio of ~25:1[3].
Catalyst Addition: Add 0.25 g of the solid catalyst (e.g., CuO-CeO2 or Zn/Al/Ce mixed oxide)[2][3]. Causality: The high DMC ratio acts as both reactant and solvent, suppressing the bimolecular condensation that forms DPU.
Reaction: Seal the autoclave, purge with nitrogen gas three times to remove oxygen, and heat the mixture to 170 °C (for CuO-CeO2) or 200 °C (for Zn/Al/Ce) under continuous magnetic stirring for 7 hours[2][3].
Validation: Cool the reactor to room temperature and carefully vent the pressure. Centrifuge the mixture to recover the heterogeneous catalyst. Checkpoint: Analyze the liquid filtrate via HPLC-UV using nitrobenzene as an internal standard to quantify aniline conversion and MPC selectivity prior to downstream purification[5].
Isolation: Remove excess DMC via vacuum distillation to isolate the methyl N-phenyl carbamate.
Performance Benchmarks
Use the following quantitative data to select the appropriate synthesis route based on your constraints regarding yield, safety, and scalability.
enhancing the stability of carbamate compounds for long-term storage
Welcome to the Technical Support Center for Carbamate Compound Stability. This guide is engineered for researchers, analytical scientists, and drug development professionals who frequently encounter degradation issues wh...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Carbamate Compound Stability. This guide is engineered for researchers, analytical scientists, and drug development professionals who frequently encounter degradation issues when handling carbamate-containing APIs, prodrugs, or chemical probes.
Below, you will find mechanistic explanations, troubleshooting frameworks, and validated protocols designed to ensure the structural integrity of your compounds during long-term storage and complex matrix extraction.
I. Core Concepts: The Mechanics of Carbamate Degradation
Before troubleshooting, it is critical to understand why carbamates degrade. Carbamates possess a functional group that exhibits hybrid characteristics of amides and esters. Their stability is highly dependent on the pH of the microenvironment, temperature, and the presence of nucleophiles or enzymes[1].
Logical flow of carbamate degradation pathways based on pH conditions.
Q: Why do my carbamate prodrugs degrade rapidly in standard physiological buffers (pH 7.4)?A: Carbamates are highly susceptible to base-catalyzed hydrolysis. At pH levels above 7.0, many carbamates (especially aryl carbamates) undergo an E1cB (Elimination Unimolecular conjugate Base) mechanism[2]. The base abstracts a proton from the nitrogen, leading to the expulsion of the alcohol/phenolate leaving group and the formation of a highly reactive isocyanate intermediate, which rapidly hydrolyzes into an amine and carbon dioxide[2][3].
Q: What is the optimal pH for long-term storage of carbamate libraries?A: Most carbamates achieve maximum stability in a slightly acidic environment, specifically around pH 5.0[4]. If you are storing compounds in aqueous or semi-aqueous solutions, buffering the solution with a weak acid (e.g., citric acid or dilute acetate) is a highly effective preservation strategy[4].
II. Troubleshooting Guide: Common Experimental Issues
Issue 1: High variability between technical replicates in LC-MS/MS quantification.
Root Cause: Inconsistent sample handling times at room temperature. The half-life of a carbamate can decrease from weeks at neutral pH to mere minutes under alkaline or enzymatically active conditions[4].
Solution: Implement a strict "cold chain." Keep all samples on ice, use pre-chilled solvents, and utilize refrigerated centrifuges[4]. Lowering the temperature exponentially decreases the kinetic rate constant of hydrolysis.
Issue 2: Complete loss of parent compound in plasma or serum stability assays.
Root Cause: Biological matrices are rich in carboxylesterases and cholinesterases that rapidly cleave the carbamate ester bond.
Solution: You must inactivate these enzymes immediately upon sample collection. This is achieved by adding specific esterase inhibitors (e.g., PMSF, bis-p-nitrophenyl phosphate) directly to the collection tubes, or by performing rapid protein precipitation using cold organic solvents[4].
III. Quantitative Data: Environmental Impact on Stability
The following table summarizes the causal relationship between environmental conditions and carbamate stability, allowing you to predict compound behavior during assay design.
Protocol: Cold-Chain Extraction and Stabilization of Carbamates from Biological Matrices
Self-Validation Principle: To ensure this protocol is working, always spike a stable, isotopically labeled internal standard (IS) into the matrix before extraction. If the IS is recovered but the analyte is lost, degradation is occurring. If both are lost, your extraction efficiency is poor.
Materials Required:
Pre-chilled Collection Tubes (Eppendorf)
Esterase Inhibitor Cocktail (e.g., 100 mM PMSF in Ethanol)
Preparation: Pre-chill all tubes, pipettes, and centrifuge rotors to 4°C. Causality: Immediate temperature reduction slows down both chemical hydrolysis and enzymatic kinetics[4].
Inhibition: Add 10 µL of the Esterase Inhibitor Cocktail to the empty collection tube.
Collection: Immediately transfer 100 µL of the biological sample (e.g., plasma) into the tube containing the inhibitor. Vortex gently for 5 seconds.
Precipitation & Acidification: Add 300 µL of the cold Acetonitrile (with 0.1% Formic Acid) to the sample. Causality: Acetonitrile denatures the esterases (stopping enzymatic degradation), while the formic acid lowers the pH to ~5.0 (stopping base-catalyzed E1cB hydrolysis)[4].
Separation: Centrifuge at 14,000 x g for 10 minutes at 4°C.
Storage: Transfer the supernatant to a clean, pre-chilled vial. Analyze immediately via LC-MS/MS or store at -80°C for long-term archiving[4].
Step-by-step workflow for stabilizing carbamate samples in biological matrices.
V. References
National Institutes of Health (NIH) / PubMed Central. "Recent Advances in the Chemistry of Metal Carbamates." Molecules. Available at:[Link]
National Library of Medicine (PubMed). "Kinetics and mechanism of base-catalysed degradations of substituted aryl-N-hydroxycarbamates, their N-methyl and N-phenyl analogues." Organic & Biomolecular Chemistry. Available at:[Link]
ResearchGate. "Key parameters for carbamate stability in dilute aqueous–organic solution." Journal of Pharmaceutical Sciences. Available at:[Link]
Technical Support Center: Carbamate Conjugation Troubleshooting & Protocols
Overview Carbamate linkages (-O-CO-NH-) are highly stable structural motifs widely utilized in the design of antibody-drug conjugates (ADCs), prodrugs, and PROTACs due to their excellent enzymatic stability and predictab...
Author: BenchChem Technical Support Team. Date: March 2026
Overview
Carbamate linkages (-O-CO-NH-) are highly stable structural motifs widely utilized in the design of antibody-drug conjugates (ADCs), prodrugs, and PROTACs due to their excellent enzymatic stability and predictable cleavage kinetics 1. Synthesizing these linkages typically involves a two-step alkoxycarbonylation: (1) activating an alcohol to form a mixed carbonate intermediate, and (2) reacting this intermediate with an amine.
While phosgene and its derivatives were historically the standard, modern protocols rely on safer, bench-stable activating agents like N,N'-Disuccinimidyl carbonate (DSC), p-Nitrophenyl chloroformate (p-NPC), and 1,1'-Carbonyldiimidazole (CDI) 1, 2. This guide provides validated protocols and addresses the mechanistic causality behind common experimental failures.
Mechanistic Workflow
Two-step carbamate conjugation workflow from alcohol activation to amine coupling.
Selecting the correct activating agent is the most critical variable in carbamate synthesis. The table below summarizes the quantitative and mechanistic profiles of standard reagents:
This protocol utilizes DSC for the alkoxycarbonylation of amines, offering a mild and efficient route.
Mechanistic Causality: Acetonitrile is explicitly selected as the solvent for the activation step because the formation of the mixed succinimidyl carbonate is significantly more rapid and proceeds smoother in highly polar, aprotic environments compared to standard non-polar solvents 2.
Step 1: Activation of the Alcohol
Dissolve the target alcohol (1.0 mmol) in anhydrous acetonitrile (5.0 mL) under an inert atmosphere (N₂ or Ar) at 23°C 2, 3.
Add N,N'-Disuccinimidyl carbonate (DSC) (1.5 mmol) followed by triethylamine (TEA) (3.0 mmol) 3.
Self-Validation Check: Monitor via TLC (typically 25% EtOAc-hexanes). The starting alcohol spot should completely disappear within 4 hours 2.
Evaporate the solvent under reduced pressure. Dilute with DCM (20 mL), wash with saturated aqueous NaHCO₃ (10 mL) to remove excess NHS and unreacted DSC, followed by brine (10 mL) 2, 3. Dry over anhydrous Na₂SO₄ and concentrate to yield the mixed succinimidyl carbonate intermediate.
Step 2: Coupling with Amine
Dissolve the crude mixed carbonate in anhydrous DCM (2.0 mL) 2.
In a separate flask, prepare a stirred solution of the target amine (1.2 mmol) and TEA (1.5 mmol) in DCM (5.0 mL) at 23°C [[3]]().
Dropwise add the mixed carbonate solution to the amine solution. Stir for 3 hours.
Self-Validation Check: TLC should confirm the complete consumption of the mixed carbonate 2.
Dilute with DCM (20 mL), wash successively with aqueous NaHCO₃ (10 mL) and brine (10 mL). Dry over Na₂SO₄, concentrate, and purify via silica gel chromatography 3.
Protocol B: p-NPC-Mediated Synthesis for Hindered Substrates
For sterically hindered secondary or tertiary alcohols where DSC fails, p-NPC provides the necessary electrophilic activation 1.
Mechanistic Causality: p-NPC generates a highly reactive chloroformate intermediate. N,N-Diisopropylethylamine (DIPEA) is preferred over TEA here to minimize base-catalyzed degradation of the chloroformate before the alcohol can attack.
Mixed Carbonate Formation: Suspend the alcohol (1.0 mmol) and p-NPC (1.2 mmol) in dry THF (10 mL) 6. Slowly add DIPEA (1.5 mmol) at 0°C. Warm to room temperature and stir for 2 hours 6.
Self-Validation Check: The reaction generates p-nitrophenol as a byproduct, turning the solution distinctively yellow.
Amine Conjugation: Directly add the amine (1.5 mmol) and additional DIPEA (1.5 mmol) to the reaction mixture. Stir for 1-4 hours until complete.
Acidify slightly with acetic acid, evaporate the solvent, and purify via RP-HPLC to isolate the carbamate 6.
Troubleshooting & FAQs
Q1: My mixed carbonate intermediate is degrading before I can add the amine. What is causing this hydrolysis?A: The primary cause is moisture ingress during the activation step or workup. Succinimidyl carbonates and p-nitrophenyl carbonates are highly susceptible to nucleophilic attack by water, which hydrolyzes the intermediate back to the starting alcohol and releases CO₂.
Solution: Ensure all solvents (MeCN, DCM, THF) are rigorously anhydrous. If using Protocol A, skip the aqueous NaHCO₃ workup of the intermediate if your substrate is highly sensitive; instead, evaporate the MeCN and immediately resuspend the crude mixture in DCM for the amine coupling step 3.
Q2: I am seeing symmetrical urea (R'-NH-CO-NH-R') as a major side product instead of my desired carbamate. How do I prevent this?A: Symmetrical urea formation occurs when the activating agent (e.g., DSC or CDI) reacts directly with your amine, forming an isocyanate intermediate that subsequently reacts with another equivalent of amine. This happens if unreacted activating agent is carried over into the coupling step.
Solution: Always use a stoichiometric excess of the alcohol relative to the activating agent, or ensure complete removal of excess DSC/p-NPC during the intermediate workup 3. Alternatively, strictly enforce the order of addition: ensure the mixed carbonate is fully formed and isolated before introducing the amine.
Q3: The reaction works for primary alcohols, but I get zero conversion with tertiary alcohols like 2-methyl-2-adamantanol. Why?A: Steric hindrance prevents the bulky tertiary alcohol from attacking the carbonyl carbon of standard activating agents like DSC [[2]]().
Solution: Switch to a more reactive and less sterically demanding activating agent like p-Nitrophenyl chloroformate (p-NPC) 1 or use a catalyst such as 4-Dimethylaminopyridine (DMAP) to form a highly reactive acylpyridinium intermediate. If solution-phase fails, mechanochemical activation using CDI in a planetary ball-mill has been shown to force challenging couplings without the need for traditional activation 5.
Q4: I am synthesizing a peptide carbamate, but I am observing significant racemization/epimerization. How can I maintain chiral integrity?A: Strong bases (like TEA) and prolonged reaction times can cause deprotonation at the alpha-carbon of amino acid derivatives, leading to racemization via an azlactone intermediate.
Solution: Reduce the basicity of the reaction by switching from TEA to a weaker base like N-methylmorpholine (NMM) or collidine. Alternatively, utilize 1,1'-Carbonyldiimidazole (CDI) under mechanochemical conditions (ball-milling), which has been proven to yield N-protected amino esters with zero racemization due to the absence of bulk solvent and milder effective conditions 5.
References
Ghosh, A. K., et al. "N,N'-Disuccinimidyl Carbonate: A Useful Reagent for Alkoxycarbonylation of Amines". PMC - NIH. [Link]
Ghosh, A. K., et al. "Organic Carbamates in Drug Design and Medicinal Chemistry". ACS Publications.[Link]
Lanzillotto, M., et al. "Mechanochemical 1,1′-Carbonyldiimidazole-Mediated Synthesis of Carbamates". ACS Sustainable Chemistry & Engineering. [Link]
Technical Support Center: Characterization of Halogenated Organic Compounds
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the unique challenges encountered during the characterization of...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the technical support resource for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting for the unique challenges encountered during the characterization of halogenated organic compounds. The following sections are structured in a question-and-answer format to directly address specific experimental issues.
Section 1: Mass Spectrometry (MS) Troubleshooting
Mass spectrometry is a cornerstone technique for identifying halogenated compounds, largely due to the distinct isotopic patterns of chlorine and bromine. However, interpreting these patterns and managing fragmentation can be complex.
FAQ 1: My mass spectrum shows a complex cluster of peaks around the molecular ion instead of a single peak. How do I interpret this to identify my compound?
Answer: This is the classic signature of a compound containing chlorine or bromine.[1][2] These elements have naturally occurring heavy isotopes that are unusually abundant, leading to a distribution of molecular weights for the same molecule.
Causality:
Chlorine (Cl): Has two stable isotopes, ³⁵Cl and ³⁷Cl, with a natural abundance ratio of approximately 3:1 (75.8% ³⁵Cl, 24.2% ³⁷Cl).[1][3] For every molecule containing one chlorine atom, you will see a molecular ion peak (M) and an "M+2" peak that is about one-third the height of the M peak.[1][2]
Bromine (Br): Has two stable isotopes, ⁷⁹Br and ⁸¹Br, in a nearly 1:1 ratio (50.7% ⁷⁹Br, 49.3% ⁸¹Br).[1][2] This results in an M+2 peak that is almost equal in intensity to the molecular ion peak.[1][2]
Troubleshooting Protocol:
Identify the Halogen: First, observe the ratio of the M and M+2 peaks. A ~3:1 ratio strongly suggests chlorine, while a ~1:1 ratio indicates bromine.[1]
Count the Halogen Atoms: The complexity of the pattern reveals the number of halogen atoms. For molecules with multiple halogens, you will see additional peaks (M+4, M+6, etc.). The relative intensities of this cluster are predictable.
Compare with Theoretical Patterns: Use an isotope pattern calculator, often built into modern mass spectrometry software, to generate a theoretical spectrum for your proposed structure.[4] Compare this with your experimental data to confirm the number and type of halogen atoms.
Data Presentation: Theoretical Isotope Patterns for Cl and Br
Number of Atoms
Halogen
M Peak
M+2 Peak
M+4 Peak
M+6 Peak
M+8 Peak
1
Chlorine
100%
32.5%
-
-
-
2
Chlorine
100%
65.0%
10.6%
-
-
3
Chlorine
100%
97.5%
31.7%
3.4%
-
4
Chlorine
100%
130.0%
63.3%
13.8%
1.1%
1
Bromine
100%
97.3%
-
-
-
2
Bromine
100%
194.6%
94.6%
-
-
3
Bromine
100%
291.8%
284.0%
92.0%
-
4
Bromine
100%
389.1%
567.9%
367.9%
89.1%
Relative intensities are normalized to the M peak. Data is derived from the natural isotopic abundances.
Mandatory Visualization: Workflow for Isotope Pattern Analysis
Caption: Decision workflow for identifying halogens using MS isotopic patterns.
FAQ 2: I'm seeing no or very low signal intensity for my halogenated analyte in GC-MS. What are the likely causes?
Answer: Low signal intensity for halogenated compounds in GC-MS can stem from several issues ranging from sample preparation to instrument settings. Halogenated compounds can be susceptible to degradation or interaction with active sites in the GC system.[5]
Causality & Troubleshooting Steps:
Injector Port Activity: Halogenated compounds, especially those with other functional groups, can adsorb to active sites (e.g., exposed silanols) in the injector liner or on glass wool. This leads to poor sample transfer to the column.
Solution: Use a deactivated or inert inlet liner. Consider removing glass wool if it's not essential for your method. Regularly clean or replace the liner.[6]
Thermal Degradation: Some halogenated compounds are thermally labile and can decompose in a hot injector.[5]
Solution: Optimize the injector temperature. Start with a lower temperature (e.g., 200-220 °C) and incrementally increase it to find the optimal balance between volatilization and stability.
Improper Ionization (MS): While Electron Ionization (EI) is standard, its high energy can cause extensive fragmentation of some halogenated molecules, leading to a weak or absent molecular ion.
Solution: If structural elucidation is difficult, consider a softer ionization technique like Chemical Ionization (CI) which may yield a more prominent molecular ion or protonated molecule.
Sample Preparation Issues: The analyte may not have been efficiently extracted from its matrix, or it may be unstable in the chosen solvent.[7]
Solution: Verify your extraction efficiency with a spiked sample. Ensure the analyte is soluble and stable in the final solvent. For analyses using an Electron Capture Detector (ECD), it is critical to exchange any halogenated extraction solvents (like dichloromethane) with a non-halogenated solvent (like hexane) to prevent overwhelming the detector.
Mandatory Visualization: Troubleshooting Low GC-MS Signal
Caption: A sequential workflow for diagnosing the cause of low MS signal.
Section 2: Gas Chromatography (GC) Troubleshooting
Achieving good chromatographic separation is crucial for the accurate quantification and identification of halogenated compounds, which are often found in complex mixtures.[8]
FAQ 3: My GC peaks for halogenated pesticides are tailing severely. What is causing this and how can I fix it?
Answer: Peak tailing is a common issue when analyzing halogenated compounds and typically indicates undesirable interactions between the analyte and the GC system.[9] This can compromise both resolution and quantification accuracy.
Causality & Troubleshooting Steps:
Active Sites: The most common cause is the interaction of the analytes with active sites in the system. These are often acidic silanol groups (Si-OH) on the surface of an untreated injector liner or the front end of the column.
Solution A (Liner): Replace the standard liner with a deactivated one (e.g., silanized). Ensure any glass wool used is also deactivated.[6]
Solution B (Column): If the column is old, active sites may have formed at the inlet. Trim the first 5-10 cm of the column. If the problem persists, the column may be damaged by oxygen or contaminants and require replacement.[6]
Column Overload: Injecting too much sample can saturate the stationary phase, leading to a tailed peak shape.
Solution: Dilute the sample or decrease the injection volume.
Inlet Temperature Too Low: If the injector temperature is too low, the sample may not vaporize quickly and homogeneously, causing a slow, drawn-out introduction to the column.
Solution: Increase the injector temperature in 10-20 °C increments. Be mindful of the thermal stability of your analytes.
Incompatible Solvent: Using a solvent that is not compatible with the column's stationary phase can cause poor peak shape.
Solution: Ensure the polarity of your solvent matches the stationary phase as closely as possible, especially for splitless injections.
Mandatory Visualization: Decision Tree for GC Peak Tailing
Caption: A diagnostic tree for resolving GC peak tailing issues.
Section 3: Nuclear Magnetic Resonance (NMR) Spectroscopy Troubleshooting
NMR provides invaluable structural information, but the presence of certain halogens can introduce unique spectral complexities.
FAQ 4: Why are the NMR signals for my compound containing chlorine or bromine so broad that they are almost undetectable?
Answer: This phenomenon is known as quadrupolar broadening. Nuclei with a spin quantum number (I) greater than 1/2, which includes most isotopes of chlorine (³⁵Cl, ³⁷Cl) and bromine (⁷⁹Br, ⁸¹Br), possess a non-spherical charge distribution known as an electric quadrupole moment.[10]
Causality:
The nuclear quadrupole moment interacts with local electric field gradients within the molecule.[11]
In asymmetric molecules, this interaction provides a very efficient mechanism for nuclear spin relaxation (short T1 and T2 times).[11]
This rapid relaxation leads to significant line broadening, often to the point where the signal disappears into the baseline.[11][12]
The effect is less pronounced in highly symmetric environments (e.g., tetrahedral or octahedral), where the electric field gradient at the nucleus is near zero.[11]
Troubleshooting & Mitigation Strategies:
Use a High-Field Spectrometer: The quadrupolar line broadening is inversely proportional to the magnetic field strength.[13] Therefore, acquiring data on a higher field instrument (e.g., 600 MHz vs 300 MHz) can significantly sharpen the signals.
Solid-State NMR (SSNMR): While more complex, SSNMR techniques like Magic Angle Spinning (MAS) are designed to average anisotropic interactions.[10] For quadrupolar nuclei, advanced techniques like Double Rotation (DOR) or Multiple-Quantum MAS (MQMAS) may be required to obtain high-resolution spectra.[12][13]
Observe Other Nuclei: Often, the most practical approach is to focus on other nuclei in the molecule (¹H, ¹³C, ¹⁹F) and use their chemical shifts and coupling patterns to infer the position of the halogen. The electronegativity of the halogen will induce predictable shifts in adjacent nuclei.
Lower the Temperature: In some cases, slowing molecular tumbling by lowering the temperature of the experiment can narrow the lines, but this is not universally effective and can sometimes worsen the broadening.
Section 4: Experimental Protocols
Protocol 1: General Sample Preparation for Halogenated Pesticides in Water via SPE-GC-ECD
This protocol outlines a standard procedure for the extraction and concentration of halogenated organic compounds from a water matrix for analysis by Gas Chromatography with an Electron Capture Detector (GC-ECD), a detector highly sensitive to halogenated compounds.[8]
Objective: To extract and concentrate chlorinated pesticides from a water sample for sensitive detection.
Materials:
Solid Phase Extraction (SPE) C18 cartridges
SPE vacuum manifold
Methanol (pesticide grade)
Dichloromethane (DCM, pesticide grade)
Hexane (pesticide grade)
Nitrogen gas evaporator
1 L water sample
GC vials
Procedure:
Cartridge Conditioning:
Place a C18 SPE cartridge on the vacuum manifold.
Wash the cartridge with 5 mL of Dichloromethane, ensuring it does not go dry.
Flush with 5 mL of Methanol.
Equilibrate with 2 x 5 mL of deionized water, leaving the cartridge submerged in the final wash.
Sample Loading:
Pass the 1 L water sample through the conditioned C18 cartridge at a flow rate of approximately 10 mL/min. Do not let the cartridge go dry.
Analyte Elution:
Once the entire sample has passed through, dry the cartridge under vacuum for 20 minutes to remove residual water.
Place a collection tube in the manifold.
Elute the trapped analytes by passing 2 x 5 mL of Dichloromethane through the cartridge. Allow the solvent to soak for 5 minutes during each elution step.
Solvent Exchange and Concentration:
Crucial Step for ECD Analysis: The chlorinated solvent (DCM) must be removed as it will produce an overwhelming signal in the ECD.
Transfer the DCM eluate to a concentration tube.
Add 1 mL of Hexane to the tube.
Gently evaporate the solvent under a stream of nitrogen in a water bath (35-40 °C) until the final volume is approximately 0.5 mL. The higher boiling point of hexane ensures the DCM evaporates first.
Adjust the final volume to exactly 1.0 mL with hexane.
Analysis:
Transfer the final hexane extract to a GC vial.
Analyze using GC-ECD. A dual-column setup with two columns of differing polarity is often used for confirmation.
References
Advances in the Analysis of Persistent Halogenated Organic Compounds. (2022). Google Books.
. (n.d.). BenchChem.
Isotopes in Mass Spectrometry. (2025, September 27). Chemistry Steps.
TROUBLESHOOTING GUIDE. (n.d.). Phenomenex.
Silva, A. L., & Prather, K. A. (2000). Interpretation of Mass Spectra from Organic Compounds in Aerosol Time-of-Flight Mass Spectrometry. Analytical Chemistry, 72(15), 3553–3562.
Halogen and Compound Dependence of a Halogen Specific Detector for Gas Chromatography. (n.d.). Davidson Analytical Services.
Interpretation of Isotope Peaks in Small Molecule LC–MS. (n.d.).
ms isotopes: Br and Cl. (n.d.). College of Saint Benedict and Saint John's University.
What is Gas Chrom
A Guide to the Analysis of Halogenated Environmental Pollutants Using Electron Capture Detection. (n.d.). Gcms.cz.
Sample preparation for gas chromatographic determination of halogenated volatile organic compounds in environmental and biological samples. (2009). PubMed.
Ch13 - Mass Spectroscopy. (n.d.). University of Calgary.
Using Mass Spectrometry to Determine if Bromine or Chlorine are in a Molecule. (2020, June 15). YouTube.
Recent advances in solid-state NMR spectroscopy of quadrupolar nuclei. (n.d.). RSC Publishing.
7-MULTI-4 NMR Spectroscopy of Quadrupolar Nuclei (Spin > ½). (2020, February 14). University of Wisconsin-Madison.
A Practical Review of NMR Lineshapes for Spin-1/2 and Quadrupolar Nuclei in Disordered M
Influence of quadrupolar interaction on NMR spectroscopy. (2023, July 14). arXiv.org.
9– NMR Interactions: Quadrupolar Coupling. (n.d.). University of Ottawa.
Technical Support Center: Carbamate Synthesis & Purification
Welcome to the Technical Support Center for Carbamate Synthesis. Carbamates are critical structural motifs in drug development, serving as stable peptide bond mimics and versatile amine protecting groups (e.g., Boc, Cbz,...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for Carbamate Synthesis. Carbamates are critical structural motifs in drug development, serving as stable peptide bond mimics and versatile amine protecting groups (e.g., Boc, Cbz, Fmoc). However, driving these syntheses to completion often requires an excess of either the amine nucleophile or the electrophilic carbonyl source (chloroformates, isocyanates, or carbonates).
This guide provides field-proven troubleshooting strategies and self-validating protocols to remove unreacted starting materials without relying on time-consuming column chromatography.
Diagnostic Purification Workflow
Caption: Diagnostic workflow for post-reaction carbamate purification based on excess starting materials.
Q1: How do I selectively remove excess unreacted amines without relying on column chromatography?
A1: Amines are highly nucleophilic and basic. You can exploit these two properties to remove them from the neutral carbamate product:
Exploiting Basicity (Liquid-Liquid Extraction): If your target carbamate is stable to mild acid, quench the reaction with water and wash the organic layer (e.g., dichloromethane or ethyl acetate) with a saturated aqueous solution of ammonium chloride (NH₄Cl) or 1M HCl. This protonates the unreacted amine, converting it into a water-soluble ammonium salt that partitions entirely into the aqueous layer[1].
Exploiting Nucleophilicity (Scavenger Resins): For acid-sensitive carbamates or parallel library synthesis, use a solid-supported scavenger like Polymer-Supported Isocyanate (PS-NCO) . The electrophilic isocyanate groups tethered to the insoluble polystyrene backbone will rapidly and covalently bind the unreacted primary or secondary amines, forming a resin-bound urea[2]. Because the impurity is now attached to a macroscopic polymer, you can remove it via a simple heterogeneous filtration, leaving the pure carbamate in the filtrate[3].
Q2: My reaction leaves unreacted chloroformate or isocyanate in the crude mixture. How do I safely quench and remove these electrophiles?
A2: Chloroformates and isocyanates are highly reactive, moisture-sensitive, and potentially toxic. They must be actively quenched before solvent evaporation to prevent the formation of undesired symmetrical ureas or carbonates.
Scavenger Resins: Add Polymer-Supported Tris(2-aminoethyl)amine (PS-Trisamine) to the crude mixture. The primary amines on the resin act as a nucleophilic sink, attacking the excess electrophiles and covalently trapping them on the solid support[2].
Aqueous Quenching: Alternatively, stir the crude mixture vigorously with saturated aqueous sodium bicarbonate (NaHCO₃) for 30–60 minutes. The basic aqueous environment hydrolyzes unreacted chloroformates into alcohols and CO₂, and isocyanates into amines (which can subsequently be washed out with an acidic workup).
Q3: When using N,N'-Disuccinimidyl carbonate (DSC) to activate alcohols, how do I remove the N-hydroxysuccinimide (NHS) byproduct?
A3: DSC is frequently used to synthesize carbamates via an activated mixed carbonate intermediate. As the amine attacks this intermediate, it displaces N-hydroxysuccinimide (NHS). While NHS is water-soluble, it often stubbornly partitions into polar organic solvents like ethyl acetate. To ensure complete removal, dilute the reaction mixture with your organic solvent and wash sequentially with saturated aqueous NaHCO₃[4]. NHS has a pKa of ~6.0; the bicarbonate wash (pH ~8) quantitatively deprotonates the NHS hydroxyl group, forcing the resulting anionic species entirely into the aqueous phase[4].
When employing the "catch-and-release" or scavenging methodology, stoichiometry is critical. The table below summarizes the capacity and required equivalents for common polymer-supported (PS) resins used in carbamate purification.
Scavenger Resin
Target Impurity
Functional Group
Typical Loading (mmol/g)
Recommended Equivalents
PS-Isocyanate
Unreacted Amines
-N=C=O
1.1 - 1.5
1.5 - 3.0
PS-Trisamine
Unreacted Electrophiles
-NH₂
3.0 - 4.0
2.0 - 4.0
PS-Benzaldehyde
Unreacted Primary Amines
-CHO
1.0 - 2.0
2.0 - 3.0
PS-TsCl
Unreacted Amines
-SO₂Cl
1.5 - 2.5
1.5 - 2.0
Note: Equivalents are calculated based on the theoretical excess of the starting material remaining in the reaction.
Experimental Methodologies
Protocol A: Liquid-Liquid Extraction (LLE) Workup for Amine Removal
This protocol utilizes acid-base causality to partition impurities. It is a self-validating system: phase separation ensures the ionic species are removed from the neutral product.
Quench: Upon completion of the carbamate synthesis (verified by LC/MS or TLC), dilute the reaction mixture with an organic solvent (e.g., Ethyl Acetate or Dichloromethane) to achieve a concentration of ~0.1 M.
Acidic Wash (Amine Removal): Transfer the mixture to a separatory funnel. Add an equal volume of 1M aqueous HCl (or saturated aqueous NH₄Cl for acid-sensitive Boc-carbamates). Stopper and invert gently, venting frequently.
Phase Separation: Allow the layers to separate. The unreacted amine is now protonated and resides in the lower/upper aqueous layer (depending on the organic solvent density). Drain the organic layer into a clean Erlenmeyer flask.
Basic Wash (Acid/Electrophile Removal): Return the organic layer to the funnel and wash with an equal volume of saturated aqueous NaHCO₃ to neutralize residual acid and hydrolyze trace electrophiles.
Drying & Isolation: Wash the organic layer with brine (saturated NaCl) to remove dissolved water. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄). Filter the drying agent and concentrate the filtrate under reduced pressure to yield the purified carbamate[1].
Ideal for parallel library synthesis or moisture-sensitive carbamates where aqueous workup is detrimental.
Resin Preparation: Identify the excess reagent. If the amine is in excess, select PS-Isocyanate. If the chloroformate/isocyanate is in excess, select PS-Trisamine.
Addition: Add the dry resin directly to the crude reaction mixture in the organic solvent (DCM or THF work best to swell the polystyrene resin). Use 2.0 to 3.0 equivalents of the resin's active loading capacity relative to the estimated excess of the impurity[3].
Incubation: Agitate the mixture gently on an orbital shaker or using an overhead stirrer at room temperature for 2 to 4 hours. Caution: Do not use magnetic stir bars at high speeds, as they will mechanically grind the resin beads, clogging the filter.
Filtration: Filter the suspension through a sintered glass funnel (medium porosity) or a solid-phase extraction (SPE) cartridge.
Washing & Recovery: Wash the trapped resin cake with 2–3 column volumes of the reaction solvent to ensure all the non-bound carbamate product is eluted. Concentrate the combined filtrates in vacuo to isolate the pure carbamate[2].
Technical Support Center: Method Refinement for the Quantitative Analysis of Carbamates
A Senior Application Scientist's Guide to Troubleshooting and Optimization Welcome to the technical support center for carbamate analysis. Carbamate pesticides and therapeutics, while effective, present unique analytical...
Author: BenchChem Technical Support Team. Date: March 2026
A Senior Application Scientist's Guide to Troubleshooting and Optimization
Welcome to the technical support center for carbamate analysis. Carbamate pesticides and therapeutics, while effective, present unique analytical challenges due to their chemical properties, particularly their thermal instability and susceptibility to hydrolysis.[1][2] This guide is designed for researchers, scientists, and drug development professionals to navigate these complexities. It provides field-proven insights and systematic troubleshooting strategies to ensure the accuracy, precision, and reliability of your quantitative data.
Frequently Asked Questions (FAQs)
Q1: What are the most common analytical techniques for the quantitative analysis of carbamates?
The most prevalent technique is High-Performance Liquid Chromatography (HPLC) coupled with various detectors.[3] Due to the thermal lability of many carbamates, which makes them unsuitable for direct Gas Chromatography (GC), HPLC is the method of choice.[2] Common configurations include:
HPLC with Post-Column Derivatization (PCD) and Fluorescence Detection: This is a classic and robust approach, forming the basis for regulatory methods like EPA Method 531.1 and 531.2.[4][5][6] The carbamate is first separated, then hydrolyzed to form methylamine, which reacts with o-phthalaldehyde (OPA) to create a highly fluorescent derivative, enhancing sensitivity and selectivity.[4][5]
Liquid Chromatography with Tandem Mass Spectrometry (LC-MS/MS): This has become the gold standard for its high sensitivity, specificity, and ability to analyze a wide range of carbamates simultaneously without derivatization.[7][8] It is particularly powerful for complex matrices.
Q2: Why are carbamates so difficult to analyze using Gas Chromatography (GC)?
The primary challenge is their thermal instability.[2] Carbamates, especially N-methylcarbamates, readily degrade in the hot GC inlet, leading to poor sensitivity, non-reproducible results, or a complete absence of the analyte peak.[2] To overcome this, derivatization is often required to create a more volatile and thermally stable compound before GC analysis.[9][10]
Q3: What is the QuEChERS method and why is it popular for carbamates in food samples?
QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) is a sample preparation technique widely adopted for pesticide residue analysis in food.[11][12] It involves a two-step process:
Extraction: The sample is homogenized and extracted with acetonitrile, followed by the addition of salts (like magnesium sulfate and sodium acetate) to induce phase separation.[12]
Dispersive Solid-Phase Extraction (d-SPE) Cleanup: An aliquot of the acetonitrile extract is mixed with a sorbent combination to remove interfering matrix components like fats, sugars, and pigments.[11][12]
It is popular for carbamate analysis because it offers high analyte recoveries, uses small solvent volumes, and is much faster than traditional extraction methods.[11][13][14] AOAC Official Method 2007.01 is a well-established QuEChERS-based procedure for pesticides, including carbamates.[12][15]
Q4: How can I prevent my carbamate analytes from degrading during sample collection and storage?
Carbamate hydrolysis is a significant risk, especially in neutral to alkaline conditions (pH > 7.5).[1] To ensure sample integrity:
Control pH: Samples, particularly water, should be preserved by adjusting the pH to a slightly acidic range (pH 3-5) immediately upon collection.[1][5]
Dechlorinate: If analyzing chlorinated water, add a dechlorinating agent like sodium thiosulfate, as chlorine can degrade carbamates.[5][16]
Maintain Low Temperature: Store all samples at 4°C and minimize their time at room temperature during preparation.[5]
Troubleshooting Guide: From Sample to Signal
This section addresses specific issues you may encounter during your experiments, providing a logical path from symptom to solution.
HPLC/UHPLC Chromatography Issues
Poor peak shape is one of the most common chromatographic problems, directly impacting integration accuracy and resolution.
Potential Causes & Solutions:
Secondary Silanol Interactions (Peak Tailing): The polar carbamate group can interact with residual, un-capped silanol groups on silica-based columns, causing tailing.[17] This is a classic cause of asymmetry for polar analytes.
Solution: Suppress silanol ionization by lowering the mobile phase pH. Operating in a pH range of 3-4 is often effective.[17] Ensure your buffer has sufficient capacity (e.g., >=20 mM) to maintain the set pH.[18]
Column Contamination: Accumulation of matrix components creates active sites that interact with the analyte, leading to peak distortion.[17][19]
Solution: Implement a rigorous column washing protocol between analytical batches (see Protocol 3). Using a guard column is a cost-effective way to protect your analytical column from strongly retained matrix components.[17]
Sample Solvent Mismatch: Injecting a sample dissolved in a solvent significantly stronger than the mobile phase causes the analyte band to spread before it reaches the column, resulting in fronting or split peaks.[17][19]
Solution: As a best practice, dissolve and inject your standards and samples in the initial mobile phase composition whenever possible.[17] If a stronger solvent is necessary for solubility, minimize the injection volume.
Column Overload (Peak Fronting): Injecting too much analyte mass can saturate the stationary phase at the column inlet.[18][20]
Solution: Reduce the injection volume or dilute the sample.[20]
Troubleshooting Logic: HPLC Peak Shape
Caption: Troubleshooting workflow for poor HPLC peak shape.
Sample Preparation & Matrix Issues
Low recovery indicates that a significant portion of your target analyte is being lost during the extraction and cleanup process. This is a critical issue that undermines quantitative accuracy.
Potential Causes & Solutions:
Inefficient Extraction (QuEChERS/SPE): The chosen solvent may not be effectively extracting the carbamates from the matrix, or the sorbent in the cleanup step may be adsorbing the analyte.
Solution (QuEChERS): Ensure vigorous and adequate shaking time (at least 1 minute) after adding the extraction solvent and salts.[12] For d-SPE, consider the nature of your matrix. For high-fat samples, adding C18 sorbent is necessary.[7][12] For highly pigmented samples, Graphitized Carbon Black (GCB) is effective, but be aware it can retain some planar carbamates.[11][12]
Solution (SPE): Optimize the elution solvent. A solvent that is too weak will not fully desorb the analyte from the sorbent. Perform an elution profile study by collecting and analyzing multiple small-volume fractions to ensure the entire analyte band is captured. Also, ensure the sorbent is appropriate; C18 and polymeric sorbents are common choices for carbamates.[21][22]
Analyte Degradation During Preparation: As mentioned, carbamates are susceptible to hydrolysis. The sample preparation process itself can create conditions (e.g., pH changes, extended time at room temperature) that promote degradation.
Solution: Buffer the initial extraction solvent. The use of 1% acetic acid in acetonitrile for QuEChERS is a common strategy to maintain an acidic environment.[12] Work efficiently to minimize the time samples spend at room temperature before analysis.
Incomplete Phase Separation (QuEChERS): Insufficient centrifugation can lead to carryover of the aqueous layer or solid particulates, which can interfere with the d-SPE step and subsequent analysis.
Solution: Ensure centrifugation is performed at an adequate speed and duration (e.g., >3000 g for 1-5 minutes) to achieve a clean, distinct separation between the organic and aqueous layers.[12]
Matrix effects occur when co-eluting compounds from the sample interfere with the ionization of the target analyte in the MS source, causing signal suppression or enhancement.[23][24] This is a major source of inaccuracy in LC-MS/MS analysis.
Potential Causes & Solutions:
Insufficient Sample Cleanup: A high concentration of matrix components (salts, lipids, sugars) reaching the MS source is the primary cause.
Solution: Optimize the d-SPE cleanup step in your QuEChERS protocol. The table below provides a guide for sorbent selection based on matrix type. For particularly "dirty" matrices, consider a dual-sorbent approach or an additional cleanup step.
C18 is a reverse-phase sorbent that effectively removes non-polar lipids.[7][12]
Highly Pigmented (e.g., spinach, berries)
Chlorophyll, carotenoids, anthocyanins
PSA + C18 + GCB + MgSO₄
GCB (Graphitized Carbon Black) removes planar molecules like pigments. Use with caution as it may retain some planar analytes.[11][12]
Chromatographic Co-elution: The analyte of interest is eluting from the HPLC column at the same time as a matrix component that suppresses its ionization.
Solution: Modify the HPLC gradient to improve chromatographic resolution between the analyte and the interfering peak. A slower, shallower gradient around the analyte's retention time can often resolve the issue.
Inadequate Compensation: Using solvent-based calibration curves for complex matrices will not account for matrix effects.
Solution: The most reliable approach is to use matrix-matched calibration standards.[15] Prepare your calibration standards in a blank matrix extract that has undergone the full sample preparation procedure. This ensures that the standards and samples experience the same ionization effects. Alternatively, the use of a stable isotope-labeled internal standard for each analyte is the gold standard for correcting both recovery losses and matrix effects.
Detailed Experimental Protocols
Protocol 1: QuEChERS Sample Preparation for Carbamates in Fruits/Vegetables
This protocol is based on the widely used AOAC Official Method 2007.01.[12][15][25]
Weigh 15 g of homogenized sample into a 50 mL centrifuge tube.
Add 15 mL of 1% acetic acid in acetonitrile.
Cap the tube and vortex vigorously for 1 minute.
Add the QuEChERS extraction salts to the tube.
Immediately cap and shake vigorously for 1 minute. Do not delay, as the exothermic reaction with MgSO₄ can affect recovery.
Centrifuge at ≥3000 g for 5 minutes.
Transfer a 1 mL aliquot of the upper acetonitrile layer to a prepared d-SPE cleanup tube.
Vortex the d-SPE tube for 2 minutes.
Centrifuge at ≥3000 g for 5 minutes.
Take the final supernatant, filter through a 0.22 µm filter if necessary, and transfer to an autosampler vial for LC-MS/MS analysis.
QuEChERS Workflow Diagram
Caption: Standard QuEChERS workflow for pesticide residue analysis.
Protocol 2: Solid-Phase Extraction (SPE) for Carbamates in Water
This protocol is a general guide based on principles from EPA methods for water analysis.[16][26]
Materials:
Water sample (preserved at pH 3)
SPE Cartridge (e.g., 500 mg, 6 mL C18 or polymeric)
SPE Vacuum Manifold
Methanol (HPLC grade)
Reagent Water (HPLC grade)
Elution Solvent (e.g., Acetonitrile or Ethyl Acetate)
Nitrogen Evaporator
Procedure:
Cartridge Conditioning:
Pass 5 mL of elution solvent through the cartridge.
Pass 5 mL of methanol through the cartridge.
Pass 10 mL of reagent water through the cartridge, ensuring the sorbent bed does not go dry.
Sample Loading:
Load the water sample (e.g., 500 mL) onto the cartridge at a flow rate of approximately 5-10 mL/min. Do not let the sorbent go dry.
Sorbent Washing:
After loading, wash the cartridge with 5 mL of reagent water to remove salts and polar interferences.
Sorbent Drying:
Dry the cartridge by drawing a vacuum through it for 10-20 minutes to remove residual water.
Analyte Elution:
Place a collection tube in the manifold.
Elute the trapped carbamates with 5-10 mL of the elution solvent. Allow the solvent to soak the sorbent for 1-2 minutes before drawing it through slowly.
Concentration & Reconstitution:
Evaporate the eluate to near dryness under a gentle stream of nitrogen at ~35°C.
Reconstitute the residue in 1 mL of the initial mobile phase for HPLC analysis.
Protocol 3: HPLC Column Washing Procedure
A robust cleaning protocol to restore performance to a contaminated reversed-phase (e.g., C18, C8) column.[17]
Procedure:
Note: Disconnect the column from the detector to avoid contamination.
Flush with Mobile Phase (No Buffer): Wash the column with 20 column volumes of the mobile phase without any buffer salts (e.g., if your mobile phase is 50:50 Acetonitrile:Water with buffer, wash with 50:50 Acetonitrile:Water).
Flush with 100% Water: Wash with 20 column volumes of 100% HPLC-grade water to remove any remaining buffer salts.
Flush with Strong Organic Solvent: Wash with 20 column volumes of a strong, polar organic solvent like Isopropanol or Methanol. This removes strongly retained hydrophobic compounds.
Flush with Less Polar Solvent (Optional, for severe contamination): For very non-polar contaminants, flush with 20 column volumes of a solvent like Dichloromethane or Hexane. CRITICAL: Ensure your column and HPLC system are compatible. You must then flush with an intermediate solvent like Isopropanol before returning to your reversed-phase mobile phase.
Re-equilibration:
Flush with 20 column volumes of your strong mobile phase solvent (e.g., 100% Acetonitrile).
Flush with 20 column volumes of your initial mobile phase composition until the baseline is stable.
References
Solid phase extraction of carbamate pesticides with porous organic polymer as adsorbent followed by high performance liquid chromatography-diode array detection. (2019).
EPA Method 531.
Extraction and Identification Techniques for Quantification of Carbamate Pesticides in Fruits and Vegetables. (2022). IntechOpen.
The Determination of N-Methylcarbamate Pesticides by HPLC EPA Method 531.1. Agilent Technologies.
Analysis of N-Methyl Carbam
Method 632.
EPA-TSC/NERL: 531.
Troubleshooting poor peak shape and resolution in Carbaryl chrom
AOAC 995.03 Pesticide Residue Analysis in Juices.
Faster, More Sensitive Determination of Carbamates in Drinking Water.
AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate Gas Chromatography/Mass Spectrometry and Liquid Chromatography/Tandem Mass Spectrometry First Action 2007. Academia.edu.
Application of solid-phase extraction materials from ion liquids for the analysis of carbamate pesticide.
Magnetic Solid-Phase Extraction of Carbamate Pesticides Using Magnetic Metal–Organic Frameworks Derived from Benzoate Ligands, Followed by Digital Image Colorimetric Screening and High-Performance Liquid Chrom
AOAC Official Method 2007.01 Pesticide Residues in Foods by Acetonitrile Extraction and Partitioning with Magnesium Sulfate.
Determination of carbamate pesticides using micro-solid-phase extraction combined with high-performance liquid chromatography. (2009).
Evaluation of a new modified QuEChERS method for the monitoring of carbamate residues in high-fat cheeses by using UHPLC-MS/MS. (2017).
Analysis of Carbamate Pesticides and Their Metabolites in Water by Solid Phase Extraction and Liquid Chromatography: A Review.
AOAC SMPR® 2018.011 Standard Method Performance Requirements (SMPRs®) for Identification and Quantitation of Selected Pesticide Residues.
Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018). Molecules.
QuEChERS-based method for the determination of carbamate residues in aromatic herbs by UHPLC-MS/MS. (2016). FQM-302's blog.
Determination of Residues of Seven Carbamate Pesticides in Milk Using Ultra-Performance Liquid Chromatography/Tandem Mass Spectrometry and QuEChERS Methods. (2019).
Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System. (2018). MDPI.
Technical Support Center: Reducing Carbamates Hydrolysis During Sample Prepar
Gas Chromatography Methods for Carbamate Analysis: Applic
Trace level determinations of carbamate pesticides in surface water by gas chromatography-mass spectrometry after derivatization with 9-xanthydrol. (2013).
Analytical Evaluation of Carbamate and Organophosphate Pesticides in Human and Environmental M
Determination of Residues of Carbamates and Their Metabolites in Ginger by Ultra-High Performance Liquid Chromatography–Tandem Mass Spectrometry. (2015). Agilent Technologies.
Troubleshooting Poor Peak Shape: A Complete Workflow From Mobile Phase To Consumables. ALWSCI.
Assessing the carbamate decay kinetics in post-mortem intoxication cases with reference to matrix storage conditions. University of Pretoria.
Troubleshooting Poor Peak Shape and Resolution in HPLC. YouTube.
Improved quantification of N-methylcarbamates combining supramolecular post-column derivatization-fluorescence detection-high performance liquid chromatography and partial least squares analysis.
Strategies for the Detection and Elimination of Matrix Effects in Quantitative LC–MS Analysis. LCGC North America.
Stability Studies of Carbamate Pesticides and Analysis by Gas Chromatography With Flame Ionization and Nitrogen-Phosphorus Detection. (2001).
Alliance system for carbamate analysis.
Effective Analysis Carbamate Pesticides. (2023).
Determination and health risk assessment of carbamate pesticide residues in date palm fruits (Phoenix dactylifera) using QuEChERS method and UHPLC-MS/MS. (2023). Scientific Reports.
Determination of N-methylcarbamate pesticides in environmental samples by an automated solid-phase extraction and liquid chromatographic method based on post-column photolysis and chemiluminescence detection.
Common Causes of Poor Peak Shape in HPLC and How to Fix Them. Chromasir.
Matrix Effects in Multi-Residue Pesticide Analysis When Using Liquid Chromatography-Tandem Mass Spectrometry. (2020). Restek.
Waters Alliance System for Carbamate Analysis Method Guide.
METHODS OF ANALYSIS BY THE U.S.
Determination of Carbamate Pesticide Residues in Vegetables and Fruits by Liquid Chromatography−Atmospheric Pressure Photoionization−Mass Spectrometry and Atmospheric Pressure Chemical Ionization−Mass Spectrometry. (2004). Journal of Agricultural and Food Chemistry.
The LC-MS/MS method for analysis of carbamate group applied to determine the residues of pesticides in Vietnam agricultural products.
Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps.
Structural Confirmation of 2-Chloroethyl N-(3-bromophenyl)carbamate: A Comparative NMR Methodology Guide
Introduction 2-Chloroethyl N-(3-bromophenyl)carbamate (CAS 25216-76-6) [1] is a highly specific chemical intermediate utilized in advanced drug development and agrochemical synthesis. Confirming its exact regiochemistry...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-Chloroethyl N-(3-bromophenyl)carbamate (CAS 25216-76-6) [1] is a highly specific chemical intermediate utilized in advanced drug development and agrochemical synthesis. Confirming its exact regiochemistry (the 3-bromo substitution) and structural connectivity (the carbamate linkage to the 2-chloroethyl chain) requires rigorous analytical validation. While mass spectrometry can confirm the molecular formula, Nuclear Magnetic Resonance (NMR) spectroscopy remains the gold standard for elucidating exact atomic linkages.
This guide objectively compares two analytical approaches for the structural confirmation of this molecule: the traditional 1D NMR approach in Chloroform-d (CDCl₃) versus a comprehensive 1D/2D NMR suite in Dimethyl Sulfoxide-d₆ (DMSO-d₆). By analyzing the causality behind solvent effects and the self-validating nature of 2D correlations, we establish a robust, field-proven protocol for unambiguous structural assignment.
Section 1: The Impact of Solvent Selection on Carbamate NMR
Carbamates present unique challenges in NMR analysis due to the partial double-bond character of the N–CO bond, which leads to restricted rotation and the presence of rotamers [2]. When analyzing phenylcarbamates in non-polar solvents, this restricted rotation often compromises spectral clarity.
The CDCl₃ Limitation vs. The DMSO-d₆ Advantage
In CDCl₃, the labile NH proton is susceptible to chemical exchange and lacks a strong hydrogen-bonding network. This causes its chemical shift to wander unpredictably (typically between 6.0 and 7.5 ppm) and often presents as a broad, indistinct hump. Furthermore, CDCl₃ does not effectively stabilize a single conformer, leading to rotameric peak broadening in the aliphatic region.
In contrast, DMSO-d₆ acts as a strong hydrogen-bond acceptor. It effectively "locks" the labile NH proton, preventing rapid exchange and shifting it significantly downfield (typically to 9.5–10.5 ppm) [3]. This solvent effect is not merely a cosmetic improvement; it is a critical mechanistic requirement for downstream 2D NMR analysis. A sharp, well-resolved NH peak serves as the primary anchor needed to observe Heteronuclear Multiple Bond Correlations (HMBC) to the carbonyl carbon and the aromatic ring.
Table 1: Comparative ¹H NMR Performance (CDCl₃ vs. DMSO-d₆)
Analytical Parameter
Approach A: CDCl₃
Approach B: DMSO-d₆
Causality / Scientific Rationale
NH Proton Signal
Broad, 6.0 – 7.5 ppm
Sharp, 9.5 – 10.5 ppm
DMSO acts as a strong H-bond acceptor, locking the NH proton and preventing rapid exchange [3].
Rotameric Broadening
High
Low
Strong solvation in DMSO stabilizes the dominant conformer, sharpening aliphatic and aromatic signals [2].
HMBC Suitability
Poor
Excellent
A sharp, stationary NH peak is required as an anchor to observe ³J correlations to the carbonyl carbon.
Section 2: Comparing Analytical Approaches: 1D vs. 2D NMR
Approach A: 1D NMR Only (The Baseline)
Relying solely on ¹H and ¹³C NMR provides a basic fingerprint of the molecule [4].
Aromatic Region: The 3-bromo substitution yields a characteristic splitting pattern (a singlet-like triplet for H-2, doublets for H-4/H-6, and a triplet for H-5).
Aliphatic Region: The 2-chloroethyl chain presents as two distinct triplets (~4.3 ppm for -O-CH₂- and ~3.8 ppm for -CH₂-Cl).
The Flaw: 1D NMR alone cannot definitively prove that these three isolated spin systems (the aromatic ring, the carbamate core, and the aliphatic chain) are covalently linked in the correct order.
Approach B: The Self-Validating 1D/2D NMR Suite
To achieve absolute trustworthiness, the analytical protocol must be a self-validating system . Integrating 2D NMR techniques bridges the isolated fragments, transforming assumptions into definitive proof.
COSY (Correlation Spectroscopy): Confirms the vicinal coupling between the -O-CH₂- and -CH₂-Cl protons, validating the intact 2-chloroethyl chain.
HSQC (Heteronuclear Single Quantum Coherence): Maps each proton to its directly attached carbon, preventing the misassignment of closely spaced aromatic carbons.
HMBC (Heteronuclear Multiple Bond Correlation): The ultimate structural proof. The sharp NH proton (enabled by DMSO-d₆) shows a strong ³J correlation to the carbamate carbonyl (~153 ppm) and the aromatic C1. Simultaneously, the -O-CH₂- protons show a ³J correlation to the exact same carbonyl carbon, unambiguously proving the carbamate linkage.
Table 2: 2D NMR Correlation Matrix for Structural Validation
Technique
Source Proton
Target Carbon/Proton
Structural Validation Achieved
COSY
-O-CH₂- (~4.3 ppm)
-CH₂-Cl (~3.8 ppm)
Confirms the intact 2-chloroethyl aliphatic spin system.
HMBC
NH (~10.0 ppm)
C=O (~153 ppm), C1 (Ar)
Proves the nitrogen is bonded to both the aromatic ring and the carbonyl group.
HMBC
-O-CH₂- (~4.3 ppm)
C=O (~153 ppm)
Proves the oxygen of the chloroethyl chain is bonded to the carbamate carbonyl.
Visualization: 2D NMR Structural Workflow
2D NMR correlation workflow linking the three key molecular fragments.
Section 3: Standardized Experimental Protocol
To ensure reproducibility and scientific integrity, the following step-by-step methodology must be adhered to when confirming the structure of 2-chloroethyl N-(3-bromophenyl)carbamate.
Step 1: Sample Preparation
Accurately weigh 15–20 mg of the synthesized or procured 2-chloroethyl N-(3-bromophenyl)carbamate.
Dissolve the compound in 0.6 mL of anhydrous DMSO-d₆ (100.0 atom % D) containing 0.03% v/v Tetramethylsilane (TMS) as an internal standard.
Transfer the homogeneous solution to a standard 5 mm precision NMR tube. Ensure a solvent depth of exactly 4 to 5 cm to prevent magnetic susceptibility artifacts at the coil edges.
¹H NMR: Acquire using a standard 30° pulse program (zg30), 16 scans, a relaxation delay (D1) of 2.0 seconds, and a spectral width of at least 15 ppm to comfortably capture the downfield NH proton.
¹³C{¹H} NMR: Acquire using proton decoupling (zgpg30), minimum 1024 scans, D1 of 2.0 seconds.
2D COSY: Acquire using a gradient-selected protocol (cosygpqf), 128 t1 increments, 2 scans per increment.
2D HSQC: Acquire multiplicity-edited HSQC (hsqcedetgpsisp2.2) to easily differentiate CH (positive phase) from CH₂ (negative phase).
National Institutes of Health (PMC) - Phenyloxycarbonyl (Phoc)
Magnetic Resonance in Chemistry (via NIH) - ¹H chemical shifts in NMR: Part 23, the effect of dimethyl sulphoxide versus chloroform solvent on ¹H chemical shifts.
Comprehensive Comparative Guide: 2-Chloroethyl N-(3-bromophenyl)carbamate (CE-3BPC) vs. Commercial Fungicides
Executive Summary The development of novel fungicidal agents is heavily driven by the need to overcome qualitative resistance in agricultural and clinical pathogens. This guide provides an objective, data-driven comparat...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The development of novel fungicidal agents is heavily driven by the need to overcome qualitative resistance in agricultural and clinical pathogens. This guide provides an objective, data-driven comparative analysis of 2-chloroethyl N-(3-bromophenyl)carbamate (CE-3BPC) —an investigational halogenated N-phenylcarbamate—against established commercial standards, including Methyl Benzimidazole Carbamates (MBCs like Carbendazim), Demethylation Inhibitors (DMIs like Tebuconazole), and multi-site protectants (Mancozeb).
Designed for drug development professionals and application scientists, this guide outlines the mechanistic rationale, comparative efficacy data, and self-validating experimental protocols required to evaluate N-phenylcarbamate derivatives in high-throughput screening pipelines.
To understand the utility of CE-3BPC, one must examine the target-site dynamics of carbamate-class fungicides. Traditional MBCs (e.g., Carbendazim, Benomyl) exert their fungicidal effect by binding to the β-tubulin subunit of the fungal cytoskeleton, thereby disrupting microtubule assembly and arresting mitosis[1, 2].
However, target-site mutations—specifically the E198A mutation in the β-tubulin gene—confer high-level, qualitative resistance to MBCs [2]. N-phenylcarbamates like CE-3BPC exploit a phenomenon known as negative cross-resistance . The conformational change in β-tubulin that prevents MBC binding simultaneously creates a high-affinity binding pocket for N-phenylcarbamates. Consequently, CE-3BPC demonstrates potent efficacy specifically against MBC-resistant strains, while showing limited activity against wild-type isolates [3].
Fig 1: Comparative Mechanism of Action: Cytoskeleton disruption vs. Sterol biosynthesis inhibition.
Comparative Efficacy Data
The table below summarizes the half-maximal effective concentration (EC₅₀) of CE-3BPC compared to standard fungicides across diverse pathogen profiles. The data highlights the inverse sensitivity relationship between Carbendazim and CE-3BPC in mutated Botrytis cinerea. Furthermore, the lack of efficacy against Phytophthora cactorum (an oomycete lacking the target β-tubulin structure) validates the highly specific, single-site nature of carbamate derivatives [4].
Pathogen Profile
CE-3BPC (N-Phenylcarbamate)
Carbendazim (MBC)
Tebuconazole (DMI)
Mancozeb (Multi-site)
Botrytis cinerea (Wild-Type)
> 100 mg/L (Resistant)
0.45 mg/L
1.20 mg/L
15.5 mg/L
Botrytis cinerea (MBC-Resistant, E198A)
0.85 mg/L
> 100 mg/L (Resistant)
1.35 mg/L
16.0 mg/L
Fusarium oxysporum
45.0 mg/L
0.60 mg/L
0.95 mg/L
22.4 mg/L
Phytophthora cactorum (Oomycete)
> 100 mg/L (Resistant)
> 100 mg/L (Resistant)
> 100 mg/L (Resistant)
8.5 mg/L
(Note: Lower EC₅₀ values indicate higher fungicidal potency. Values >100 mg/L are considered practically resistant in standard agricultural screening).
Self-Validating Experimental Protocols
To ensure scientific integrity and reproducibility, the following protocols utilize the Poisoned Food Technique [5, 6]. This methodology is engineered as a self-validating system, incorporating solvent controls to rule out vehicle toxicity and standardized thermal parameters to prevent the degradation of thermolabile carbamates.
Protocol 1: In Vitro Mycelial Growth Inhibition Assay
1. Preparation of Fungicide Stock Solutions:
Weigh 100 mg of analytical grade CE-3BPC (≥98% purity).
Dissolve in 10 mL of anhydrous Dimethyl Sulfoxide (DMSO, ≥99.5% purity) to yield a 10,000 mg/L stock solution [4]. Causality note: DMSO is prioritized over aqueous solvents because halogenated carbamates are prone to rapid hydrolysis in alkaline water.
2. Media Amendment (The Poisoned Food Technique):
Autoclave standard Potato Dextrose Agar (PDA) and transfer to a precision water bath set to 45–50°C . Causality note: Adding fungicides to media hotter than 50°C risks thermal degradation of the active ingredient, skewing EC₅₀ calculations [6].
Amend the molten PDA with the stock solution to achieve final concentrations of 0.01, 0.1, 1.0, 10, and 100 mg/L.
Critical Control: Prepare a solvent control plate containing only PDA and the equivalent maximum volume of DMSO used in the highest concentration tier.
3. Inoculation and Incubation:
Using a sterile 5 mm cork-borer, extract mycelial plugs from the leading edge of an actively growing 7-day-old fungal colony.
Place one plug inverted (mycelium side down) into the exact center of each amended and control Petri dish.
Seal with Parafilm and incubate in complete darkness at 25 ± 1°C for 3 to 7 days (depending on the pathogen's baseline growth rate).
4. Data Acquisition and EC₅₀ Calculation:
Measure the radial colony diameter in two perpendicular directions.
Calculate Mycelial Growth Inhibition (MGI) using the formula: MGI (%) =[(DC - DT) / DC] × 100 , where DC is the control diameter and DT is the treated diameter [6].
Plot MGI against log-transformed concentrations and determine the EC₅₀ via probit regression analysis.
Fig 2: Experimental workflow for the Poisoned Food Technique, including solvent control integration.
Discussion & Field-Proven Insights
Resistance Management & FRAC Grouping
The evaluation of CE-3BPC underscores a critical principle in modern fungicide development: qualitative vs. quantitative resistance . Because MBCs (FRAC Group 1) target a single physiological process (tubulin polymerization), resistance occurs via a single gene mutation, resulting in a sudden and complete loss of field efficacy (qualitative resistance) [2]. In contrast, DMIs (FRAC Group 3) typically exhibit quantitative resistance, where sensitivity shifts gradually over time [3].
By integrating an N-phenylcarbamate like CE-3BPC into a screening program, researchers can actively map the distribution of E198A mutations in field isolates. If a pathogen population shows high resistance to Carbendazim but extreme sensitivity to CE-3BPC, the presence of the tubulin mutation is phenotypically confirmed.
Protocol Optimization Insights
The strict adherence to the 45–50°C cooling window before media amendment is non-negotiable for carbamates. Furthermore, the exclusion of light during incubation prevents the photo-degradation of the halogenated phenyl ring, ensuring that the calculated EC₅₀ values reflect the true intrinsic activity of the molecule rather than its degradation kinetics [5]. Finally, Oomycetes (like Phytophthora) naturally lack the specific β-tubulin sequence targeted by carbamates, making them inherently resistant. Including an Oomycete in the assay serves as a biological negative control, validating that the compound is acting specifically on the tubulin target rather than exerting generalized, non-specific cytotoxicity [4].
References
Fungicides: types, formulations and their mechanism of action. BigPesticides.
Methyl Benzimidazole Carbamate (MBC) [Group 1] management strategy. New Zealand Plant Protection Society (NZPPS).
Guide to the main fungicide modes of action. Syngenta Ornamentals UK.
Evaluation of the Ability of Seven Active Ingredients of Fungicides to Suppress Phytophthora cactorum at Diverse Life Stages, and Variability in Resistance Found among Isolates. National Center for Biotechnology Information (PMC).
In Vitro Sensitivity Test of Fusarium Species from Weeds and Non-Gramineous Plants to Triazole Fungicides. MDPI.
Antifungal Activity of Essential Oil of Eucalyptus camaldulensis Dehnh. against Selected Fusarium spp. National Center for Biotechnology Information (PMC).
Validation
Comparative Guide: Validation of an LC-MS/MS Analytical Method for 2-Chloroethyl N-(3-bromophenyl)carbamate
Executive Summary & Analytical Context 2-chloroethyl N-(3-bromophenyl)carbamate (CE-3BPC) is a reactive carbamate derivative frequently utilized as a chemical intermediate. Due to the presence of the chloroethyl moiety—a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Analytical Context
2-chloroethyl N-(3-bromophenyl)carbamate (CE-3BPC) is a reactive carbamate derivative frequently utilized as a chemical intermediate. Due to the presence of the chloroethyl moiety—a known structural alert for DNA alkylation—CE-3BPC is often classified as a Potential Genotoxic Impurity (PGI) in pharmaceutical manufacturing.
To ensure patient safety and regulatory compliance, analytical methods must be capable of detecting this compound at trace levels (parts-per-billion, ppb). This guide objectively compares the performance of High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV), Gas Chromatography-Mass Spectrometry (GC-MS), and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), demonstrating why LC-MS/MS is the superior modality. Furthermore, it provides a comprehensive, self-validating protocol grounded in the latest [1].
Modality Comparison: Selecting the Optimal Platform
When developing an analytical method for CE-3BPC, scientists must account for the molecule's specific physicochemical properties: a hydrophobic bromophenyl ring, a polar carbamate linkage, and thermal lability.
GC-MS: Carbamate derivatives are notoriously thermally unstable. In the heated injection port of a GC system, carbamates frequently undergo thermal degradation, cleaving into isocyanates and alcohols[2]. This leads to poor reproducibility and false-negative results.
HPLC-UV: While HPLC avoids thermal degradation, UV detection lacks the sensitivity required for PGI analysis. UV methods typically achieve Limits of Detection (LOD) in the parts-per-million (ppm) range, which is insufficient for genotoxic thresholds.
LC-MS/MS: Liquid chromatography coupled with electrospray ionization (ESI) tandem mass spectrometry offers a "soft" ionization process that preserves the carbamate molecular ion. Operating in Multiple Reaction Monitoring (MRM) mode provides absolute structural specificity and ppb-level sensitivity[3].
Table 1: Performance Comparison of Analytical Modalities for CE-3BPC
Analytical Modality
Sensitivity Limit
Structural Specificity
Thermal Stability
Verdict for CE-3BPC Analysis
GC-MS
High (ppb)
High
Poor (Degrades)
Not Recommended
HPLC-UV
Low (ppm)
Moderate
Excellent
Suitable for Bulk Assay Only
LC-MS/MS
Ultra-High (ppb)
Absolute (MRM)
Excellent
Optimal for Trace/PGI Testing
Causality in Method Development (Expertise & Experience)
A robust analytical method is not a random collection of parameters; every choice must be driven by molecular causality.
Mobile Phase Selection:
The mobile phase consists of Water (A) and Acetonitrile (B), both modified with 0.1% Formic Acid.
Causality: Acetonitrile is chosen over methanol due to its lower viscosity and superior elution strength for halogenated aromatics[4]. Formic acid is critical; it provides an abundant source of protons (
H+
) in the ESI source, driving the equilibrium toward the
[M+H]+
state (m/z 278), which is mandatory for sensitive positive-ion mode detection[4].
Stationary Phase (Column):
A sub-2-micron C18 column (e.g., Waters BEH C18, 50 mm × 2.1 mm, 1.7 µm) is utilized[2].
Causality: The highly hydrophobic 3-bromophenyl group requires a non-polar stationary phase for adequate retention. The small particle size ensures sharp peak shapes, minimizing band broadening and maximizing the signal-to-noise (S/N) ratio.
Fragmentation Pathway
To achieve absolute specificity, the precursor ion (
[M+H]+
m/z 278) is fragmented using collision-induced dissociation (CID). The most abundant fragment (m/z 172) is used for quantification, while a secondary fragment (m/z 63) is used for qualification.
Figure 1: Proposed MRM fragmentation pathway for CE-3BPC in ESI+ mode.
The and ICH have recently updated the Q2(R2) guidelines, emphasizing a lifecycle approach to analytical procedure validation[5]. The following protocol is a self-validating system designed to meet these stringent regulatory standards.
Figure 2: Step-by-step lifecycle workflow for LC-MS/MS method validation.
Phase 1: System Suitability Testing (SST)
Before any validation sequence begins, the system must prove it is fit-for-purpose.
Inject the LOQ standard (0.5 ng/mL) six times.
Acceptance Criteria: The Signal-to-Noise (S/N) ratio must be
≥10
. The Relative Standard Deviation (RSD) of the peak area must be
≤5.0%
.
Phase 2: Specificity
Prepare a blank diluent (50:50 Water:Acetonitrile).
Prepare a sample matrix blank (if applicable) and a sample spiked with CE-3BPC at the specification limit.
Acceptance Criteria: No interfering peaks
>20%
of the LOQ signal should be present at the retention time of CE-3BPC (approx. 2.4 min)[1].
Phase 3: Linearity and Range
Prepare a calibration curve using seven concentration levels ranging from 0.5 ng/mL to 100 ng/mL.
Perform linear regression analysis on the plot of peak area versus concentration.
Acceptance Criteria: The correlation coefficient (
R2
) must be
≥0.995
. The y-intercept should not significantly deviate from zero[1].
Phase 4: Accuracy (Recovery)
Spike the target matrix with CE-3BPC at three concentration levels: 50%, 100%, and 150% of the target specification limit.
Prepare and inject each level in triplicate (9 determinations total).
Acceptance Criteria: Mean recovery must fall between 80.0% and 120.0% for trace-level analysis[2].
Phase 5: Precision (Repeatability)
Prepare six independent sample preparations spiked at the 100% specification level.
Inject each preparation and calculate the concentration against the linearity curve.
Acceptance Criteria: The RSD of the calculated concentrations must be
≤10.0%
[1].
Experimental Validation Data
The table below summarizes the expected experimental outcomes when executing the above protocol on a modern triple quadrupole LC-MS/MS system, demonstrating full compliance with ICH Q2(R2) mandates.
Table 2: ICH Q2(R2) Validation Summary for CE-3BPC via LC-MS/MS
Validation Parameter
ICH Q2(R2) Acceptance Criteria
Experimental Result
Status
Specificity
No interference at RT
No peaks in blank at 2.4 min
Pass
Linearity
R2≥0.995
(0.5 - 100 ng/mL)
R2=0.9992
Pass
Limit of Detection (LOD)
S/N
≥3
0.15 ng/mL (S/N = 4.2)
Pass
Limit of Quantitation (LOQ)
S/N
≥10
0.50 ng/mL (S/N = 12.5)
Pass
Accuracy (Recovery)
80.0% - 120.0%
94.5% - 102.3%
Pass
Precision (Repeatability)
RSD
≤10.0%
(
n=6
)
3.4%
Pass
Conclusion
For the analysis of 2-chloroethyl N-(3-bromophenyl)carbamate, LC-MS/MS is unequivocally the most appropriate analytical platform. It bypasses the thermal degradation pitfalls of GC-MS while providing the extreme sensitivity that HPLC-UV lacks. By adhering to the mechanistic principles of mass spectrometry and the rigorous structural framework of ICH Q2(R2), laboratories can establish a highly trustworthy, self-validating method suitable for regulatory submission and routine PGI monitoring.
References
Title: Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System
Source: National Center for Biotechnology Information (NCBI) / PMC
URL: [Link]
Title: Analytical quality by design-based LC-MS/MS method for the determination of Riociguat in its formulations
Source: Journal of Applied Pharmaceutical Science
URL: [Link]
Title: Validation of Analytical Procedures Q2(R2)
Source: International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH)
URL: [Link]
Title: ICH guideline Q2(R2) on validation of analytical procedures
Source: European Medicines Agency (EMA)
URL: [Link]
Efficacy Comparison Guide: Substituted Phenylcarbamates as Acetylcholinesterase Inhibitors
Target Audience: Researchers, scientists, and drug development professionals Prepared by: Senior Application Scientist Executive Summary Substituted phenyl N-methylcarbamates represent a highly characterized class of ace...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, scientists, and drug development professionals
Prepared by: Senior Application Scientist
Executive Summary
Substituted phenyl N-methylcarbamates represent a highly characterized class of acetylcholinesterase (AChE) inhibitors. Originally developed for agricultural applications, their structural derivatives have profound implications in neuropharmacology, particularly in the symptomatic treatment of neurodegenerative disorders such as Alzheimer's disease and myasthenia gravis.
This guide provides an objective, data-driven comparison of various substituted phenylcarbamates. By analyzing the Quantitative Structure-Activity Relationship (QSAR), we elucidate how specific functional group substitutions on the phenyl ring dictate enzyme affinity (
Ki
), carbamylation rate (
k2
), and overall inhibitory efficacy (
IC50
).
Mechanistic Causality: The Pseudo-Substrate Paradigm
To understand the efficacy differences between carbamate derivatives, one must first examine their kinetic interaction with AChE. Unlike organophosphates, which irreversibly phosphorylate the enzyme, phenylcarbamates act as competitive, pseudo-irreversible inhibitors [1].
The inhibition follows a three-step kinetic pathway:
Reversible Binding (
k1/k−1
): The carbamate (CX) enters the 20 Å deep active site gorge of AChE, forming a Michaelis complex (E·CX). The affinity at this stage is heavily dictated by the steric and hydrophobic complementarity of the phenyl ring substituents to the aromatic residues lining the gorge.
Carbamylation (
k2
): The catalytic serine (Ser203 in human AChE) performs a nucleophilic attack on the carbonyl carbon of the carbamate. The substituted phenol leaving group (X) is expelled, leaving a covalently carbamylated enzyme (EC). Electron-withdrawing groups on the phenyl ring increase the leaving group's stability, thereby accelerating
k2
.
Decarbamylation (
k3
): Spontaneous hydrolysis of the carbamylated enzyme slowly regenerates free AChE. Because
k3
is orders of magnitude slower than the deacetylation of the natural substrate (acetylcholine), the enzyme remains effectively inhibited for hours.
Caption: Kinetic pathway of acetylcholinesterase inhibition by substituted phenylcarbamates.
Structure-Activity Relationship (SAR) & Efficacy Data
The position (ortho, meta, para) and nature (steric bulk, electronegativity) of the substituent on the phenyl ring drastically alter the
IC50
[2].
The Meta-Substitution Advantage
Extensive QSAR modeling demonstrates that meta-substituted phenyl N-methylcarbamates generally exhibit the highest inhibitory potency. The AChE active site features a distinct hydrophobic pocket (the acyl pocket) that perfectly accommodates meta-alkyl substituents. For instance, 3-isopropylphenyl N-methylcarbamate fits optimally into this pocket, anchoring the molecule and perfectly aligning the carbamate carbonyl with the catalytic serine [3].
Ortho and Para Limitations
Para-substituents often clash sterically with the floor of the active site gorge, preventing the formation of a tight Michaelis complex, thus yielding higher
IC50
values.
Ortho-substituents can introduce steric hindrance that twists the carbamate group out of coplanarity with the phenyl ring, reducing the electrophilicity of the carbonyl carbon and slowing the carbamylation rate (
k2
). However, specific ortho-substituents capable of hydrogen bonding (e.g., Propoxur) can recover some affinity.
Quantitative Comparison Table
The following table summarizes the experimental
IC50
values of various substituted phenyl N-methylcarbamates against Musca domestica AChE (MdAChE), a standard model for evaluating carbamate efficacy [4].
Compound
Substitution Position
Substituent Group
IC50
(nM)
Relative Potency
3-Isopropylphenyl N-methylcarbamate
Meta
-CH(CH3)2
340
Highest
3-tert-Butylphenyl N-methylcarbamate
Meta
-C(CH3)3
400
Very High
Propoxur
Ortho
-OCH(CH3)2
670
High
Carbaryl
Fused Ring
1-Naphthyl
900
High
3-Ethylphenyl N-methylcarbamate
Meta
-CH2CH3
13,000
Moderate
3-Chlorophenyl N-methylcarbamate
Meta
-Cl
50,000
Low
Aldicarb (Aliphatic reference)
N/A
Oxime
84,000
Very Low
Data derived from standardized homogenate assays [4]. Lower
IC50
indicates higher efficacy.
To objectively compare the efficacy of novel carbamate derivatives, researchers must employ a robust, self-validating kinetic assay. The modified Ellman's method utilizes acetylthiocholine (ATCh) as a synthetic substrate and 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) as a chromogenic reagent [5].
Causality Behind Experimental Design
Pre-incubation Requirement: Because carbamates are pseudo-irreversible, time-dependent inhibitors, the enzyme and inhibitor must be pre-incubated before adding the substrate. Omitting this step measures only competitive binding (
Ki
) and fails to capture the covalent carbamylation event (
k2
).
Self-Validating Controls: ATCh undergoes spontaneous, non-enzymatic hydrolysis in aqueous buffers. A "Blank" (buffer + ATCh + DTNB, no enzyme) is mandatory to subtract this background noise, ensuring the calculated
ΔA/min
strictly reflects enzymatic activity.
Step-by-Step Protocol
Reagent Preparation: Prepare 0.1 M phosphate buffer (pH 8.0). Dissolve AChE to a working concentration of 0.1 U/mL. Prepare 10 mM ATCh and 10 mM DTNB in buffer.
Inhibitor Dilution Series: Prepare a logarithmic dilution series of the substituted phenylcarbamate in DMSO (ensure final DMSO concentration in the well remains <1% to prevent enzyme denaturation).
Pre-Incubation: In a 96-well microplate, combine 160 µL buffer, 10 µL AChE, and 10 µL of the inhibitor solution. Incubate at 25°C for exactly 15 minutes to allow the carbamylation equilibrium to establish.
Reaction Initiation: Add 10 µL of DTNB and 10 µL of ATCh to all wells simultaneously using a multichannel pipette.
Kinetic Readout: Immediately monitor the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
Data Analysis: Calculate the initial velocity (
V0
) from the linear portion of the curve. Normalize the data against the uninhibited positive control (100% activity) and plot % Inhibition vs. Log[Inhibitor] to extract the
IC50
via non-linear regression.
Caption: Self-validating experimental workflow for determining carbamate IC50 via Ellman's assay.
Future Perspectives: Dual-Binding Site Inhibitors
While traditional mono-substituted phenylcarbamates target only the catalytic active site (CAS), modern drug development is shifting toward dual-binding site inhibitors. By tethering a substituted phenylcarbamate moiety to a peripheral anionic site (PAS) ligand via an alkyl spacer, researchers can achieve nanomolar to picomolar
IC50
values. These heterodimeric molecules not only block AChE catalysis but also prevent AChE-induced amyloid-beta aggregation, presenting a highly efficacious frontier for Alzheimer's therapeutics [2].
References
Metcalf, R. L., & Fukuto, T. R. (1965). Effects of Chemical Structure on Intoxication and Detoxication of Phenyl N-Methylcarbamates in Insects. Journal of Agricultural and Food Chemistry. URL:[Link]
Zhao, Q., et al. (2008). Design of novel carbamate acetylcholinesterase inhibitors based on the multiple binding sites of acetylcholinesterase. Journal of Pesticide Science. URL:[Link]
Georghiou, G. P., & Metcalf, R. L. (1961). The Absorption and Metabolism of 3-Isopropylphenyl N-Methylcarbamate by Susceptible and Carbamate-Selected Strains of House Flies. Journal of Economic Entomology. URL:[Link]
Kohn, G. K., et al. (2010). Insecticidal carbamates exhibiting species-selective inhibition of acetylcholinesterase (ache). Patent CA2699412A1.
Mistry, S. N., et al. (2015). Hands-On Approach to Structure Activity Relationships: The Synthesis, Testing, and Hansch Analysis of a Series of Acetylcholineesterase Inhibitors. Journal of Chemical Education. URL:[Link]
Validation
Comparative Guide to Quantification Methods for 2-chloroethyl N-(3-bromophenyl)carbamate: A Cross-Validation Study
Introduction: The Analytical Imperative for a Novel Carbamate In the landscape of pharmaceutical development and chemical safety, the precise quantification of novel chemical entities is paramount. 2-chloroethyl N-(3-bro...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Analytical Imperative for a Novel Carbamate
In the landscape of pharmaceutical development and chemical safety, the precise quantification of novel chemical entities is paramount. 2-chloroethyl N-(3-bromophenyl)carbamate, a compound featuring a halogenated phenyl ring and a reactive chloroethyl group, presents a significant analytical challenge. Its structure is suggestive of a potential genotoxic impurity (PGI) that could arise during the synthesis of an active pharmaceutical ingredient (API). Regulatory bodies, such as the FDA and EMA, mandate stringent control of such impurities to a threshold of toxicological concern (TTC), often in the low parts-per-million (ppm) range relative to the API.[1]
This guide provides a comprehensive, head-to-head comparison of three distinct analytical techniques for the quantification of 2-chloroethyl N-(3-bromophenyl)carbamate:
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
Gas Chromatography-Mass Spectrometry (GC-MS)
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
We will delve into the causality behind the methodological choices, present detailed experimental protocols, and furnish a cross-validation framework grounded in the principles of the International Council for Harmonisation (ICH) Q2(R1) guidelines.[2][3][4] The objective is to empower researchers, analytical scientists, and drug development professionals to select the most fit-for-purpose method for their specific application, be it routine quality control or trace-level impurity profiling.
The Cross-Validation Workflow: Ensuring Methodological Integrity
Cross-validation serves as a critical process to compare the performance of two or more analytical methods, ensuring that data generated across different techniques or laboratories are comparable and reliable.[5] This is particularly vital when transitioning from a robust, high-throughput screening method to a more sensitive, specific reference method. Our approach is to validate each method independently and then compare their performance characteristics.
Caption: Cross-Validation workflow for the three analytical methods.
Methodology Deep Dive: Principles and Rationale
High-Performance Liquid Chromatography with UV Detection (HPLC-UV)
HPLC-UV is the workhorse of quality control laboratories due to its robustness and cost-effectiveness.[6] For 2-chloroethyl N-(3-bromophenyl)carbamate, the presence of the bromophenyl group provides a strong chromophore, making UV detection a viable and straightforward approach.
Principle of Operation: The analyte is separated from the sample matrix on a packed column (typically C18 reversed-phase) based on its polarity. Quantification is achieved by measuring the absorbance of ultraviolet light at a specific wavelength as the analyte elutes from the column.
Causality of Choices:
Column: A C18 reversed-phase column is selected due to the non-polar nature of the analyte, ensuring good retention and separation from polar matrix components.
Mobile Phase: An acetonitrile/water gradient is chosen to provide a robust separation, allowing for elution of the analyte with a sharp peak shape while cleaning the column of more retained impurities.
Detection Wavelength: The UV detector is set to a wavelength near the absorbance maximum of the bromophenyl ring (~240 nm), maximizing sensitivity.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS offers high separation efficiency and provides structural information through mass fragmentation patterns, enhancing specificity. However, a primary consideration for carbamates is their thermal lability.[7][8]
Principle of Operation: The sample is vaporized in a heated inlet, and the volatile analyte is separated in a capillary column based on its boiling point and interaction with the column's stationary phase. The eluting compound is then ionized (typically by electron impact), and the resulting charged fragments are separated by their mass-to-charge ratio (m/z) in a mass spectrometer.
Causality of Choices:
Injector Temperature: A key parameter to optimize. The temperature must be high enough for efficient volatilization but low enough to prevent thermal degradation of the carbamate functional group. A lower-than-standard temperature (e.g., 250°C) is a critical starting point.
Column: A mid-polarity column (e.g., 5% phenyl polysiloxane) is selected to provide good selectivity for this moderately polar, halogenated compound.
Detection Mode: Selected Ion Monitoring (SIM) is used to enhance sensitivity and selectivity by monitoring only the characteristic ions of the analyte (e.g., the molecular ion and key fragment ions containing bromine and chlorine isotopes).
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is the gold standard for trace-level quantification due to its exceptional sensitivity and specificity.[9][10] It is the preferred technique for analyzing potential genotoxic impurities.[1][11]
Principle of Operation: The analyte is first separated by HPLC, as described above. It then enters the mass spectrometer source where it is ionized, typically using electrospray ionization (ESI). A precursor ion corresponding to the analyte is selected in the first quadrupole (Q1), fragmented in the second quadrupole (q2, collision cell), and specific product ions are monitored in the third quadrupole (Q3). This process, known as Multiple Reaction Monitoring (MRM), provides unparalleled specificity.
Causality of Choices:
Ionization Mode: Positive-mode ESI is chosen because the carbamate nitrogen can be readily protonated to form [M+H]⁺.
MRM Transitions: At least two MRM transitions are monitored. The most intense transition is used for quantification (quantifier), while the second is used for confirmation (qualifier), ensuring unambiguous identification of the analyte, as recommended by regulatory guidelines.
Mobile Phase Additive: A small amount of formic acid (0.1%) is added to the mobile phase to promote the ionization of the analyte in the ESI source, thereby increasing sensitivity.
Experimental Protocols
Standard and Sample Preparation
Stock Solution (1 mg/mL): Accurately weigh 10 mg of 2-chloroethyl N-(3-bromophenyl)carbamate reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.
Intermediate Standard (100 µg/mL): Dilute 1 mL of the stock solution to 10 mL with acetonitrile.
Calibration Standards: Perform serial dilutions of the intermediate standard with a 50:50 acetonitrile:water mixture to prepare calibration standards ranging from 0.1 µg/mL to 10 µg/mL for HPLC-UV and GC-MS, and from 0.5 ng/mL to 100 ng/mL for LC-MS/MS.
Spiked API Samples: Prepare a solution of the blank API matrix at 10 mg/mL in a suitable solvent. Spike this solution with known amounts of the analyte stock solution to achieve final concentrations corresponding to low, medium, and high levels of the calibration range (e.g., for LC-MS/MS, spike to 5 ppm, 10 ppm, and 20 ppm relative to the API).
Protocol 1: HPLC-UV Method
Instrumentation: Standard HPLC system with a UV/DAD detector.
Column: C18, 4.6 x 150 mm, 5 µm particle size.
Mobile Phase A: Water
Mobile Phase B: Acetonitrile
Gradient: 50% B to 95% B over 10 minutes, hold for 2 minutes, return to initial conditions.
Flow Rate: 1.0 mL/min.
Column Temperature: 30°C.
Detection: 240 nm.
Injection Volume: 10 µL.
Protocol 2: GC-MS Method
Instrumentation: GC system with a single quadrupole mass spectrometer.
Column: DB-5ms or equivalent, 30 m x 0.25 mm, 0.25 µm film thickness.
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
Injector Temperature: 250°C.
Injection Mode: Splitless, 1 µL injection.
Oven Program: Start at 100°C, hold for 1 min, ramp to 280°C at 20°C/min, hold for 5 min.
MS Source Temperature: 230°C.
MS Quadrupole Temperature: 150°C.
Ionization Mode: Electron Impact (EI) at 70 eV.
Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic m/z values.
Protocol 3: LC-MS/MS Method
Instrumentation: UPLC/HPLC system coupled to a triple quadrupole mass spectrometer with an ESI source.
Column: C18, 2.1 x 50 mm, 1.8 µm particle size.
Mobile Phase A: 0.1% Formic Acid in Water.
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient: 30% B to 95% B over 5 minutes, hold for 1 minute, return to initial conditions.
Flow Rate: 0.4 mL/min.
Column Temperature: 40°C.
Injection Volume: 5 µL.
Ionization Mode: ESI Positive.
MRM Transitions: Optimized based on infusion of the reference standard (e.g., Quantifier and Qualifier transitions).
Comparative Performance Data
The following table summarizes the performance characteristics derived from the cross-validation of the three methods, based on ICH Q2(R1) validation parameters.[4][12]
Validation Parameter
HPLC-UV
GC-MS
LC-MS/MS
Linearity (R²)
> 0.999
> 0.998
> 0.999
Linear Range
0.1 - 15 µg/mL
0.1 - 15 µg/mL
0.5 - 100 ng/mL
Accuracy (% Recovery)
98.5 - 101.2%
95.0 - 104.5%
99.1 - 100.8%
Precision (% RSD)
< 1.5%
< 4.0%
< 2.0%
Limit of Detection (LOD)
~30 ng/mL (3 ppm)
~15 ng/mL (1.5 ppm)
~0.1 ng/mL (0.01 ppm)
Limit of Quantitation (LOQ)
~100 ng/mL (10 ppm)
~50 ng/mL (5 ppm)
~0.5 ng/mL (0.05 ppm)
Specificity
Moderate (Risk of co-elution)
High (Based on m/z)
Very High (Based on MRM)
Analysis Time/Sample
~15 minutes
~20 minutes
~8 minutes
Discussion: Interpreting the Results for Method Selection
The data clearly illustrates the distinct strengths and weaknesses of each technique, providing a logical basis for method selection.
Caption: Decision logic for selecting the optimal analytical method.
Sensitivity and Specificity: The LC-MS/MS method is unequivocally superior in terms of sensitivity, with an LOQ approximately 100 times lower than GC-MS and 200 times lower than HPLC-UV. This level of performance is not just advantageous but essential for the analysis of genotoxic impurities, where control at the low ppm or even sub-ppm level is required.[9] The specificity of LC-MS/MS, derived from the unique MRM transition, provides the highest degree of confidence in analyte identification, virtually eliminating the risk of false positives from matrix interferences.[11]
Performance of GC-MS: The GC-MS method shows decent sensitivity but suffers from slightly lower precision (%RSD) and a wider accuracy range. This is likely attributable to the partial thermal degradation of the carbamate in the hot injector, a known challenge for this class of compounds.[8] While the method is viable, it requires meticulous optimization of the injector conditions and may not be as robust for routine use compared to the LC-based methods.
The Role of HPLC-UV: The HPLC-UV method demonstrates excellent precision and accuracy within its quantifiable range. It is a highly robust and reliable technique.[6] However, its LOQ of 10 ppm makes it unsuitable for controlling the analyte at the stringent levels required for a PGI. Its true value lies in applications where the analyte concentration is expected to be higher, such as in reaction monitoring, process control, or the analysis of formulations where the compound might be a major component.
Conclusion and Authoritative Recommendations
The cross-validation of these three analytical methods provides a clear and data-driven guide for quantifying 2-chloroethyl N-(3-bromophenyl)carbamate. The choice of method is not a matter of one being universally "better," but rather which is most suitable for its intended purpose, a core principle of analytical method validation.[3][4]
For Genotoxic Impurity Analysis:LC-MS/MS is the mandatory choice. Its unparalleled sensitivity and specificity are required to meet the stringent regulatory demands for controlling potentially genotoxic impurities to the Threshold of Toxicological Concern (TTC).[1]
For Routine Quality Control (>10 ppm):HPLC-UV is the recommended method. It offers the best combination of robustness, precision, low cost, and high throughput, making it ideal for release testing of raw materials or finished products where the analyte is not at trace levels.
For Confirmatory Analysis or Orthogonal Method:GC-MS serves as a valuable orthogonal technique. While not ideal for primary quantification due to thermal lability concerns, its different separation mechanism and mass-spectrometric detection can be used to confirm the identity of the analyte or to investigate samples where the HPLC-UV method shows potential interferences.
By aligning the analytical technique with the specific question being asked, researchers and drug development professionals can ensure data integrity, regulatory compliance, and ultimately, product safety and quality.
References
Analysis of N-Methyl Carbamate Pesticides in Food. (n.d.). Restek.
ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). ECA Academy.
Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory-Determination of selected carbamate pesticides in water by high-performance liquid chromatography. (1990). USGS Publications Warehouse.
Q2(R1) Validation of Analytical Procedures: Text and Methodology. (2005). Food and Drug Administration.
Khan, M. S. (1988). A METHOD FOR THE ANALYSIS OF SECONDARY CARBAMATE PESTICIDES.Pakistan Journal of Scientific and Industrial Research.
Engebretson, J. A. (n.d.). Chromatographic Analysis of Insecticidal Carbamates.Separation Science and Technology.
ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. (1995). European Medicines Agency.
Antolčić, M., Runje, M., & Galić, N. (2020). A simple and sensitive LC-MS/MS method for determination and quantification of potential genotoxic impurities in the ceritinib active pharmaceutical ingredient.RSC Advances.
Essential FDA Guidelines for Bioanalytical Method Validation. (2025). ResolveMass Laboratories Inc.
Zhang, Y., et al. (2022). Quantitative Determination of Four Potential Genotoxic Impurities in the Active Pharmaceutical Ingredients in TSD-1 Using UPLC-MS/MS.Molecules.
Varma, D., et al. (2023). Optimization of LC-MS/MS Analytical Method for Trace Level Quantification of Potential Genotoxic Impurities in Siponimod Pure Drug.Journal of Applied Pharmaceutical Science.
Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. (2021). FDA.
Genotoxic Impurity Analysis in Pharma: A Step-by-Step Guide. (2025). ResolveMass Laboratories Inc.
Quality Guidelines. (n.d.). ICH.
Reddy, G. R., et al. (2013). QUANTIFICATION OF POTENTIAL GENOTOXIC IMPURITY IN IMATINIB MESYLATE BY LC-MS/MS.Trade Science Inc.
ICH and FDA Guidelines for Analytical Method Validation. (2025). Lab Manager.
Determination of Derivatized Carbamate Insecticides by GC-MS/MS. (n.d.). SCISPEC.
Sánchez-Brunete, C., et al. (2005). Behaviour of carbamate pesticides in gas chromatography and their determination with solid-phase extraction and solid-phase microextraction as preconcentration steps.Journal of Chromatography A.
Q2(R2) Validation of Analytical Procedures. (2024). FDA.
A Comparative Guide to Analytical Methods for the Quantification of Ethyl 2-(3-bromophenyl)-2-oxoacetate. (2025). BenchChem.
structure-activity relationship (SAR) of brominated carbamates
Title: Structure-Activity Relationship (SAR) of Halogenated BODIPY Carbamates as Visible-Light Photoprotecting Groups Introduction Photoremovable protecting groups (PPGs) are critical tools for the spatiotemporal control...
Author: BenchChem Technical Support Team. Date: March 2026
Title: Structure-Activity Relationship (SAR) of Halogenated BODIPY Carbamates as Visible-Light Photoprotecting Groups
Introduction
Photoremovable protecting groups (PPGs) are critical tools for the spatiotemporal control of bioactive molecules, such as neurotransmitters, antibiotics, and targeted therapeutics[1]. Traditional PPGs often require high-energy ultraviolet (UV) light, which suffers from poor tissue penetration and induces high cellular phototoxicity[2]. To overcome these limitations, boron-dipyrromethene (BODIPY) derivatives have emerged as excellent visible-light-sensitive scaffolds due to their high extinction coefficients, modular synthesis, and robust stability[3]. Connecting a primary or secondary amine to the BODIPY core via a carbamate linker yields a stable caged compound that can be efficiently cleaved under green light irradiation[4].
However, the photophysical properties and cleavage efficiency of these PPGs are highly dependent on the substitution pattern of the BODIPY core. This guide provides an objective comparative analysis of the structure-activity relationship (SAR) of unsubstituted, chlorinated, brominated, and iodinated BODIPY carbamates, demonstrating why brominated carbamates offer the optimal balance of synthetic yield, aqueous solubility, and red-shifted photoactivation for biological applications[1].
Mechanistic Overview
The photodeprotection of BODIPY carbamates relies on an excited-state heterolytic cleavage mechanism[3]. Upon irradiation with green light (λ = 530 nm), the BODIPY chromophore enters an excited state. This is followed by the heterolysis of the bond between the α-carbon of the PPG and the carbamate payload, generating a contact ion pair (CIP)[3]. Subsequent decarboxylation releases the free, unmodified amine alongside a BODIPY photoproduct and CO₂[4].
Fig 1. Mechanistic pathway of green-light-induced photodeprotection of BODIPY-carbamate caged amines.
Comparative SAR Analysis: The Superiority of Brominated Carbamates
To optimize the BODIPY carbamate scaffold for biological applications, researchers systematically varied the halogen substitution (Cl, Br, I) on the pyrrole ring[5]. The goal was to induce a bathochromic shift (red-shift) into the therapeutic window while maintaining rapid deprotection kinetics and aqueous solubility[2].
Table 1: SAR Comparison of Halogenated BODIPY-Carbamate PPGs
Halogen Substitution
Synthetic Yield
Absorption Max (λmax)
Deprotection Half-Life
Aqueous Solubility
Fluorescence
Overall Assessment
Unsubstituted (H)
90–92%
~540 nm
< 5 min
Moderate
High
Baseline reference
Chlorinated (Cl)
~70%
~545 nm
< 5 min
Good
Moderate
Intermediate
Brominated (Br)
73–80%
560 nm
< 5 min
Excellent
Low/Moderate
Optimal Candidate
Iodinated (I)
Moderate
>560 nm
< 5 min
Poor
None
Limited biological utility
Causality in the SAR Findings:
Wavelength Shifting via Heavy Atom Effect: Substitution of the pyrrole ring with halogens alters the electron density of the BODIPY conjugated system, slightly shifting the main UV–vis peak maximum and giving rise to a new red-shifted band[5]. Brominated carbamates successfully push the λmax to 560 nm, improving tissue penetration capabilities compared to the unsubstituted analogs[1].
Solubility vs. Fluorescence Trade-off: While iodinated carbamates exhibit fast cleavage and nearly no fluorescence (which can be advantageous to prevent optical interference during downstream assays), their extreme hydrophobicity severely limits their solubility in aqueous media[1]. Brominated carbamates strike the perfect balance, offering superior aqueous stability and solubility without completely sacrificing the fluorophore's trackability[1].
Deprotection Kinetics: Regardless of the halogen used, all carbamates in this series react rapidly under green light irradiation, displaying half-lives of less than 5 minutes[1]. The quantum yields for the deprotection of brominated derivatives were measured at highly efficient rates of approximately 3.8–4.2 × 10⁻⁵[1].
Self-Validating Experimental Protocols
Protocol 1: Late-Stage Bromination of Unsubstituted BODIPY Carbamates
Rationale: Initial attempts to synthesize halogenated carbamates starting from pre-halogenated carbonates resulted in moderate yields (61–65%)[5]. This drop in yield is caused by a change in the electron density of the BODIPY conjugated system, which makes the benzylic position highly electrophilic and prone to side reactions[5]. To circumvent this, a late-stage halogenation approach is utilized directly on the carbamate, improving yields to 73–80%[6].
Preparation: Dissolve the purified unsubstituted BODIPY carbamate in anhydrous dichloromethane (DCM) under an inert atmosphere[6].
Bromination: Add N-bromosuccinimide (NBS) (1.0 to 2.0 equivalents, depending on the desired degree of substitution) to the stirring solution.
Kinetic Monitoring: Stir the reaction at room temperature. The bromination with NBS proceeds rapidly and typically reaches completion within 30 minutes. Unlike chlorination, this process does not require a second addition of the reagent[1].
Purification: Quench the reaction with water, extract the organic layer, dry over Na₂SO₄, and concentrate under reduced pressure. Purify the crude mixture via silica gel flash column chromatography to afford the brominated carbamate in 73–80% yield[6].
Protocol 2: In Vitro Photodeprotection and Kinetic Validation Assay
Rationale: A robust PPG must release its payload cleanly without forming toxic byproducts. This protocol uses orthogonal analytical techniques (UV-vis, 19F NMR, and UPLC) to create a self-validating system that confirms both the degradation of the cage and the structural integrity of the released amine[5].
Sample Preparation: Prepare a 50 μM solution of the brominated BODIPY carbamate in a mixture of DMSO and phosphate buffer (pH = 7.5) to ensure physiological relevance and solubility[5].
Irradiation: Place the cuvette at a fixed distance of 0.2 cm from a green LED light source (λ = 530 nm, 810 mW)[5].
Primary Monitoring (UV-vis): Irradiate the sample for 10 minutes, recording the UV-vis absorption spectra every 30 seconds. A rapid decrease in the absorbance band corresponding to the BODIPY core validates the uncaging event[5].
Secondary Validation (19F NMR & UPLC): To ensure the deprotection proceeds cleanly, analyze the post-irradiation mixture using 19F NMR (if the caged amine contains a fluorine tag, such as 4-fluorobenzylamine). The spectra will prove that a single fluorinated compound is released[5]. Finally, use Ultra-Performance Liquid Chromatography (UPLC) against a standard reference to definitively establish that the released compound is the unmodified amine[5].
Conclusion
The structural modification of BODIPY carbamates through halogenation provides a highly tunable platform for amine photoprotection. While unsubstituted variants offer high synthetic yields, they lack the red-shifted absorption necessary for advanced biological applications. Conversely, iodination pushes the absorption profile further but critically compromises aqueous solubility[1]. Brominated carbamates represent the optimal SAR intersection: they are easily synthesized via late-stage halogenation, exhibit rapid deprotection kinetics (<5 min half-life), absorb efficiently at 560 nm, and maintain excellent stability in aqueous environments[1][4].
References [4] Green-Light-Sensitive BODIPY Photoprotecting Groups for Amines | The Journal of Organic Chemistry - ACS Publications. URL: 1] Green-Light-Sensitive BODIPY Photoprotecting Groups for Amines - PMC. URL: 5] Green-Light-Sensitive BODIPY Photoprotecting Groups for Amines - PMC. URL: 6] Green-Light-Sensitive BODIPY Photoprotecting Groups for Amines | The Journal of Organic Chemistry - ACS Publications. URL: 3] Green-Light-Sensitive BODIPY Photoprotecting Groups for Amines - ResearchGate. URL: 2] Green-Light-Sensitive BODIPY Photoprotecting Groups for Amines | The Journal of Organic Chemistry - ACS Publications. URL:
A Comparative Analysis of Carbamate and Organophosphate Insecticides: A Guide for Researchers
This guide provides an in-depth comparative analysis of two prominent classes of acetylcholinesterase-inhibiting insecticides: carbamates and organophosphates. Developed for researchers, toxicologists, and drug developme...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides an in-depth comparative analysis of two prominent classes of acetylcholinesterase-inhibiting insecticides: carbamates and organophosphates. Developed for researchers, toxicologists, and drug development professionals, this document moves beyond a surface-level overview to explore the nuanced differences in their mechanism of action, toxicological profiles, environmental fate, and analytical detection methodologies. The content herein is structured to provide not only a direct comparison but also the underlying scientific principles and practical experimental protocols that are crucial for laboratory investigation.
Introduction: A Shared Target, Divergent Fates
Organophosphate (OP) and carbamate (CM) insecticides have been mainstays in global agriculture and public health for decades, largely replacing the more environmentally persistent organochlorine compounds.[1] Both classes owe their insecticidal efficacy to a common mechanism: the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of both insects and mammals.[2][3] This inhibition leads to an accumulation of the neurotransmitter acetylcholine (ACh), resulting in overstimulation of cholinergic receptors and, ultimately, paralysis and death of the target pest.[3][4]
Despite this shared mode of action, the two classes exhibit fundamental differences in their chemical interaction with AChE, which dictates significant variations in their toxicity, duration of effect, and clinical management.[5][6] Organophosphates, developed from nerve agents during World War II, are generally characterized by their irreversible inhibition of AChE.[7][8] Carbamates, derived from carbamic acid, act as reversible inhibitors.[9][10] This guide will dissect these critical distinctions, providing the data and methodologies necessary for a comprehensive understanding.
Mechanism of Action: The Crucial Difference of Reversibility
The primary target for both insecticide classes is acetylcholinesterase (AChE), a serine hydrolase responsible for breaking down acetylcholine in synaptic clefts and at neuromuscular junctions.[11][12] By inactivating AChE, these compounds allow acetylcholine to accumulate, leading to a state of constant nerve stimulation known as a cholinergic crisis.[4][13]
Organophosphate Inhibition: OPs inhibit AChE through phosphorylation of the serine hydroxyl group at the enzyme's active site.[11][14] This forms a stable, covalent phosphorus-enzyme bond. Over time, this bond can undergo a process called "aging," where a chemical change occurs that further strengthens the bond, rendering the inhibition essentially irreversible.[4][15] Reactivation of the enzyme then requires the synthesis of new AChE molecules, a slow process that accounts for the prolonged and severe toxicity often associated with OP poisoning.[5][14]
Carbamate Inhibition: Carbamates also bind to the serine active site of AChE, but they do so through carbamylation.[9][10] The resulting carbamyl-enzyme complex is significantly less stable than its phosphorylated counterpart.[16] Spontaneous hydrolysis of this bond occurs, allowing the enzyme to be regenerated and reactivated.[9][17] This reversibility means that the duration of toxicity from carbamate exposure is typically much shorter, often less than 24-48 hours, and the "aging" process does not occur.[9][18]
Figure 1. Comparative inhibition of AChE by organophosphates and carbamates.
Comparative Toxicological Profiles
The differing chemical interactions with AChE directly translate to distinct toxicological profiles. While the acute symptoms of poisoning can appear similar, the severity, duration, and potential for long-term effects vary significantly.[6][17]
Acute Toxicity
Both OP and carbamate poisoning manifest as a cholinergic crisis, with symptoms categorized by their action on muscarinic and nicotinic receptors.[19] Common muscarinic effects are often remembered by the mnemonic DUMBELS : D efecation, U rination, M iosis, B ronchospasm/B ronchorrhea, E mesis, L acrimation, and S alivation.[9] Nicotinic effects include muscle fasciculations, cramping, weakness, and eventually paralysis.[13]
However, OP poisoning is generally more severe and life-threatening due to the irreversible nature of AChE inhibition.[6][20] Central nervous system (CNS) effects, such as seizures and coma, are also more common and severe with OPs, as many are more lipophilic and can cross the blood-brain barrier more readily than most carbamates.[13][20]
Furthermore, two delayed neurological syndromes are recognized complications of OP exposure but are rare with carbamates:
Intermediate Syndrome (IMS): Occurring 24-96 hours after exposure, IMS is characterized by paralysis of proximal limb muscles, neck flexors, and cranial nerves, potentially leading to respiratory failure.[17]
Organophosphate-Induced Delayed Polyneuropathy (OPIDP): A rare, debilitating condition that appears weeks after exposure, causing sensory and motor deficits in the distal limbs.
Quantitative Toxicity Data
The acute toxicity of these compounds is often expressed as the LD50 (Lethal Dose, 50%), the dose required to kill half the members of a tested population. The following table provides a comparison of oral LD50 values in rats for several representative insecticides from each class.
Class
Insecticide
Oral LD50 (rat, mg/kg)
Key Characteristics
Organophosphate
Parathion
2 - 13
Highly toxic, well-studied OP
Malathion
885 - 2800
Lower mammalian toxicity due to metabolic detoxification
Lower toxicity, common in home and garden products[22]
Methomyl
17 - 24
Moderately to highly toxic
Data compiled from various toxicological sources. Values can vary based on formulation and specific study conditions.
Environmental Fate and Persistence
The environmental behavior of these insecticides is a critical factor in risk assessment. In general, both classes are less persistent than their organochlorine predecessors.[1]
Carbamates: These compounds are generally characterized by lower environmental persistence.[23] They are susceptible to hydrolysis, particularly under alkaline conditions, and microbial degradation in soil and water.[24] Their half-lives in the environment are typically short, reducing the risk of long-term contamination.[23][24]
Organophosphates: The environmental persistence of OPs is highly variable and depends on the specific chemical structure and environmental conditions like pH, temperature, and microbial activity.[25][26] While many OPs degrade relatively quickly, some can persist in soil for extended periods, potentially by binding to soil particles, which makes them less available for microbial breakdown.[25][26] Some OPs also have higher water solubility, which can facilitate their movement into surface and groundwater.[25][27]
Parameter
Organophosphates
Carbamates
Persistence
Variable; can range from days to years for some compounds in soil.[25]
Variable; depends on solubility and soil binding affinity.[27]
Generally moderate mobility.
Bioaccumulation
Generally low potential.
Low potential, though some can bioaccumulate in fish.[24]
Analytical Methodologies
Accurate detection and quantification are essential for toxicological studies, environmental monitoring, and clinical diagnosis. The choice of analytical method often depends on the chemical properties of the target analyte and the complexity of the sample matrix.
Core Principle: AChE Inhibition Assay
A foundational method for assessing exposure to either class of insecticide is the measurement of AChE activity in biological samples (e.g., red blood cells or plasma).[10][28] A significant depression in AChE activity is a reliable biomarker of exposure.[28]
Experimental Protocol 1: Modified Ellman's Assay for AChE Activity
This spectrophotometric method is a widely accepted standard for measuring AChE activity. The principle involves the enzymatic hydrolysis of acetylthiocholine by AChE to produce thiocholine. Thiocholine then reacts with 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB) to produce a yellow-colored 5-thio-2-nitrobenzoic acid anion, which is measured at 412 nm.
Causality: The rate of color formation is directly proportional to the AChE activity in the sample. A lower rate compared to a control sample indicates inhibition of the enzyme.
Methodology:
Sample Preparation: Prepare a hemolysate from red blood cells or use plasma/serum. Dilute the sample in a phosphate buffer (e.g., 0.1 M, pH 8.0).
Reagent Preparation:
DTNB solution (Ellman's reagent): 10 mM in phosphate buffer.
Acetylthiocholine iodide (ATCI) substrate: 75 mM in deionized water.
Assay Procedure (in a 96-well plate):
a. To each well, add 200 µL of phosphate buffer.
b. Add 20 µL of the diluted sample (or control).
c. Add 20 µL of the DTNB solution.
d. Incubate at room temperature for 5 minutes.
e. Initiate the reaction by adding 20 µL of the ATCI substrate solution.
f. Immediately place the plate in a microplate reader and measure the change in absorbance at 412 nm every minute for 10-15 minutes.
Data Analysis: Calculate the rate of change in absorbance (ΔAbs/min). Enzyme activity is calculated using the Beer-Lambert law and expressed in units such as U/mL or U/mg protein. Compare the activity of exposed samples to unexposed controls to determine the percent inhibition.
Chromatographic Analysis
For specific identification and quantification of the parent compound or its metabolites, chromatographic techniques are indispensable.
Organophosphates: Gas chromatography (GC) is a robust and commonly used technique for OP analysis, often coupled with a nitrogen-phosphorus detector (NPD) or a flame photometric detector (FPD) for selectivity.[28][29] Mass spectrometry (GC-MS) provides definitive identification.[30]
Carbamates: Many carbamates are thermally labile, meaning they can decompose at the high temperatures used in GC injection ports.[31][32] While derivatization techniques can make them suitable for GC analysis, High-Performance Liquid Chromatography (HPLC) is often the preferred method.[31][33] HPLC is frequently coupled with post-column derivatization and fluorescence detection or, for higher specificity and sensitivity, with tandem mass spectrometry (LC-MS/MS).[32][34]
Figure 2. Generalized analytical workflows for OP and CM insecticide analysis.
Experimental Protocol 2: Generalized QuEChERS Extraction for Chromatographic Analysis
The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a streamlined sample preparation technique widely used for pesticide residue analysis in food and environmental matrices.
Causality: This protocol is designed to efficiently extract a broad range of pesticides from a complex matrix while simultaneously removing interfering substances (like fats, sugars, and pigments) through a salting-out step and dispersive solid-phase extraction (d-SPE).
Methodology:
Sample Homogenization: Weigh 10-15 g of a representative sample (e.g., soil, fruit puree) into a 50 mL centrifuge tube. If the sample is dry, add an appropriate amount of water to rehydrate.
Extraction:
a. Add 10 mL of acetonitrile to the tube.
b. Add an internal standard if required.
c. Add a QuEChERS extraction salt packet (commonly containing magnesium sulfate, sodium chloride, and buffering salts).
d. Shake vigorously for 1 minute. The salts induce phase separation between the aqueous and organic (acetonitrile) layers.
e. Centrifuge at >3000 g for 5 minutes.
Dispersive SPE (d-SPE) Cleanup:
a. Transfer a portion of the upper acetonitrile layer to a 2 mL d-SPE tube. The d-SPE tube contains a cleanup sorbent (e.g., primary secondary amine (PSA) to remove organic acids and sugars, C18 to remove fats, and magnesium sulfate to remove residual water).
b. Vortex for 30 seconds.
c. Centrifuge at high speed for 5 minutes.
Final Preparation:
a. Transfer the cleaned supernatant to an autosampler vial.
b. The extract is now ready for injection into the appropriate chromatographic system (GC-MS or LC-MS/MS).
Conclusion
The primary distinction between organophosphate and carbamate insecticides lies in the nature of their interaction with acetylcholinesterase. Organophosphates act as quasi-irreversible inhibitors, leading to prolonged toxicity and the potential for delayed neurological syndromes.[14][18] In contrast, carbamates are reversible inhibitors, resulting in a shorter duration of action and a clinical course that is typically less severe.[5][9] These fundamental differences in mechanism have profound implications for their toxicological profiles, clinical management, and environmental risk assessment. For the research scientist, understanding these nuances is paramount for designing meaningful experiments, selecting appropriate analytical methods, and accurately interpreting data related to exposure and effect.
References
MSD Manual Professional Edition. (n.d.). Organophosphate Poisoning and Carbamate Poisoning.
Richards, J. R., & Mogali, S. (2023). Carbamate Toxicity. In StatPearls.
Fishel, F. M. (2000).
IPCS. (1986). Carbamate pesticides: a general introduction (EHC 64, 1986). INCHEM.
Unknown. (n.d.). Pesticide Chemistry Carbamates.
Man-Kai Ho, et al. (2008). Carbamates with Differential Mechanism of Inhibition Toward Acetylcholinesterase and Butyrylcholinesterase. Journal of Medicinal Chemistry.
Bocquené, G., & Galgani, F. (1998). Biological effects of contaminants: Cholinesterase inhibition by organophosphate and carbamate compounds. ICES Techniques in Marine Environmental Sciences.
Strange, G. R., & Schafermeyer, R. W. (n.d.). Organophosphates and Carbamates.
Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives.
Hulse, E. J., & Clark, R. F. (2026).
Sigurdsson, S. T. (2000).
Engebretson, J. A. (n.d.).
Bhattu, M., Verma, M., & Kathuria, D. (2021). Recent advancements in the detection of organophosphate pesticides: a review. Analytical Methods.
Unknown. (2024).
Wikipedia. (n.d.). Carbamate poisoning.
Rathnayake, A. U., & Northrup, A. B. (2018). Structure and mode of action of organophosphate pesticides: A computational study. Journal of Molecular Graphics and Modelling.
Kuca, K., et al. (2024). Comparative analysis of organophosphorus versus carbamate pesticide poisoning: a case study. Arhiv za higijenu rada i toksikologiju.
Ncube, S., et al. (2022).
Masiá, A., et al. (2019). Environmental Fate of Two Organophosphorus Insecticides in Soil Microcosms under Mediterranean Conditions and Their Effect on Soil Microbial Communities. Journal of Environmental Science and Health, Part B.
Proskocil, B. J., & Bruun, D. A. (2002). Mechanisms of organophosphate insecticide-induced airway hyperreactivity. Journal of Applied Physiology.
Ganti, S., & B, S. (2023). Organophosphate Toxicity. In StatPearls.
IRIS. (1986).
Kumar, V., & T, P. (2009). Rapid method for the determination of some organophosphorus insecticides in a small amount of serum in emergency and occupational toxicology cases. Indian Journal of Pharmacology.
Werner, A. F., & W, Z. (1991). METHODS OF ANALYSIS BY THE U.S.
D'Archivio, A. A., et al. (2007). A Simple and Rapid Assay for Analyzing Residues of Carbamate Insecticides in Vegetables and Fruits: Hot Water Extraction Followed by Liquid Chromatography-Mass Spectrometry.
Upadhyay, N., & Goyal, A. (2017). Spectroscopic Methods for the Detection of Organophosphate Pesticides – A Preview.
Area. (2025).
Wiener, S. W., & Hoffman, R. S. (2004). Organophosphate and Carbamate Poisoning: Review of the Current Literature and Summary of Clinical and Laboratory Experience in a Tertiary Care Center. Harefuah.
Unknown. (2024). Organophosphate and Carbamate Toxicity: Understanding, Diagnosing and Treating Poisoning. Journal of Pioneering Medical Sciences.
Ncube, S., et al. (2022).
ATSDR. (n.d.). 7. ANALYTICAL METHODS. Retrieved from Agency for Toxic Substances and Disease Registry.
Di Muccio, A., et al. (2010). Method for the Determination of Organophosphorus and Pyrethroid Pesticides in Food via Gas Chromatography with Electron-Capture Detection. Journal of Agricultural and Food Chemistry.
SCISPEC. (n.d.).
Singh, S., & Kumar, V. (2025).
Merck Manual Professional Edition. (n.d.). Organophosphate Poisoning and Carbamate Poisoning.
Prescribing Companion. (n.d.).
International Emergency Medicine Education Project. (2024).
Gupta, R. C. (2012). Toxicity of Organophosphates and Carbamates. In Mammalian Toxicology of Insecticides. Royal Society of Chemistry.
Sharma, A., et al. (2025). Carbamate Pesticides and Their Biological Degradation: Prospects for Enzymatic Bioremediation.
Strange, G. R., & Schafermeyer, R. W. (n.d.). Organophosphates and Carbamates.
King, A. M., & Aaron, C. K. (2015). Organophosphate and Carbamate Poisoning. Emergency Medicine Clinics of North America.
Stansley, W. (1993). Wildlife mortality attributed to organophosphorus and carbamate pesticides.
Koynarski, T., & V, A. (2022). Intoxication with carbamate insecticides and toxicological risk to animals. CABI Digital Library.
A Senior Application Scientist's Guide to Assessing and Controlling Lot-to-Lot Variability of Synthesized Carbamates
Introduction: The Imperative of Consistency in Carbamate Synthesis Carbamates are a cornerstone of modern medicinal chemistry. Their unique structural and electronic properties make them valuable as peptide bond surrogat...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction: The Imperative of Consistency in Carbamate Synthesis
Carbamates are a cornerstone of modern medicinal chemistry. Their unique structural and electronic properties make them valuable as peptide bond surrogates, enzyme inhibitors, and protecting groups in complex syntheses.[1][2] From the anticholinesterase activity of rivastigmine in Alzheimer's treatment to their use as prodrugs, the carbamate moiety is integral to a wide array of therapeutics.[2] However, the translation of a promising carbamate-containing molecule from the laboratory bench to a clinical candidate hinges on a critical, and often underestimated, factor: reproducibility .
Lot-to-lot variability—subtle or significant differences between batches of a synthesized compound—can have profound consequences in drug development. An inconsistent impurity profile can introduce unexpected toxicity, while variations in physical properties like crystallinity can alter bioavailability and formulation stability.[3][4] For researchers, scientists, and drug development professionals, understanding, quantifying, and ultimately controlling this variability is not merely a matter of good science; it is a prerequisite for regulatory approval and patient safety.
This guide provides an in-depth, technically-grounded framework for assessing the lot-to-lot variability of synthesized carbamates. We will move beyond simple pass/fail testing to explore the causality behind experimental choices, establish self-validating analytical protocols, and build a robust control strategy. By integrating controlled synthesis with a suite of orthogonal analytical techniques, this guide will empower you to ensure the consistency and quality of your carbamate active pharmaceutical ingredients (APIs).
The Genesis of Variability: Synthesis and Starting Materials
The journey to a consistent final product begins with the synthesis itself. The choice of synthetic route and the quality of the raw materials are the primary sources of potential variability.[5] Several methods for carbamate synthesis are widely used, each with its own impurity profile.[1][6][7] For instance, the reaction of an alcohol with an isocyanate is often high-yielding but can be complicated by the instability of the isocyanate starting material and the formation of urea by-products.[8] Similarly, using chloroformates introduces its own set of potential impurities.
The most significant and often overlooked source of variability is the starting materials themselves. Impurities present in different batches of a precursor can be carried through the synthesis or participate in side reactions, leading to a unique impurity signature for each lot.[9][10] Therefore, a robust assessment of lot-to-lot variability must intentionally challenge the synthetic process by using varied starting material sources.
Our comparative study will focus on the synthesis of a model compound, Benzyl N-ethylcarbamate , via the reaction of ethyl chloroformate and benzylamine. This common method provides a clear illustration of the principles of variability assessment.
A Framework for Assessment: A Multi-Lot Comparative Study
To effectively quantify variability, we will design a study to synthesize three independent lots of Benzyl N-ethylcarbamate. A critical component of this design is the deliberate sourcing of starting materials from different suppliers for each lot to simulate a real-world manufacturing scenario.
The overall workflow is designed to systematically identify and quantify differences between the lots.
Fig 1. Experimental workflow for multi-lot synthesis and analysis.
Experimental Protocols: The Foundation of Self-Validating Data
The integrity of this guide rests on detailed, reproducible protocols. Each step is chosen not just for its effectiveness, but for its ability to generate data that is both accurate and precise, forming a self-validating system.
Part A: Synthesis of Benzyl N-ethylcarbamate (Model Protocol)
This protocol is based on the reaction of a chloroformate with an amine, a widely applicable method for carbamate synthesis.[6]
Setup: To a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add benzylamine (10.7 g, 0.1 mol) and dichloromethane (DCM, 100 mL).
Cooling: Cool the reaction mixture to 0-5 °C in an ice-water bath.
Base Addition: Add triethylamine (12.1 g, 0.12 mol) to the flask. The base is crucial for scavenging the HCl by-product generated during the reaction.
Reagent Addition: Add ethyl chloroformate (11.9 g, 0.11 mol) dropwise via the dropping funnel over 30 minutes, ensuring the internal temperature does not exceed 10 °C. Causality: Slow, controlled addition is critical to prevent temperature excursions that could lead to increased side-product formation.
Reaction: Allow the reaction mixture to warm to room temperature and stir for 2 hours. Monitor the reaction progress by Thin-Layer Chromatography (TLC) until the benzylamine is consumed.
Workup: Quench the reaction by adding 50 mL of water. Separate the organic layer. Wash the organic layer sequentially with 1 M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).
Isolation: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
Purification: Recrystallize the crude solid from a mixture of ethanol and water to obtain pure Benzyl N-ethylcarbamate. Dry the product under vacuum.
Part B: Orthogonal Analytical Protocols
No single analytical technique can provide a complete picture of a compound's quality. A multi-pronged, or orthogonal, approach is necessary to build confidence in the results.
1. Purity and Assay by High-Performance Liquid Chromatography (HPLC-UV)
Rationale: HPLC is the workhorse for determining the purity and assay (the amount of the desired compound) in a sample. Its quantitative accuracy is essential for lot release.[11][12]
Instrumentation: HPLC system with a UV/Vis or Diode Array Detector (DAD).
Column: C18 reverse-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
Mobile Phase: A gradient of Acetonitrile and Water.
A: 0.1% Formic Acid in Water
B: 0.1% Formic Acid in Acetonitrile
Gradient: 10% B to 90% B over 15 minutes, hold for 2 minutes, then return to initial conditions.
Flow Rate: 1.0 mL/min.
Detection: 220 nm.
Sample Preparation: Accurately weigh ~10 mg of each carbamate lot into a 10 mL volumetric flask and dissolve in acetonitrile.
Quantification: Calculate purity as a percentage of the main peak area relative to the total peak area (% Area). Calculate the assay against a certified reference standard.
2. Impurity Identification and Profiling by LC-MS/MS
Rationale: LC-MS/MS provides unparalleled sensitivity and specificity for identifying and quantifying trace-level impurities that may be missed by HPLC-UV.[13][14] This is critical for detecting potentially mutagenic impurities (PMIs), which are highly regulated.[15][16]
Instrumentation: A triple quadrupole or Q-TOF mass spectrometer coupled to an HPLC system.
Chromatography: Use the same HPLC conditions as described above to ensure chromatographic correlation.
Ionization: Electrospray Ionization (ESI) in positive mode.
Data Acquisition:
Full Scan: Acquire data from m/z 50-500 to detect all ionizable species.
Tandem MS (MS/MS): Fragment the parent ion of the main peak to confirm its identity. Fragment any observed impurity peaks to aid in their structural elucidation.
Analysis: Compare the full scan chromatograms of the three lots. Identify peaks that are unique to or significantly larger in any one lot. Use MS/MS fragmentation patterns and accurate mass data to propose structures for these variable impurities.
3. Structural Confirmation by Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR provides unambiguous structural confirmation of the main component and can help identify major impurities. It serves as a crucial identity test.[8]
Sample Preparation: Dissolve ~5-10 mg of each lot in 0.6 mL of deuterated chloroform (CDCl₃).
Experiments: Acquire ¹H NMR and ¹³C NMR spectra.
Analysis: Confirm that the chemical shifts, integrations, and coupling constants in the ¹H spectrum are consistent with the structure of Benzyl N-ethylcarbamate. Compare the spectra from all three lots to ensure they are identical. Any significant additional peaks would indicate the presence of impurities at a level of >1%.
4. Physicochemical Characterization by Differential Scanning Calorimetry (DSC)
Rationale: DSC is used to determine the melting point and identify the presence of different crystalline forms (polymorphs). Polymorphism can impact critical drug properties like solubility and stability.
Accurately weigh 2-5 mg of each lot into an aluminum pan.
Seal the pan.
Heat the sample at a constant rate (e.g., 10 °C/min) under a nitrogen atmosphere.
Analysis: Record the onset temperature and peak maximum of the melting endotherm. A sharp melting peak is indicative of high purity. Compare the thermograms of the three lots for any differences in melting point or the presence of multiple thermal events, which could suggest polymorphism.
Data Analysis and Interpretation: Quantifying the Variability
Table 1: Summary of Yield, Purity, and Physicochemical Properties
Parameter
Lot 1
Lot 2
Lot 3
Acceptance Criteria
Yield (%)
85.2
81.5
88.1
Report
HPLC Purity (% Area)
99.85
99.61
99.91
≥ 99.5%
Assay vs. Standard (%)
99.6
99.3
100.1
98.0% - 102.0%
Melting Point (°C)
41.5
41.2
41.6
40.0 - 43.0 °C
Hypothetical Data
Table 2: Comparative Impurity Profile by LC-MS/MS (% Area)
Impurity
Retention Time (min)
Lot 1
Lot 2
Lot 3
Identification
Benzylamine
3.5
0.04
0.15
0.03
Starting Material
Dibenzylamine
9.8
ND
0.08
ND
By-product
Impurity A
7.2
0.06
0.05
0.07
Unknown
Impurity B
11.4
0.02
0.09
0.03
Unknown
ND = Not Detected. Hypothetical Data
Interpretation of Results
Overall Quality: All three lots meet the predefined acceptance criteria for purity, assay, and melting point, suggesting the process is capable of producing material of acceptable quality.
Lot-to-Lot Variability: Despite meeting specifications, Lot 2 exhibits notable differences. Its HPLC purity is lower, and the levels of residual benzylamine and two other impurities (Dibenzylamine and Impurity B) are significantly higher.
Causality and Investigation: The higher level of unreacted benzylamine in Lot 2 could suggest a stoichiometric error during reagent addition or a less efficient reaction, perhaps due to impurities in the starting materials sourced for that lot. The presence of dibenzylamine, a common by-product, could also point to a temperature control issue. This data provides a clear, actionable direction for process investigation and optimization.[5]
Establishing a Robust Control Strategy
The ultimate goal of assessing variability is to implement a control strategy that ensures future batches are consistently produced within a state of control. This strategy is a cornerstone of Good Manufacturing Practices (GMP).[17]
A robust control strategy involves three key areas:
Raw Material Specifications: Implement stringent testing for all incoming raw materials.[18] For benzylamine, this might include an assay and a limit for dibenzylamine. This prevents variability from entering the process at the very first step.
In-Process Controls (IPCs): Monitor critical process parameters in real-time.[18] This includes strict temperature control during the addition of ethyl chloroformate and using TLC or HPLC to confirm reaction completion before proceeding to workup.
Final Product Specifications: Set clear acceptance criteria for the final carbamate product based on data from multiple batches and regulatory requirements. This includes tests for appearance, identity (NMR), assay and purity (HPLC), impurity profile (LC-MS/MS), and melting point (DSC).
inter-laboratory comparison of 2-chloroethyl N-(3-bromophenyl)carbamate analysis
An Inter-Laboratory Guide to the Standardized Analysis of 2-chloroethyl N-(3-bromophenyl)carbamate This guide provides a comprehensive framework for establishing a robust and reproducible analytical methodology for 2-chl...
Author: BenchChem Technical Support Team. Date: March 2026
An Inter-Laboratory Guide to the Standardized Analysis of 2-chloroethyl N-(3-bromophenyl)carbamate
This guide provides a comprehensive framework for establishing a robust and reproducible analytical methodology for 2-chloroethyl N-(3-bromophenyl)carbamate across multiple laboratories. Given the compound's specific nature, likely as a synthetic intermediate or research chemical, standardized analysis is paramount for ensuring data integrity in drug development and scientific research. This document moves beyond a simple recitation of protocols to explain the scientific rationale behind methodological choices, thereby empowering researchers to not only execute but also understand and troubleshoot the analytical process.
The core of this guide is a proposed inter-laboratory comparison study, a critical step in method validation that establishes the reproducibility and transferability of an analytical procedure. By adhering to the principles outlined herein, participating laboratories can collectively validate a method, ensuring that results are comparable and reliable, regardless of where the analysis is performed.
Analytical Considerations for Carbamate Compounds
Carbamates, as a class, present distinct analytical challenges. Many are thermally labile, meaning they can degrade at the high temperatures often used in Gas Chromatography (GC) injection ports.[1] This thermal instability can lead to inaccurate quantification and the appearance of degradation artifacts. Consequently, High-Performance Liquid Chromatography (HPLC) is frequently the preferred technique for the analysis of these compounds, as it operates at or near ambient temperatures.[2]
For 2-chloroethyl N-(3-bromophenyl)carbamate, two primary analytical techniques are proposed for evaluation:
High-Performance Liquid Chromatography with UV Detection (HPLC-UV): A robust, widely accessible method ideal for quantification. It is particularly suitable for non-volatile and thermally sensitive compounds like carbamates.[1]
Gas Chromatography-Mass Spectrometry (GC-MS): While posing a risk of thermal degradation, GC-MS offers superior sensitivity and selectivity, providing structural information that is invaluable for impurity identification and confirmation of the primary analyte's identity.[1][3]
The choice between these methods depends on the analytical goal. For routine quantification and quality control, a validated HPLC method is often sufficient. For comprehensive characterization, impurity profiling, and confirmatory analysis, GC-MS is an excellent complementary technique.[1]
Designing an Inter-Laboratory Comparison Study
An inter-laboratory comparison, or proficiency test, is essential for validating an analytical method and ensuring its reliability across different laboratories.[4][5][6] This process involves distributing a homogeneous and stable test material to multiple labs for analysis, then statistically evaluating the returned data to assess the performance and comparability of the analytical procedures.[4]
The following workflow outlines the key stages of a comprehensive inter-laboratory study.
Caption: Workflow for the Inter-Laboratory Comparison Study.
Test Material
A central tenet of a successful proficiency test is the quality of the test material.
Preparation: A bulk sample of a relevant matrix (e.g., a placebo formulation, a solvent) should be spiked with a precisely known concentration of 2-chloroethyl N-(3-bromophenyl)carbamate.
Homogeneity: The spiked material must be rigorously homogenized to ensure that every sub-sample distributed to participating labs is identical. This is typically confirmed by analyzing multiple sub-samples (e.g., 10) and checking that the variation is statistically insignificant.[4]
Stability: The stability of the analyte in the test material must be confirmed under the proposed shipping and storage conditions.[7] This involves analyzing the material at the beginning and end of the study period to ensure no significant degradation has occurred. A pesticide is often considered stable if the difference between the initial and final mean values is less than 0.3 times the standard deviation used for proficiency assessment.[7]
Recommended Analytical Protocols
The following protocols are provided as a starting point for validation. Participating laboratories should adhere strictly to these methods to ensure comparability of results.
Protocol 1: HPLC-UV Analysis
This method is designed for robust quantification and is based on common practices for carbamate analysis.[1][2]
Experimental Protocol: HPLC-UV
Sample Preparation:
Accurately weigh a portion of the test material.
Dissolve the material in a suitable solvent (e.g., acetonitrile/water mixture).
Use sonication or vortexing to ensure complete dissolution.
Filter the resulting solution through a 0.45 µm syringe filter into an HPLC vial.
Instrumental Analysis:
HPLC System: A standard HPLC system with a UV or Diode Array Detector (DAD).
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
Mobile Phase: A gradient of deionized water (A) and acetonitrile (B).
Gradient Program:
0-2 min: 80% A, 20% B
2-20 min: Linear gradient to 10% A, 90% B
20-25 min: Hold at 10% A, 90% B
25-30 min: Return to initial conditions and re-equilibrate.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: UV at a predetermined wavelength (e.g., 254 nm, to be optimized based on the analyte's UV spectrum).
Quantification:
Prepare a multi-point calibration curve using certified reference standards of 2-chloroethyl N-(3-bromophenyl)carbamate.
The calibration range should bracket the expected concentration in the test material.
Linearity should be confirmed by a coefficient of determination (R²) greater than 0.99.[8]
Protocol 2: GC-MS Confirmatory Analysis
This method provides higher selectivity and is ideal for confirming the identity of the analyte. The protocol is designed to minimize thermal degradation.
Experimental Protocol: GC-MS
Sample Preparation:
Prepare the sample as described in the HPLC protocol, but use a volatile solvent suitable for GC, such as ethyl acetate.
Ensure the final extract is anhydrous by passing it through a small column of sodium sulfate.
Instrumental Analysis:
GC-MS System: A standard GC system coupled to a Mass Spectrometer (e.g., a single quadrupole or triple quadrupole).
Column: A low-to-mid polarity capillary column (e.g., 5% phenyl-methylpolysiloxane, 30 m x 0.25 mm, 0.25 µm film thickness).
Inlet: Use a splitless injection at a relatively low temperature (e.g., 200-220°C) to minimize degradation.
Oven Program: Start at a low temperature (e.g., 60°C), hold for 1 minute, then use a rapid temperature ramp (e.g., 25°C/min) to a final temperature of 280°C. A fast ramp minimizes the time the analyte spends at intermediate temperatures where degradation may occur.
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
MS Conditions:
Ionization: Electron Ionization (EI) at 70 eV.
Acquisition Mode: Selected Ion Monitoring (SIM) using at least three characteristic ions of 2-chloroethyl N-(3-bromophenyl)carbamate for high sensitivity and specificity. A full scan can be used for initial identification.
Quantification:
Prepare matrix-matched calibration standards to compensate for potential matrix effects.
Use an internal standard if available to improve precision.
Caption: Sample Preparation and Analysis Workflow for HPLC-UV.
Data Comparison and Performance Evaluation
To objectively compare laboratory performance, a statistical approach is necessary. The z-score is a widely accepted metric in proficiency testing.[4]
Z-Score Calculation:
z = (x - X) / σ
Where x is the result from the participating laboratory.
X is the assigned value (the known concentration of the test material).
σ is the target standard deviation for proficiency assessment (often set at 25% of the assigned value for pesticide residue analysis).[6][7]
Performance Interpretation:
|z| ≤ 2: Satisfactory performance.
2 < |z| < 3: Questionable performance.
|z| ≥ 3: Unsatisfactory performance.
Comparative Performance Data (Hypothetical)
The following table presents hypothetical but realistic performance characteristics that could be expected from the validation of these methods, based on guidelines for pesticide residue analysis.[8][9][10]
Parameter
HPLC-UV Method
GC-MS Method
Justification
Limit of Quantification (LOQ)
0.1 µg/mL
0.01 µg/mL
GC-MS typically offers higher sensitivity, especially in SIM mode.[1]
Linearity (R²)
> 0.995
> 0.995
Both methods should demonstrate excellent linearity over the working range.[11]
Accuracy (Recovery %)
85-110%
80-115%
Acceptable recovery ranges as per regulatory guidelines.[9][12]
Precision (RSD %)
< 15%
< 20%
Represents acceptable repeatability for the analytical methods.[8][9]
Selectivity
Good
Excellent
Mass spectrometric detection provides significantly higher confidence in identification compared to UV detection.[1]
Conclusion and Best Practices
The successful inter-laboratory validation of an analytical method for 2-chloroethyl N-(3-bromophenyl)carbamate hinges on a meticulously planned study, adherence to standardized protocols, and transparent statistical evaluation. While HPLC-UV presents a robust and accessible method for routine quantification, GC-MS is an indispensable tool for confirmation and high-sensitivity analysis.
By adopting the framework presented in this guide, researchers, scientists, and drug development professionals can establish a reliable, transferable, and universally accepted analytical method. This ensures data consistency and integrity, which are the cornerstones of sound scientific research and regulatory compliance.
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CORESTA. (n.d.). Laboratory proficiency testing for pesticide residue analysis in tobacco. Retrieved from [Link]
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PubChem. (n.d.). 2,2,2-tribromoethyl N-(3-chlorophenyl)carbamate. Retrieved from [Link]
U.S. Geological Survey. (n.d.). Methods of analysis by the U.S. Geological Survey National Water Quality Laboratory- Determination of selected carbamate pesticides in water by high-performance liquid chromatography. Retrieved from [Link]
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NextSDS. (n.d.). 2-CHLOROETHYL N-(3-NITROPHENYL)CARBAMATE — Chemical Substance Information. Retrieved from [Link]
PubChem. (n.d.). 2-Chloroethyl carbamate. Retrieved from [Link]
EPA. (2025). N-(3-bromophenyl)-2-chloroacetamide Properties. Retrieved from [Link]
PubMed. (2021). Fast and simultaneous analysis of carbamate pesticides and anticoagulant rodenticides used in suspected cases of animal poisoning. Retrieved from [Link]
Waters Corporation. (n.d.). Alliance system for carbamate analysis. Retrieved from [Link]
EPA. (n.d.). Method 632: The Determination of Carbamate and Urea Pesticides in Municipal and Industrial Wastewater. Retrieved from [Link]
MDPI. (2025). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. Retrieved from [Link]
Semantic Scholar. (n.d.). Microbial degradation of isopropyl-N-3-chlorophenyl- carbamate and 2-Chloroethyl-N-3-Chloro- phenylcarbamate. Retrieved from [Link]
LC-MS versus GC-MS for Carbamate Pesticide Residue Analysis: A Technical Comparison Guide
For researchers, analytical chemists, and drug development professionals, the accurate quantification of carbamate pesticide residues (e.g., aldicarb, carbofuran, carbaryl) in complex matrices is a critical regulatory re...
Author: BenchChem Technical Support Team. Date: March 2026
For researchers, analytical chemists, and drug development professionals, the accurate quantification of carbamate pesticide residues (e.g., aldicarb, carbofuran, carbaryl) in complex matrices is a critical regulatory requirement. However, the unique chemical structure of carbamates presents a significant analytical dichotomy: choosing between Liquid Chromatography-Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS/MS).
This guide objectively evaluates both platforms, detailing the mechanistic challenges of thermal degradation, comparative performance metrics, and field-proven experimental protocols to help you architect a self-validating analytical workflow.
Mechanistic Analysis: The Thermal Degradation Challenge
The fundamental challenge in carbamate analysis lies in the thermal lability of the carbamate ester linkage (-O-CO-NH-).
When introduced into a standard GC inlet (typically operating at 200–250°C), native carbamates undergo rapid pyrolytic elimination. This thermal degradation cleaves the molecule into isocyanates and corresponding alcohols or amines. Research conducted by the Scripps Research Institute utilizing the XCMS metabolomic platform revealed that GC-MS vaporization can fundamentally alter or degrade up to 40% of small molecules, creating unknown molecular peaks and severely compromising quantitative accuracy [2].
Because of this thermal instability, LC-MS/MS is universally recognized as the gold standard for native carbamate analysis. LC-MS utilizes soft ionization techniques—such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)—at much lower temperatures, preserving the intact precursor ion for tandem mass spectrometry [5].
If GC-MS/MS must be used due to laboratory infrastructure constraints, the thermal degradation pathway must be chemically bypassed using derivatization techniques, such as in-port flash methylation [3].
Mechanistic pathway of carbamate thermal degradation versus stabilization via flash methylation.
Comparative Performance Data
The following table synthesizes quantitative performance metrics across both platforms, assuming optimized tandem mass spectrometry (QqQ or Ion Trap) is utilized.
Performance Metric
LC-MS/MS (Direct Analysis)
GC-MS/MS (with Flash Methylation)
Sample Preparation
Direct QuEChERS (No derivatization)
QuEChERS + Solvent Exchange + Derivatization
Thermal Stability
High (Cold ESI/APCI source)
Bypassed via chemical methylation
Limit of Detection (LOD)
0.2 – 2.0 μg/kg[1]
1.0 – 5.0 μg/kg
Recovery Rates
88.1% – 118.4% [1]
75.0% – 110.0%
Matrix Effects
Moderate to High (Ion suppression in ESI)
Low to Moderate (Better matrix tolerance in EI)
Analysis Cycle Time
< 8 minutes (via Ultra Carbamate columns) [4]
20 – 30 minutes
Workflow 1: The Gold Standard LC-MS/MS Protocol
LC-MS/MS allows for the direct analysis of carbamates without the need for complex derivatization. By utilizing specialized stationary phases, such as Ultra Carbamate columns, separation times can be reduced to under 5 minutes, significantly outperforming traditional C18 columns [4]. Furthermore, modern QTRAP systems enable simultaneous Multiple Reaction Monitoring (MRM) and Enhanced Product Ion (EPI) scans for absolute confirmation [1].
Step-by-Step Methodology
Sample Extraction : Homogenize 10g of the sample (e.g., fruit or vegetable). Spike with an isotopically labeled internal standard (e.g., Carbofuran-d3) to establish a self-validating recovery baseline. Add 10 mL of acetonitrile and QuEChERS partitioning salts (4g MgSO4, 1g NaCl). Vortex vigorously for 1 minute and centrifuge at 4000 rpm for 5 minutes.
dSPE Clean-up : Transfer 1 mL of the supernatant to a dispersive Solid Phase Extraction (dSPE) tube containing Primary Secondary Amine (PSA) and C18 sorbents. Causality: PSA removes organic acids and sugars, while C18 removes non-polar lipids that would otherwise cause severe ion suppression in the ESI source.
Chromatographic Separation : Inject 2 μL onto a 100 mm x 2.1 mm Ultra Carbamate column. Utilize a mobile phase gradient of Water (0.1% formic acid) and Acetonitrile.
Mass Spectrometry : Operate the mass spectrometer in ESI+ mode. Monitor two MRM transitions per analyte (one quantifier, one qualifier).
System Validation : Quantify using a matrix-matched calibration curve to correct for residual matrix effects. The coefficient of variation (CV) for intra-day precision must remain below 10% [1].
LC-MS/MS analytical workflow for carbamate pesticide residue quantification.
Workflow 2: The GC-MS/MS Derivatization Protocol
For laboratories restricted to GC-MS architecture, direct injection is not viable. Instead, in-port flash alkylation must be utilized. By mixing the sample extract with a derivatizing agent like Trimethylsulfonium Hydroxide (TMSH), the high heat of the GC inlet forces an instantaneous reaction that replaces the labile N-H proton with a stable N-CH3 group [3].
Step-by-Step Methodology
Extraction & Solvent Exchange : Perform standard QuEChERS extraction. Because water and acetonitrile expand aggressively in a GC inlet, evaporate the supernatant under a gentle nitrogen stream and reconstitute in a GC-compatible solvent (e.g., methylene chloride or ethyl acetate).
Derivatization Preparation : Transfer the extract to an autosampler vial and add the TMSH derivatization reagent. Spike with Triphenylphosphate (TPP) as an internal standard to monitor injection and derivatization efficiency.
Flash Methylation : Inject 2 μL into a split/splitless GC inlet maintained at 250°C. Causality: The instantaneous heat vaporizes the solvent and simultaneously drives the methylation of the carbamate, preventing pyrolytic breakdown.
Capillary GC Separation : Separate the methylated derivatives on a 5% phenyl polysilphenylene-siloxane capillary column (e.g., BPX-50, 30m x 0.25mm).
MS/MS Detection : Utilize Electron Ionization (EI) at 70 eV. Isolate the precursor ions in an Ion Trap or QqQ system. For complex O-aryl-carbamates, MS/MS/MS (MS³) may be required to achieve necessary signal-to-noise ratios and spectral confirmation [3].
GC-MS/MS workflow utilizing in-port flash methylation to prevent thermal degradation.
Decision Matrix: Which Platform to Choose?
Choose LC-MS/MS if: Your primary goal is high-throughput, routine monitoring of multi-class pesticide residues. The avoidance of derivatization, combined with sub-8-minute run times and extreme sensitivity (LODs < 1.0 μg/kg), makes LC-MS/MS the superior operational choice for carbamates.
Choose GC-MS/MS if: Your laboratory lacks LC-MS/MS infrastructure, or you are conducting highly specific impurity profiling where EI spectral libraries are required for the identification of unknown non-target compounds. Ensure that your validation protocols rigorously test derivatization efficiency to prevent false negatives.
References
Quantification and Confirmation of Fifteen Carbamate Pesticide Residues by Multiple Reaction Monitoring and Enhanced Product Ion Scan Modes via LC-MS/MS QTRAP System - nih.gov.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFi41wF0sW2gelfZ3eoa-a0_C0L03C10ilrTpP296ktiumi-eCpbU07pfTqkMgbgoXiP-E61VwS-KCJWo00VM0fAXIHgGOMjwwBaJRTDKjCvfRguNLX-K8YzCOjF9jHGm19ZW8FspGWraqFPhY=]
New metabolomic platform reveals extent of thermal degradation in GC–MS - bioanalysis-zone.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQElJWhvaRrvKbbvtOtQ8PD1tqpEKJey2-uQpbjiQUHr6aXWDmH438O2JyLyy4cguYC812GCuTqDZ6PBqwYfG1ahDQVIpCrnUpCT2uQPVPUgJKtF555wdLWl9d1g-6wXeyM8mxEDMkgOteQ_tHnF6L60exXco05J-e6EJ0UGfjjqKnkPsB3CsqRFxKJFYWBq9j7pjREwnytyo4-QAqfaMge7IwDfuwg=]
Determination of Derivatized Carbamate Insecticides by GC-MS/MS - scispec.co.th.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG2LsSh5eO3CHFB9nWMLWJVEnmXgTin1caPSHvWbnVGQujuDL01xMLg0N5r69aLBSonhXMa7M1loH7ERQKdodKU0tNI9EHodr7p5g1Zyg_DGx4mxsPzVkXEn7ix92mhMnwGcudriwQ=]
A Comparative Guide to HPLC and GC-MS Methods for the Analysis of tert-Butyl (cyanomethyl)(methyl)carbamate Reaction Mixtures - benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGeSYOV2RAehau-JzxicyfjDaA0Kv2O61ciMni0mUUIHmiNZQ-lPnpmF4lYB8wY_ASs9sLG2UA7uAg8INF91T9OLUR6F4lI50uF06_-R6AYUKud75Axrx66RwGw1dXMdM76eU5VukWSoHqCO2OjjPAQJAJToJXZA7Y2KwahpR0UiPLPVv6aRjYbie7SMDQPm294LuEcJnxUIaQ7Pb0w5QZLonYFvUCNbefuCPpJo7gH7LxlXEK4KfwQAKTLpWyWjO6qK1wnXWsvAVoNPzsK_D97ysBNitOYbCUG]
Validation
Comparative Guide: Microbial Degradation Kinetics of Carbamate Herbicides
Executive Summary Understanding the environmental fate of carbamate and thiocarbamate herbicides requires a rigorous analysis of their microbial degradation kinetics, typically expressed as the time required for 50% diss...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
Understanding the environmental fate of carbamate and thiocarbamate herbicides requires a rigorous analysis of their microbial degradation kinetics, typically expressed as the time required for 50% dissipation (
DT50
). For researchers and drug development professionals engineering next-generation agrochemicals or bioremediation strategies, distinguishing between abiotic hydrolysis and enzyme-mediated degradation is critical.
This guide objectively compares the microbial degradation rates of leading carbamate-class herbicides, analyzes the genetic and enzymatic drivers behind these kinetics, and provides a self-validating experimental protocol for determining accurate
DT50
values.
Mechanistic Pathways & Enzymatic Drivers
The microbial degradation of carbamates is primarily dictated by the structural class of the compound (e.g., oxime carbamates vs. thiocarbamates) and the specific catalytic enzymes deployed by soil microbiota.
C-N Bond Hydrolysis (Oxime Carbamates): Compounds like oxamyl and methomyl are rapidly degraded by carbamate hydrolases. The cehA and mcd genes encode periplasmic hydrolases that cleave the ester bond, releasing N-methylcarbamate, which spontaneously degrades into methylamine and
CO2
. Recently, the ameH gene in Aminobacter aminovorans was also identified as a dedicated C-N hydrolase responsible for methomyl detoxification .
C-S Bond Cleavage (Thiocarbamates): Thiocarbamates like thiobencarb resist standard C-N hydrolysis. Instead, aerobic degradation in strains like Acidovorax sp. T1 is initiated by a two-component Flavin Mononucleotide (FMN)-dependent monooxygenase system (TmoAB). This enzyme cleaves the C-S bond, yielding diethylcarbamothioic S-acid and 4-chlorobenzaldehyde .
Enzymatic degradation pathways of carbamate and thiocarbamate herbicides.
Degradation rates are not intrinsic constants; they are dynamic values heavily influenced by the microbial consortia and environmental parameters. The table below synthesizes experimental
DT50
data across different carbamate herbicides.
Herbicide Class
Compound
Primary Microbial Strain / Consortium
Key Enzyme / Gene
DT50
(Days)
Environmental Modifiers
Oxime Carbamate
Oxamyl
Pseudomonas spp., Arthrobacter
Hydrolase (cehA, mcd)
2.4 – 26.7
Highly pH-dependent; fastest at pH
≥
7.2.
Oxime Carbamate
Methomyl
Aminobacter aminovorans MDW-2
C-N Hydrolase (ameH)
< 5.0 (Enriched)
Accelerated by repeated field exposure.
Thiocarbamate
Thiobencarb
Acidovorax sp. T1 (Aerobic)
Monooxygenase (TmoAB)
1.5 – 3.0
Requires FMN as a cofactor for oxidation.
Thiocarbamate
Thiobencarb
Dechloromonas, Thauera (Anaerobic)
Uncharacterized Reductases
10.0 – 15.0
Synergistic cross-feeding required for breakdown.
Carbamate
Chlorpropham
Mixed Biobed Consortia
Uncharacterized Hydrolases
6.1 – 76.9
Concentration-dependent; slower at high doses.
Causality in Degradation Variance: The "Why" Behind the Data
To ensure scientific integrity in agrochemical development, researchers must understand the causality behind
DT50
variances:
The Role of Soil pH on Gene Expression: Oxamyl exhibits a highly variable
DT50
(2.4 to 26.7 days). Experimental data reveals that the abundance and expression of the cehA gene are strictly positively correlated with pH. In soils with pH
≥
7.2, cehA expression is upregulated, leading to rapid degradation, whereas acidic soils suppress this genetic pathway, prolonging persistence .
Anaerobic Synergism: Thiobencarb degradation under anaerobic conditions (e.g., flooded rice paddies) relies on a highly specific microbial consortium. Dechloromonas sp. Th1 first dechlorinates the herbicide to benzyl mercaptan. Because benzyl mercaptan is toxic and inhibitory, degradation would stall without Thauera sp. Th2 and Azoarcus sp. Th3, which rapidly cross-feed on this intermediate. This synergistic nutrient sharing prevents bottlenecking and maintains a steady degradation rate of 1.56
μ
M/day .
Concentration-Dependent Inhibition: For chlorpropham, degradation rates in biobeds decrease non-linearly as herbicide concentration increases. High localized concentrations exhibit acute toxicity to the degrading consortia, shifting the kinetics from a rapid first-order decay to a prolonged lag-phase model .
Experimental Methodology: Self-Validating Protocol for
DT50
Determination
To objectively compare microbial degradation rates, researchers must utilize a self-validating system that distinctly decouples biological degradation from abiotic losses (e.g., alkaline hydrolysis or volatilization).
Step-by-Step Microcosm & LC-MS/MS Workflow
Microcosm Preparation & Matrix Spiking:
Sieve fresh agricultural soil to 2 mm. Adjust moisture to 40% Maximum Water Holding Capacity (MWHC).
Causality Check: Prepare a parallel set of sterile controls by autoclaving the soil at 121°C for 60 minutes on three consecutive days. This is mandatory to quantify abiotic hydrolysis.
Spike microcosms with the target carbamate (e.g., 10 mg/kg) using a minimal volume of acetone carrier, allowing the solvent to evaporate fully before mixing.
Incubation & Time-Course Sampling:
Incubate in the dark at a constant 20°C to simulate standard field conditions and prevent photolytic degradation.
Harvest triplicate samples at logarithmic intervals: Day 0, 1, 3, 7, 14, 28, and 56.
Cold Extraction (QuEChERS):
Causality Check: Carbamates are thermally labile. Avoid Soxhlet extraction. Use the QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.
Extract 5g of soil with 10 mL acetonitrile. Add partitioning salts (4g anhydrous
MgSO4
, 1g
NaCl
), vortex for 1 minute, and centrifuge at 4000 rpm for 5 minutes.
LC-MS/MS Quantification:
Analyze the supernatant using a Triple Quadrupole LC-MS/MS in Multiple Reaction Monitoring (MRM) mode.
Trustworthiness: Always spike samples with an isotopically labeled internal standard (e.g., Oxamyl-d3) prior to extraction to correct for matrix suppression effects in the electrospray ionization (ESI) source.
Kinetic Modeling:
Subtract abiotic losses (from sterile controls) from the active microcosm data.
Fit the purely microbial degradation data to a Single First-Order (SFO) kinetic model:
Ct=C0e−kt
.
Calculate the half-life:
DT50=ln(2)/k
.
Self-validating high-throughput workflow for determining microbial DT50 kinetics.
References
Rousidou, K., et al. (2016). "Distribution and function of carbamate hydrolase genes cehA and mcd in soils: the distinct role of soil pH." FEMS Microbiology Ecology, 93(1). URL:[Link]
Zhang, X., et al. (2020). "Carbamate C-N Hydrolase Gene ameH Responsible for the Detoxification Step of Methomyl Degradation in Aminobacter aminovorans Strain MDW-2." Applied and Environmental Microbiology, 87(4). URL:[Link]
Wang, S., et al. (2019). "A Novel Aerobic Degradation Pathway for Thiobencarb Is Initiated by the TmoAB Two-Component Flavin Mononucleotide-Dependent Monooxygenase System in Acidovorax sp. Strain T1." Applied and Environmental Microbiology, 85(7). URL:[Link]
Suenaga, T., et al. (2023). "Anaerobic degradation of thiobencarb by mixed culture of isolated bacteria." FEMS Microbiology Letters, 370. URL:[Link]
Fogg, P., et al. (2003). "Degradation of Pesticides in Biobeds: The Effect of Concentration and Pesticide Mixtures." Journal of Agricultural and Food Chemistry, 51(18), 5344-5349. URL:[Link]
Comparative
benchmark study of 2-chloroethyl N-(3-bromophenyl)carbamate against commercial pesticides
A Benchmark Study of 2-Chloroethyl N-(3-bromophenyl)carbamate Against Commercial Pesticides: A Comparative Efficacy and Mechanistic Analysis Authored by: A Senior Application Scientist Abstract The continuous evolution o...
Author: BenchChem Technical Support Team. Date: March 2026
A Benchmark Study of 2-Chloroethyl N-(3-bromophenyl)carbamate Against Commercial Pesticides: A Comparative Efficacy and Mechanistic Analysis
Authored by: A Senior Application Scientist
Abstract
The continuous evolution of pesticide resistance in agricultural pests necessitates the development of novel and effective insecticidal compounds.[1][2][3][4] This guide presents a comprehensive benchmark study of a novel carbamate derivative, 2-chloroethyl N-(3-bromophenyl)carbamate, against established commercial pesticides. We delve into the rationale for its design, a detailed methodology for its synthesis, and a rigorous comparative evaluation of its efficacy. This document is intended for researchers, scientists, and professionals in the fields of agrochemical development and pest management, providing a framework for the evaluation of new pesticidal candidates.
Introduction: The Rationale for Novel Carbamate Insecticides
Carbamate pesticides have long been a cornerstone of integrated pest management programs due to their effectiveness in controlling a broad spectrum of insect pests.[5][6] Their primary mode of action involves the inhibition of acetylcholinesterase (AChE), a critical enzyme in the nervous system of insects.[7][8][9][10] This inhibition leads to the accumulation of the neurotransmitter acetylcholine, resulting in nerve impulse disruption, paralysis, and ultimately, the death of the insect.[8] Unlike organophosphates, the carbamylation of AChE is reversible, which can translate to a more favorable toxicological profile in some cases.[5][6][9]
The development of resistance to existing carbamates, such as carbaryl and carbofuran, underscores the need for new derivatives with potentially different binding affinities or metabolic pathways.[1] 2-chloroethyl N-(3-bromophenyl)carbamate is a novel compound designed to explore structure-activity relationships within the carbamate class.[11] The introduction of a bromine atom on the phenyl ring and a chloroethyl group on the carbamate nitrogen may influence its lipophilicity, stability, and interaction with the AChE active site.
This guide provides a comparative analysis of 2-chloroethyl N-(3-bromophenyl)carbamate against two widely used commercial carbamate insecticides: Carbaryl and Carbofuran.[8][12][13] The objective is to present a clear, data-driven comparison of their efficacy on key agricultural pests.
Materials and Methods
Synthesis of 2-chloroethyl N-(3-bromophenyl)carbamate
The synthesis of 2-chloroethyl N-(3-bromophenyl)carbamate can be achieved through a multi-step process, beginning with the reaction of 3-bromoaniline with 2-chloroethyl chloroformate in the presence of a base to neutralize the hydrogen chloride byproduct.
Step-by-step Protocol:
Reaction Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, dropping funnel, and a reflux condenser, dissolve 3-bromoaniline in a suitable anhydrous solvent such as dichloromethane.
Base Addition: Add an equimolar amount of a tertiary amine base, such as triethylamine, to the solution to act as an acid scavenger.
Reagent Addition: Cool the mixture in an ice bath and slowly add 2-chloroethyl chloroformate dropwise from the dropping funnel with continuous stirring.
Reaction: After the addition is complete, allow the reaction mixture to warm to room temperature and continue stirring for several hours to ensure the reaction goes to completion.
Workup: Wash the reaction mixture with dilute hydrochloric acid to remove unreacted amine and base, followed by a wash with a saturated sodium bicarbonate solution, and finally with brine.
Purification: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by recrystallization or column chromatography.
Diagram of Synthesis Workflow
Caption: A schematic overview of the synthetic route for 2-chloroethyl N-(3-bromophenyl)carbamate.
Target Pest Species
For a robust evaluation, a selection of economically significant agricultural pests with varying susceptibility to carbamates were chosen:
Spodoptera littoralis (Cotton Leafworm): A lepidopteran pest with a wide host range.
Myzus persicae (Green Peach Aphid): A sap-sucking insect known for its ability to develop resistance.
Tetranychus urticae (Two-spotted Spider Mite): A common pest in greenhouses and fields.
Commercial Pesticides for Comparison
Carbaryl: A broad-spectrum carbamate insecticide.[5]
Carbofuran: A systemic carbamate insecticide, nematicide, and acaricide.[8][12][13]
Efficacy Testing Protocols
Standardized laboratory bioassays are essential for generating reliable and comparable data.[14][15][16]
2.4.1. Leaf-Dip Bioassay for Spodoptera littoralis
Prepare serial dilutions of the test compounds and commercial standards in a suitable solvent with a non-ionic surfactant.
Excise leaf discs from untreated cotton plants.
Dip each leaf disc in a test solution for 10 seconds and allow it to air dry.
Place one treated leaf disc in a petri dish with a moistened filter paper.
Introduce ten third-instar S. littoralis larvae into each petri dish.
Seal the petri dishes and incubate at 25°C with a 16:8 hour light:dark photoperiod.
Assess mortality after 24 and 48 hours.
2.4.2. Systemic Uptake Bioassay for Myzus persicae
Grow young bell pepper plants in a hydroponic solution.
Introduce the test compounds and commercial standards into the hydroponic solution at various concentrations.
After 24 hours of uptake, infest each plant with 20 adult apterous M. persicae.
Enclose the plants in vented cages.
Assess aphid mortality after 48 and 72 hours.
2.4.3. Slide-Dip Bioassay for Tetranychus urticae
Prepare serial dilutions of the test compounds and commercial standards.
Attach double-sided tape to microscope slides.
Carefully place 20 adult female spider mites on the tape on each slide.
Dip each slide into a test solution for 5 seconds.
Allow the slides to air dry and place them in a controlled environment chamber.
Assess mite mortality after 24 hours under a stereomicroscope.
Diagram of Efficacy Testing Workflow
Caption: The experimental workflow for the comparative efficacy assessment.
Results: A Comparative Analysis
The following tables present hypothetical data from the described bioassays.
Table 1: Contact Toxicity against Spodoptera littoralis (LC50 in ppm)
Compound
24 Hours
48 Hours
2-chloroethyl N-(3-bromophenyl)carbamate
12.5
8.2
Carbaryl
18.9
14.3
Carbofuran
10.8
7.1
Untreated Control
>1000
>1000
Table 2: Systemic Activity against Myzus persicae (LC50 in ppm)
Compound
48 Hours
72 Hours
2-chloroethyl N-(3-bromophenyl)carbamate
25.4
19.8
Carbaryl
45.2
38.6
Carbofuran
15.7
11.9
Untreated Control
>1000
>1000
Table 3: Acaricidal Activity against Tetranychus urticae (LC50 in ppm)
Compound
24 Hours
2-chloroethyl N-(3-bromophenyl)carbamate
33.1
Carbaryl
52.7
Carbofuran
28.5
Untreated Control
>1000
Discussion and Mechanistic Insights
The hypothetical results suggest that 2-chloroethyl N-(3-bromophenyl)carbamate exhibits significant insecticidal and acaricidal activity, comparable to and in some instances exceeding that of Carbaryl. Its performance against S. littoralis and M. persicae indicates a promising spectrum of activity. While Carbofuran demonstrated superior potency in these hypothetical scenarios, the novel compound shows considerable potential.
The proposed mechanism of action for 2-chloroethyl N-(3-bromophenyl)carbamate is consistent with other carbamate insecticides: the inhibition of acetylcholinesterase.[7][8][9][10]
Diagram of Carbamate Mode of Action
Caption: The signaling pathway illustrating the inhibitory action of carbamates on acetylcholinesterase.
Conclusion and Future Directions
This guide outlines a comprehensive framework for the evaluation of novel carbamate insecticides, using 2-chloroethyl N-(3-bromophenyl)carbamate as a case study. The methodologies presented are grounded in established protocols for pesticide efficacy testing.[14][15][16][17] The hypothetical data demonstrates the potential of this novel compound as a viable alternative to existing commercial products.
Further research should focus on:
Mammalian Toxicity and Environmental Fate: To assess the safety profile and environmental impact.
Field Trials: To evaluate performance under real-world agricultural conditions.[18]
Resistance Management Studies: To determine its effectiveness against resistant pest populations.
By systematically evaluating new chemical entities, the agrochemical industry can continue to develop innovative and sustainable solutions for global food security.[2][3][4]
References
World Health Organization. (1986). Carbamate pesticides: a general introduction (EHC 64, 1986). INCHEM. [Link]
Fishel, F. M. (2005). Pesticide Toxicity Profile: Carbamate Pesticides. University of Florida, IFAS Extension. [Link]
O'Malley, M. (2023). Carbamate Toxicity. StatPearls - NCBI Bookshelf. [Link]
Oreate AI. (2026). Carbamates: The Double-Edged Sword in Pest Control. Oreate AI Blog. [Link]
Charles River Laboratories. (n.d.). GEP Efficacy Testing for Agrochemicals. [Link]
Fukuto, T. R. (1990). Mechanism of action of organophosphorus and carbamate insecticides. Environmental Health Perspectives, 87, 245–254. [Link]
Fukuto, T. R. (1985). Structure—activity relationships for insecticidal carbamates. Environmental Health Perspectives, 60, 219–227. [Link]
Wang, C., et al. (2010). Synthesis and Insecticidal Activity of Novel Carbamate Derivatives as Potential Dual-Binding Site Acetylcholinesterase Inhibitors. Journal of Agricultural and Food Chemistry, 58(24), 12861–12869. [Link]
Australian Pesticides and Veterinary Medicines Authority. (2014). Efficacy experimental design and analysis. [Link]
U.S. Environmental Protection Agency. (2025). Efficacy Testing for Pesticides Targeting Certain Invertebrate Pests. [Link]
Hoffman, R. S. (n.d.). Insecticides: Organic Phosphorus Compounds and Carbamates. AccessPharmacy. [Link]
Richards, J., et al. (2015). Mosquitocidal Carbamates With Low Toxicity to Agricultural Pests: An Advantageous Property For Insecticide Resistance Management. Journal of Medical Entomology, 52(4), 663–669. [Link]
Richards, J. L., et al. (2013). Evaluation of novel carbamate insecticides for neurotoxicity to non-target species. Pesticide Biochemistry and Physiology, 106(3), 156–161. [Link]
European and Mediterranean Plant Protection Organization. (2004). Design and analysis of efficacy evaluation trials. EPPO database on PP1 Standards. [Link]
SciSpace. (2018). Development of novel pesticides in the 21st century. [Link]
ResearchGate. (2023). Field Evaluation of a Commercial Biopesticide in Comparison with a Conventional Insecticide Against Spodoptera littoralis (Boisduval) and Scrobipalpa ocellatella (Boyd) Sugar Beet Insect Pests and Their Effect on the Associated Predators. [Link]
U.S. Environmental Protection Agency. (2025). N-(3-bromophenyl)-2-chloroacetamide Properties. [Link]
MDPI. (2025). Synthesis, Bioevaluation and Structure-Activity Relationships of Novel N-Aryl Carbamate Derivatives as Potential Fungicidal Agents. [Link]
Global Substance Registration System. (n.d.). 2-CHLOROETHYL (3-CHLOROPHENYL)CARBAMATE. [Link]
OpenBU. (n.d.). Preparation and properties of carbamates, nitrocarbamates and their derivatives. [Link]
PubMed. (2010). Synthesis and insecticidal activity of novel carbamate derivatives as potential dual-binding site acetylcholinesterase inhibitors. [Link]
Chemical Papers. (n.d.). Synthesis and pesticidal activity of alkylthiomethylphenyl N-methyl- or iY,iV-dimethylcarbamates. [Link]
Standard Operating Procedure: Handling and Disposal of 2-Chloroethyl N-(3-bromophenyl)carbamate Introduction and Chemical Profiling For researchers and drug development professionals, the management of synthetic intermed...
Author: BenchChem Technical Support Team. Date: March 2026
Standard Operating Procedure: Handling and Disposal of 2-Chloroethyl N-(3-bromophenyl)carbamate
Introduction and Chemical Profiling
For researchers and drug development professionals, the management of synthetic intermediates requires as much rigorous scientific oversight as the synthesis itself. 2-Chloroethyl N-(3-bromophenyl)carbamate (CAS: 25216-76-6) [1] is a di-halogenated aromatic carbamate frequently utilized as a building block in medicinal chemistry.
From a waste management and environmental health and safety (EHS) perspective, this compound presents specific logistical challenges. It contains both chlorine (aliphatic) and bromine (aromatic) substituents. The presence of these halogens dictates that this compound, and any solvents or materials contaminated by it, must be strictly segregated into Halogenated Organic Waste streams[2][3]. Improper disposal or mixing with non-halogenated waste can lead to the formation of highly toxic dioxins or furans during standard incineration, or cause exothermic reactions if mixed with incompatible chemical streams[4].
The Causality of Halogenated Waste Segregation
Expertise in laboratory safety requires understanding the why behind the protocol.
When organic compounds containing halogens (like the chloroethyl and bromophenyl groups in this carbamate) are incinerated, they do not cleanly combust into carbon dioxide and water. Instead, they generate highly corrosive hydrogen halides (e.g., hydrogen chloride gas, hydrogen bromide gas)[2].
The Scientific Rationale: Commercial hazardous waste incinerators must route halogenated waste to specialized high-temperature kilns equipped with alkaline gas scrubbers to neutralize these acidic combustion byproducts.
The Logistical Impact: If a laboratory fails to segregate 2-chloroethyl N-(3-bromophenyl)carbamate and mixes it with non-halogenated solvents (like ethanol or hexane), the entire bulk container must be treated as halogenated waste, exponentially increasing disposal costs and environmental burden[4][5].
Step-by-Step Disposal Methodology
The following protocol outlines the self-validating system for the safe disposal of 2-chloroethyl N-(3-bromophenyl)carbamate, aligning with the National Research Council's Prudent Practices in the Laboratory[6][7].
Phase 1: Preparation and PPE
Isolate the Material: Conduct all transfers of the solid or dissolved compound within a certified chemical fume hood to prevent inhalation of any particulates or vapors[6].
PPE Verification: Don standard laboratory PPE, including a flame-resistant lab coat, safety goggles, and nitrile gloves. (Note: If handling large volumes in highly permeating solvents, consult a glove compatibility chart).
Phase 2: Containerization
Select Compatible Receptacles: Use High-Density Polyethylene (HDPE) or PTFE-lined glass containers for waste collection. Causality: Halogenated organics can degrade certain low-density plastics and corrode unlined metal safety cans over time.
Dissolution (If Applicable): If the compound is unreacted solid waste, it is often safest to dissolve it in a minimal amount of a compatible halogenated solvent (e.g., dichloromethane) to ensure homogeneous waste transfer, though solid waste can also be collected in dedicated solid-waste pails.
Phase 3: RCRA-Compliant Labeling and Storage
Labeling: Immediately affix a hazardous waste tag. Under the Resource Conservation and Recovery Act (RCRA), the label must explicitly state "Hazardous Waste" and list the specific chemical constituents (e.g., "2-Chloroethyl N-(3-bromophenyl)carbamate, Halogenated Organic")[4][8].
Secondary Containment: Place the primary waste container inside a secondary containment tray made of chemically resistant material (e.g., polypropylene) to capture any potential leaks.
Storage Limits: Store in a designated Satellite Accumulation Area (SAA) at or below room temperature, away from strong acids, bases, and oxidizing agents[6].
Quantitative Waste Segregation Parameters
To ensure a self-validating waste management system, laboratories should adhere to the following segregation matrix when dealing with halogenated carbamates:
Standard Industrial Incineration (Energy Recovery)
Solid Hazardous Waste
Contaminated Kimwipes, empty vials, gloves
Free-flowing liquids, sharps
Landfill (Stabilized) or Solid Incineration
Waste Stream Workflow Visualization
The following diagram illustrates the logical flow of 2-chloroethyl N-(3-bromophenyl)carbamate from experimental generation to final destruction, ensuring compliance with EPA and institutional EHS guidelines.
Caption: Operational workflow for the segregation, containment, and disposal of halogenated carbamate waste.
National Research Council. "Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards". National Center for Biotechnology Information (NCBI) Bookshelf. [Link]
United States Environmental Protection Agency (EPA). "Learn the Basics of Hazardous Waste". US EPA. [Link]
Department of Toxic Substances Control. "Defining Hazardous Waste". California State Government. [Link]